molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No.: B3026836
CAS No.: 1146629-75-5
M. Wt: 267.71
InChI Key: DTPDTZKIIYSQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)11(17)18-7-16-5-4-8-9(13)14-6-15-10(8)16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPDTZKIIYSQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN1C=CC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127509
Record name Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146629-75-5
Record name Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146629-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS 1146629-75-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS 1146629-75-5)

Introduction: The Strategic Importance of a Protected Intermediate

This compound, identified by CAS number 1146629-75-5, is a pivotal heterocyclic compound whose significance lies not in its direct therapeutic activity, but in its role as a sophisticated building block in pharmaceutical synthesis.[1] It represents a protected form of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the core scaffold of a class of drugs known as Janus kinase (JAK) inhibitors.[2][3] This guide provides a detailed exploration of its synthesis, properties, and critical application in the development of targeted therapies like Tofacitinib and Baricitinib, offering field-proven insights for researchers and drug development professionals.[4][5][6]

The core innovation embodied by this molecule is the strategic introduction of a pivaloyloxymethyl (POM) protecting group onto the N7 position of the pyrrole ring.[7] In organic synthesis, protecting groups are temporary modifications that mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[8] The N-H bond of the pyrrole in the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is nucleophilic and can interfere with the desired coupling reactions at the C4-chloro position.[9] The POM group effectively "caps" this reactive site, ensuring that the subsequent crucial C-N bond-forming reactions proceed with high regioselectivity and yield, a cornerstone of efficient and scalable active pharmaceutical ingredient (API) manufacturing.[10]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its handling, storage, and application in synthetic protocols. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1146629-75-5[11][12]
Molecular Formula C₁₂H₁₄ClN₃O₂[4][11]
Molecular Weight 267.71 g/mol [4][11]
Appearance White to off-white crystalline powder[2][4]
Melting Point ~120-125 °C[4]
Boiling Point 390.0±32.0 °C (Predicted)[12][13]
Density 1.30±0.1 g/cm³ (Predicted)[12][13]
Solubility Soluble in DMSO, methanol; sparingly soluble in water.[2][4]
Storage Store in a cool, dry place, away from light, under an inert gas (Nitrogen or Argon) at 2-8°C.[4][12]

Synthesis and Mechanistic Rationale

The synthesis of the title compound is a two-stage process. First, the core heterocyclic scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is prepared. Second, this core is functionalized with the POM protecting group.

Stage 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine core is a crucial pharmacophore, and several synthetic routes have been developed to produce it efficiently.[14][15][16] One common and well-documented pathway involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[16]

The causality behind this step is rooted in the need to activate the C4 position for subsequent nucleophilic substitution. The hydroxyl group at the C4 position is a poor leaving group. By treating the pyrimidin-4-ol with a strong chlorinating agent like phosphorus oxychloride (POCl₃), the hydroxyl group is converted into a chloro group, which is an excellent leaving group.[14][17] This transformation is a classic and robust method for activating heterocyclic systems for further elaboration.[18]

G cluster_0 Core Synthesis cluster_1 N7-Protection 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine POCl₃ Title_Compound (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Title_Compound Chloromethyl pivalate, K₂CO₃, DMF

Caption: High-level synthetic workflow.

Stage 2: N7-Protection with the Pivaloyloxymethyl (POM) Group

With the activated core in hand, the next critical step is the protection of the pyrrole nitrogen. This is achieved by alkylating the N7 position with chloromethyl pivalate.

Mechanism: The reaction proceeds via a standard nucleophilic substitution. The pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as a nucleophile. In the presence of a mild base like potassium carbonate (K₂CO₃), the acidic N-H proton is abstracted, generating a more potent nucleophilic anion. This anion then attacks the electrophilic methylene carbon of chloromethyl pivalate, displacing the chloride ion and forming the desired N-CH₂-O-pivalate linkage. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the reaction.[1][13]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a robust and high-yielding procedure adapted from established methods.[1][13]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Chloromethyl pivalate (~1.1 eq)

  • Potassium carbonate (K₂CO₃) (~1.1 eq)

  • N,N-Dimethylformamide (DMF) (4 mL per gram of starting material)

  • Deionized water

Procedure:

  • To a suitable reaction vessel, charge 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 25 g).[1][13]

  • Add N,N-dimethylformamide (100 mL) and stir to dissolve the starting material.[1][13]

  • Add potassium carbonate (27 g) to the solution.[1][13]

  • Add chloromethyl pivalate (27 g) to the mixture.[1][13]

  • Stir the reaction mixture vigorously at ambient temperature for approximately 14 hours.[1]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Workup: Upon completion, add deionized water (250 mL) to the reaction mixture. Stir the resulting slurry for 2 hours to precipitate the product and dissolve inorganic salts.[1]

  • Isolation: Filter the solid product using a Buchner funnel.[1]

  • Wash the filter cake with an additional portion of water (50 mL) to remove any residual DMF and salts.[1]

  • Drying: Dry the isolated solid under reduced pressure at 40-45 °C for 12 hours to afford the final product.[1]

Expected Outcome: This protocol typically yields this compound as a white solid with a high yield, often exceeding 98%.[1][13]

Application in Drug Synthesis: A Case Study of Tofacitinib

The primary value of this compound is demonstrated in its application as a key intermediate for JAK inhibitors.[6][19] The synthesis of Tofacitinib serves as an exemplary case.

The Strategic Logic: The total synthesis of Tofacitinib requires the coupling of the 7-deazapurine core with a specific chiral piperidine side chain, N-methyl-((3R,4R)-4-methylpiperidin-3-yl)amine.[5][19] This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the piperidine displaces the chlorine atom at the C4 position of the pyrrolopyrimidine ring.[5]

  • Protection: The synthesis begins with the N7-protected intermediate, this compound. This protection is essential to prevent the piperidine amine from reacting at the N7 position, ensuring the formation of the correct C4-N bond.

  • Coupling (SNAr): The intermediate is reacted with the piperidine side chain, typically in the presence of a base, to facilitate the displacement of the C4-chloride.

  • Deprotection: After the successful coupling, the POM group is no longer needed. It is cleaved under specific conditions (e.g., basic hydrolysis) to reveal the N7-H of the pyrrole ring, yielding the core structure of Tofacitinib.[20] This final N-H is crucial for the molecule's ability to bind to the ATP-binding pocket of the Janus kinase enzyme.[21]

G A Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Step 1: Protection (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate A->B Add POM Group C Step 2: C-N Coupling (SNAr) with Piperidine Side Chain B->C Directs Reactivity to C4 Position D Step 3: Deprotection (Removal of POM group) C->D Unmask N7 Position E Final API Core: Tofacitinib Precursor D->E Reveals Key H-bond Donor

Caption: Logical workflow in Tofacitinib synthesis.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed:

  • Chromatography: Thin Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress.[1] High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment, capable of detecting and quantifying trace impurities.[16]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (267.71 g/mol ) and can help identify fragment patterns consistent with the proposed structure.[11][12]

Safety, Handling, and Storage

While considered a substance of low toxicity, proper laboratory hygiene and safety protocols are essential during handling.[2]

  • Exposure: Long-term or excessive exposure can cause irritation to the skin, eyes, and respiratory tract.[2]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Handling should be performed in a well-ventilated fume hood to prevent inhalation of the powder.

  • Storage: The compound is stable under normal conditions but should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[4][11]

Conclusion

This compound is more than a mere chemical; it is a product of strategic molecular design. Its utility is a clear demonstration of the power of protecting group chemistry in streamlining the synthesis of complex, high-value pharmaceutical agents. By temporarily masking the reactive pyrrole nitrogen, the POM group enables clean, high-yield C-N bond formation at the C4 position, a critical step in the manufacture of Tofacitinib, Baricitinib, and other emerging kinase inhibitors.[4][6] For researchers and developers in medicinal chemistry, a thorough understanding of the synthesis, function, and handling of this key intermediate is indispensable for the efficient advancement of next-generation targeted therapies.

References

  • Wikipedia. Pivaloyloxymethyl. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Online] Available at: [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Xingrui Pharma. BARICITINIB INTERMEDIATE CAS No.1146629-75-5 Pharmaceutical Intermediates. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Online] Available at: [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Online] Available at: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Online] Available at: [Link]

  • Chinese Journal of Pharmaceuticals. Synthesis of Tofacitinib. [Online] Available at: [Link]

  • University of Nebraska–Lincoln. Tofacitinib synthesis. [Online] Available at: [Link]

  • PubMed. Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. [Online] Available at: [Link]

  • Google Patents. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.
  • Google Patents. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • Veeprho. This compound. [Online] Available at: [Link]

  • Google Patents. TNSN08481A1 - Pyrrolopyrimidine compounds and their uses.
  • ResearchGate. (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Online] Available at: [Link]

  • Google Patents. WO2007140222A3 - Pyrrolopyrimidine compounds and their uses.
  • ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Online] Available at: [Link]

  • UCHEM. Factory Hot Sale this compound cas 1146629-75-5. [Online] Available at: [Link]

  • Thieme. Tofacitinib. [Online] Available at: [Link]

  • Google Patents. CN104987339A - Synthesis method of tofacitinib citrate.
  • ACS Publications. Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Online] Available at: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Online] Available at: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • National Center for Biotechnology Information. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]

  • PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Online] Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Significance

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its core structure, the 4-chloropyrrolo[2,3-d]pyrimidine scaffold, is a privileged motif found in numerous biologically active compounds, particularly as a hinge-binding element for various protein kinases.[1] This compound serves as a crucial building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory and autoimmune diseases.[2] Notably, it is a key intermediate in the manufacturing of Baricitinib, an important therapeutic agent.[3]

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this intermediate is not merely an academic exercise. It is fundamental to ensuring process scalability, reaction optimization, batch-to-batch consistency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailing not just the properties themselves, but the rigorous experimental methodologies required for their accurate determination.

Section 2: Chemical Identity and Synthesis

The precise identification and a reliable synthetic route are the foundational elements for any chemical entity used in pharmaceutical development. The pivaloyloxymethyl (POM) group serves as a protecting group for the pyrrole nitrogen, which can be readily removed under specific conditions in subsequent synthetic steps.

Identifier Value
IUPAC Name (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate[4]
CAS Number 1146629-75-5[4][5][6][7][8]
Molecular Formula C₁₂H₁₄ClN₃O₂[5][6][7][8]
Molecular Weight 267.71 g/mol [5][6][7][8]
SMILES O=C(C(C)(C)C)OCN1C=CC2=C1N=CN=C2Cl[5][8]
Physical Form Solid[6]
Synthetic Pathway

The most common and efficient synthesis involves the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate.[7][9][10] The choice of a weak base like potassium carbonate and a polar aprotic solvent such as N,N-dimethylformamide (DMF) is critical. This combination facilitates the deprotonation of the pyrrole nitrogen without promoting unwanted side reactions, such as hydrolysis of the chloro-substituent on the pyrimidine ring. The reaction proceeds at ambient temperature, making it an energy-efficient and scalable process.[10]

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Reactant1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Process N-Alkylation (Ambient Temp, 14h) Reactant1->Process Reactant2 Chloromethyl pivalate Reactant2->Process Reagent1 Potassium Carbonate (K₂CO₃) Reagent1->Process Solvent DMF Solvent->Process Product This compound Process->Product

Figure 1: Synthetic workflow for the target compound.

Section 3: Core Physicochemical Properties: Protocols and Rationale

Accurate determination of physicochemical properties is essential for process control and formulation development. The following sections detail validated protocols for characterizing this key intermediate.

Melting Point and Thermal Analysis

The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[11]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely grind a small amount of the compound to a powder. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): First, heat the sample rapidly to determine an approximate melting range. This saves time in subsequent, more precise measurements.[11]

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C per minute) near the expected melting point.[12] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A 1. Sample Preparation (Grind & Pack Capillary) B 2. Place in Apparatus A->B C 3. Rapid Heating (Find Approximate Range) B->C D 4. Slow Heating (1-2°C/min near MP) C->D E 5. Observation & Recording D->E F Report T₁ (First Drop) and T₂ (Fully Melted) E->F

Figure 2: Workflow for melting point determination.
Solubility Profile

Solubility is a critical parameter that influences reaction kinetics, purification strategies (crystallization), and, for APIs, bioavailability.[13] For an intermediate like this, solubility in various organic solvents dictates the choice of reaction media and purification solvents.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[14]

  • System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent (e.g., acetonitrile, ethyl acetate, dichloromethane, water, buffered solutions). The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Acid-Base Properties (pKa)

The pyrrolo[2,3-d]pyrimidine core contains several nitrogen atoms that can be protonated. The pKa, or acid dissociation constant, quantifies the acidity or basicity of these sites. This value is crucial for understanding the compound's behavior in different pH environments, which is vital for designing extraction, purification, and reaction conditions.

Experimental Protocol: UV-Metric Titration

This method is well-suited for compounds with a UV chromophore and can be used for sparingly soluble substances.[15]

  • Solution Preparation: Prepare a stock solution of the compound in a co-solvent (e.g., methanol or DMSO) and then dilute it into a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • UV-Vis Spectroscopy: Record the full UV-Vis spectrum for the compound in each buffer solution. The protonated and deprotonated forms of the molecule will exhibit different absorbance spectra.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between species is maximal) against the pH of the solution.

  • pKa Determination: The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value, the pH at which the concentrations of the acidic and basic forms are equal.[15]

Section 4: Chemical Stability

Assessing the chemical stability of a pharmaceutical intermediate is a regulatory and practical necessity.[16][17] It determines appropriate storage conditions, defines re-test periods, and identifies potential degradation products that could impact the quality of the final API.[18] Forced degradation studies, as outlined in ICH guidelines, are used to understand the intrinsic stability of the molecule.[19]

Protocol Outline: Forced Degradation Study

A sample of the compound is subjected to various stress conditions more severe than standard storage conditions.

  • Hydrolytic Stability: The compound is dissolved in aqueous solutions at acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) pH levels and heated.

  • Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), in solution.

  • Photostability: The solid compound and a solution of the compound are exposed to controlled light sources simulating UV and visible light, as per ICH Q1B guidelines.

  • Thermal Stability: The solid compound is exposed to elevated temperatures.

  • Analysis: At specified time points, samples from each stress condition are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

StabilityLogic cluster_stress Forced Degradation Conditions (ICH Q1A) A Acid/Base Hydrolysis E Stability-Indicating HPLC Analysis A->E B Oxidation (H₂O₂) B->E C Photolysis (UV/Vis) C->E D Thermal Stress D->E F Identify Degradation Pathways & Impurity Profile E->F G Establish Storage Conditions (e.g., 2-8°C, protect from light) F->G H Define Retest Period F->H

Figure 3: Logical framework for chemical stability assessment.

The results of these studies directly inform the recommended storage conditions, such as refrigeration (2-8°C) and protection from moisture, as often cited by suppliers.[6][8]

Section 5: Conclusion and Data Summary

This compound is a high-value intermediate whose robust characterization is non-negotiable in a regulated drug development environment. The experimental protocols outlined in this guide provide a validated framework for obtaining the critical physicochemical data needed by process chemists, formulation scientists, and quality control analysts. Adherence to these rigorous methods ensures a comprehensive understanding of the material, facilitating smoother process scale-up, consistent quality, and a more streamlined path toward the final active pharmaceutical ingredient.

Physicochemical Property Recommended Determination Method Significance
Melting Point Capillary MethodPurity assessment, identification
Solubility Shake-Flask (Thermodynamic)Solvent selection for reaction and purification
pKa UV-Metric or Potentiometric TitrationPredicts behavior in different pH environments
Chemical Stability Forced Degradation Studies (ICH)Determines storage conditions and shelf-life

Section 6: References

  • 1146629-75-5 this compound - Veeprho. [Link]

  • Melting point determination. [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

  • How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • Melting point determination - SSERC. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF - ResearchGate. [Link]

  • Stability testing overview for Pharmaceutical products - GMP SOP. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. [Link]

  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • Quality Guidelines - ICH. [Link]

  • Factory Hot Sale this compound cas 1146629-75-5 - UCHEM. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. [Link]

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents.

Sources

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This compound is a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. It represents a protected form of the versatile 7-deazapurine scaffold, which is central to the structure of numerous clinically significant kinase inhibitors. The strategic installation of the pivaloyloxymethyl (POM) protecting group on the N7 position of the pyrrole ring facilitates selective chemical transformations at other positions, most notably the C4-chloro position, which is susceptible to nucleophilic substitution. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its critical application in the synthesis of targeted therapeutics for researchers, scientists, and drug development professionals.

The Significance of the 7-Deazapurine Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure mimics the natural purine ring system, allowing it to function as a "hinge-binding" motif for the ATP-binding site of many protein kinases. This structural characteristic has made it a cornerstone in the design of targeted therapies.[1]

Kinase inhibitors containing this scaffold are crucial therapeutic agents for a range of diseases, including cancers and autoimmune disorders.[1][2] Notable examples of drugs built upon this core include Tofacitinib and Ruxolitinib.[3] The synthesis of complex derivatives of this scaffold often requires a multi-step approach where specific reactive sites must be temporarily masked or "protected." this compound is an exemplar of this strategy, serving as a key building block in the synthesis pathway of advanced pharmaceutical intermediates.[4][5] The pivaloyloxymethyl (POM) group serves as a stable and reliable protecting group for the pyrrole nitrogen, preventing unwanted side reactions while enabling precise modifications elsewhere on the molecule.

Molecular Profile of this compound

Molecular Structure

The molecule consists of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core where the hydrogen atom at the N7 position of the pyrrole ring is substituted with a pivaloyloxymethyl (POM) group. This protecting group is an ester, specifically the pivalate ester of a hydroxymethyl group attached to the nitrogen.

Caption: Key components of this compound.

Physicochemical and Computational Properties

The key identifiers and computed properties of the molecule are summarized below. This data is critical for reaction planning, analytical method development, and computational modeling.

PropertyValueSource(s)
CAS Number 1146629-75-5[6][7][8]
Molecular Formula C₁₂H₁₄ClN₃O₂[6][8][9][10]
Molecular Weight 267.71 g/mol [6][8][9][10][11]
SMILES CC(C)(C)C(=O)OCN1C=CC2=C(Cl)N=CN=C21[6][8]
Synonyms (4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate[6][8][12]
Topological Polar Surface Area (TPSA) 57.01 Ų[8]
logP (octanol-water partition coeff.) 2.6315[8]
Hydrogen Bond Acceptors 5[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 2[8]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward N-alkylation reaction. The protocol described is robust and high-yielding, making it suitable for large-scale production.[7][10]

Experimental Protocol

Reaction: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Chloromethyl pivalate → this compound.[7][13]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Chloromethyl pivalate (~1.1 eq)

  • Potassium carbonate (K₂CO₃) (~1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (25 g), potassium carbonate (27 g), and N,N-dimethylformamide (100 mL).[7][10]

  • Add chloromethyl pivalate (27 g) to the mixture.[7][10]

  • Stir the reaction mixture vigorously at ambient temperature for approximately 14 hours.[7][10]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.[7][10]

  • Upon completion, add water (250 mL) to the reaction mixture and continue stirring for an additional 2 hours to precipitate the product.[7][10]

  • Filter the resulting solid through a Buchner funnel.[7][10]

  • Wash the filter cake with water (50 mL) to remove residual DMF and inorganic salts.[7][10]

  • Dry the product under reduced pressure at 40-45 °C for 12 hours to afford the title compound as a solid. A yield of 98.85% has been reported for this procedure.[7][10]

Mechanistic Insights and Rationale

The choice of reagents and conditions is dictated by the chemical properties of the reactants.

  • Base Selection: The pyrrole N-H proton is weakly acidic. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to deprotonate the pyrrole nitrogen to generate the corresponding nucleophilic anion. Its use is advantageous as it is inexpensive, easy to handle, and can be readily removed during the aqueous workup.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively dissolves the heterocyclic starting material and the inorganic base, facilitating a homogeneous reaction environment. Its high boiling point also allows for heating if required, although this specific reaction proceeds efficiently at room temperature.

  • Reaction Type: The core transformation is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The deprotonated pyrrole nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon of chloromethyl pivalate and displacing the chloride leaving group.

synthesis_workflow start Reactants: - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Chloromethyl Pivalate reagents Reagents & Solvent: - K2CO3 (Base) - DMF (Solvent) start->reagents condition Reaction Condition: - Ambient Temperature - 14 hours reagents->condition workup Aqueous Workup: - Add H2O to precipitate - Stir for 2 hours condition->workup isolation Isolation: - Filtration - Wash with H2O workup->isolation product Final Product: - this compound isolation->product

Caption: General workflow for the synthesis of the title compound.

Application in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a critical intermediate designed to solve specific synthetic challenges.[4][7] It is a major ingredient for the synthesis of Baricitinib.[11]

The primary utility stems from the reactivity of the C4-chloro group. This position is highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various amine, thiol, or alkoxy functionalities, which are often essential for achieving target binding and desired pharmacological properties in the final drug molecule.

By protecting the N7 position, chemists can perform SₙAr at C4 without the risk of competing N-alkylation or other side reactions at the pyrrole nitrogen. Once the desired substituent has been installed at C4, the POM protecting group can be cleaved under specific conditions (e.g., hydrolysis) to reveal the N-H bond required for biological activity in the final API. This strategic use of a protecting group is a fundamental concept in modern organic synthesis and drug development.

Conclusion

This compound is a well-defined, high-value intermediate for the pharmaceutical industry. Its molecular structure is optimized for synthetic utility, providing a stable, protected version of the medicinally important 7-deazapurine core. The robust and high-yielding synthesis protocol makes it readily accessible for both research-scale and manufacturing-scale applications. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers engaged in the discovery and development of next-generation kinase inhibitors and other targeted therapies.

References

  • Autech Industry Co.,Limited. This compound. Available from: [Link]

  • UCHEM. Factory Hot Sale this compound cas 1146629-75-5. Available from: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • Veeprho. 1146629-75-5this compound. Available from: [Link]

  • LookChem. Procuring this compound: A Guide for R&D Professionals. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

Sources

An In-Depth Technical Guide on the Synthesis and Characterization of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines and the Pivaloyloxymethyl Moiety in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] This 7-deazapurine core is a key component in a range of therapeutics, most notably in the class of Janus kinase (JAK) inhibitors like Tofacitinib, which have revolutionized the treatment of autoimmune diseases.[2][3][4] The strategic manipulation of this core, particularly at the N-7 position of the pyrrole ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet critical, derivative: (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. The introduction of the pivaloyloxymethyl (POM) group at the N-7 position is a deliberate and strategic choice. The POM group is a well-established prodrug moiety, designed to enhance the lipophilicity of a parent molecule, thereby improving its membrane permeability and oral bioavailability.[5] Inside the cell, the POM group is readily cleaved by cellular esterases to release the active N-H pyrrolopyrimidine. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate, offering field-proven insights for researchers and professionals in drug development.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of the title compound is achieved through a direct N-alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate. This reaction is a classic example of a nucleophilic substitution, where the pyrrole nitrogen acts as the nucleophile.

Reaction Scheme

G cluster_0 Reaction Scheme Reactant_A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product This compound Reactant_A->Product Reactant_B Chloromethyl pivalate Reactant_B->Product Base K₂CO₃ Base->Product Solvent DMF Solvent->Product

Caption: Overall synthetic route.

The "Why": Causality Behind Experimental Choices
  • Choice of Base (Potassium Carbonate): The pyrrole nitrogen in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is weakly acidic. To facilitate the nucleophilic attack on chloromethyl pivalate, a base is required to deprotonate the N-H group, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is an ideal choice for this transformation.[6] It is a mild, inexpensive, and readily available inorganic base that is strong enough to deprotonate the pyrrole nitrogen but not so strong as to cause unwanted side reactions. The reaction is believed to occur on the surface of the solid potassium carbonate.[3][7]

  • Choice of Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent, which is an excellent choice for SN2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base. Furthermore, both reactants exhibit good solubility in DMF, ensuring a homogenous reaction mixture.

  • Choice of Alkylating Agent (Chloromethyl pivalate): Chloromethyl pivalate is a highly effective alkylating agent for introducing the pivaloyloxymethyl (POM) protecting group.[5][8] The chloromethyl group is activated for nucleophilic substitution.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol
  • To a stirred solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.0 eq).

  • To this suspension, add chloromethyl pivalate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at ambient temperature for approximately 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water to the reaction mixture and continue stirring for 2 hours to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake with water.

  • Dry the product under reduced pressure at 40-45 °C for 12 hours to afford this compound.

Characterization of this compound: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data, including predicted NMR shifts based on structurally similar compounds, provides a robust validation of the final product.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₄ClN₃O₂
Molecular Weight 267.71 g/mol
Appearance White to off-white solid
CAS Number 1146629-75-5
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are detailed below. These predictions are based on the analysis of structurally related N-substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidines.[8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7s1HH-2 (pyrimidine ring)
~7.6d1HH-6 (pyrrole ring)
~6.7d1HH-5 (pyrrole ring)
~6.2s2H-CH₂- (pivaloyloxymethyl)
~1.2s9H-C(CH₃)₃ (pivaloyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are based on analogous structures.[8]

Chemical Shift (δ, ppm)Assignment
~177C=O (pivaloyl ester)
~152C-4 (pyrimidine ring)
~151C-2 (pyrimidine ring)
~151C-7a (bridgehead)
~130C-6 (pyrrole ring)
~118C-4a (bridgehead)
~101C-5 (pyrrole ring)
~70-CH₂- (pivaloyloxymethyl)
~39-C(CH₃)₃ (pivaloyl quaternary C)
~27-C(CH₃)₃ (pivaloyl methyl C's)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M+H]⁺: 268.08

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~1740C=O stretch (ester)
~1600, ~1560C=N and C=C stretching (aromatic rings)
~1280C-O stretch (ester)
~750C-Cl stretch

Conclusion: A Versatile Intermediate for Advanced Drug Discovery

This guide has provided a detailed protocol and mechanistic rationale for the synthesis of this compound, along with a comprehensive characterization profile. The straightforward and high-yielding synthesis makes this compound readily accessible for researchers. Its role as a key intermediate, particularly for the development of prodrugs, underscores its importance in modern pharmaceutical science. The information presented herein serves as a valuable resource for scientists and professionals engaged in the design and synthesis of novel therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold.

References

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (URL: [Link])

  • Tofacitinib synthesis. (URL: [Link])

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 2013, 44(4): 321-323. (URL: [Link])

  • Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Anti-psychotic Drug Zotepine. Journal of Chemical Engineering of Japan, 2002, 35(10), 992-997. (URL: [Link])

  • Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. (URL: [Link])

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 2019, 24(18), 3348. (URL: [Link])

  • The Indispensable Role of Chloromethyl Pivalate in Modern Pharmaceutical Manufacturing. (URL: [Link])

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 2016, 8(1), 1-8. (URL: [Link])

  • US Patent US10738058B2, Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (URL: )

Sources

Navigating the Synthesis of 7-Deazapurine Scaffolds: A Guide to Protecting Group Strategy for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1] Its successful functionalization, particularly in multi-step syntheses, hinges on a robust and well-defined protecting group strategy for the pyrrole N7-nitrogen. This technical guide provides an in-depth analysis of common protecting group strategies, focusing on the causality behind experimental choices and offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the rationale for N7-protection and detail the application, stability, and cleavage of key protecting groups, including tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyloxycarbonyl (Boc), to enable rational design of orthogonal synthetic routes.

The Strategic Imperative for N7-Protection

The pyrrole nitrogen (N7) of the 7-deazapurine core possesses a reactive N-H proton. In the presence of bases, this proton can be readily abstracted to form a nucleophilic anion. This inherent reactivity can interfere with subsequent synthetic transformations planned at other positions of the heterocyclic system.

Key Scenarios Requiring N7-Protection:

  • Metal-Catalyzed Cross-Coupling Reactions: In popular reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, the unprotected N-H can lead to side reactions, including N-arylation or complexation with the metal catalyst, ultimately reducing the yield of the desired C-substituted product.

  • Reactions with Strong Bases or Nucleophiles: When employing strong bases (e.g., organolithium reagents for lithiation) or potent nucleophiles, the acidic N-H proton will be the first site of reaction, preventing desired transformations elsewhere.

  • Modulation of Electronic Properties: The introduction of an electron-withdrawing protecting group, such as a sulfonyl group, can modulate the electron density of the pyrrole ring, influencing the regioselectivity of subsequent reactions like halogenation or C-H functionalization.[2]

The primary goal of a protecting group strategy is to temporarily mask the N7-position, rendering it inert to a specific set of reaction conditions, and then to be able to remove it cleanly and efficiently at a later stage without disturbing the rest of the molecule.[3][4]

Core Protecting Groups for the 7-Deazapurine Scaffold

The selection of an appropriate protecting group is dictated by its stability profile relative to the planned synthetic steps. An ideal protecting group should be easy to install in high yield, stable to a wide range of reagents, and removable under specific, mild conditions that do not affect other functional groups.[3] This concept of "orthogonality" is paramount in complex syntheses.[4][5]

The Workhorse: Tosyl (Ts) Group

The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the pyrrole nitrogen in the 7-deazapurine series.[6] Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the nitrogen atom.

Installation:

The tosyl group is typically installed by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tosyl chloride (TsCl) in the presence of a base. A phase-transfer catalyst can be employed to facilitate the reaction in a biphasic system, leading to high yields.[7]

Experimental Protocol: N7-Tosylation [7]

  • To a stirred mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), dichloromethane, and water, add potassium carbonate (2.0 eq) and tetrabutylammonium chloride (0.05 eq).

  • Add tosyl chloride (1.1 eq) to the mixture.

  • Stir the reaction vigorously at room temperature until completion (monitored by TLC/HPLC).

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Stability:

The N-tosyl bond is exceptionally stable under a wide range of conditions, including:

  • Strongly acidic conditions (e.g., TFA, HCl).[6][8]

  • Many oxidative and reductive conditions.

  • Conditions for most metal-catalyzed cross-coupling reactions.

Deprotection:

The robustness of the tosyl group necessitates specific, often harsh, conditions for its removal. This can be a significant consideration in the synthesis of complex molecules with sensitive functional groups.

  • Basic Hydrolysis: The most common method for N-tosyl deprotection from a pyrrole nucleus is hydrolysis with a strong base, such as sodium hydroxide in an alcohol/water solvent system.[9]

  • Reductive Cleavage: For substrates sensitive to strong bases, reductive cleavage offers an alternative. Reagents such as magnesium in methanol or sodium naphthalenide can effectively cleave the N-S bond.[10][11][12]

Experimental Protocol: N7-Detosylation (Basic Hydrolysis) [9]

  • Dissolve the N-tosyl protected 4-substituted-7H-pyrrolo[2,3-d]pyrimidine in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add crushed sodium hydroxide pellets (3.0 eq).

  • Stir the mixture at room temperature or with gentle heating overnight, monitoring for the disappearance of the starting material.

  • Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid or dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate to yield the deprotected product.

The Acid-Labile Option: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers an orthogonal strategy to the base-labile tosyl group. It is stable to a variety of nucleophilic and basic conditions but is readily cleaved under acidic conditions.

Installation:

Protection is achieved by deprotonating the N7-nitrogen with a strong base like sodium hydride (NaH) followed by quenching with SEM chloride.

Experimental Protocol: N7-SEM Protection [13]

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a dry, aprotic solvent such as DMF or THF under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and purify by column chromatography.

Stability:

The SEM group is stable to:

  • Basic conditions (e.g., NaOH, NaOMe).

  • Nucleophilic reagents.

  • Conditions for many cross-coupling reactions.

  • Reductive conditions (e.g., hydrogenation).

Deprotection:

Cleavage of the SEM group is typically a two-step process involving treatment with a strong acid followed by a basic workup to remove the resulting formaldehyde adduct.[13] However, challenges can arise, sometimes leading to complex mixtures or the formation of stable intermediates, which may require elevated temperatures or extended reaction times for full conversion.[13]

Experimental Protocol: N7-SEM Deprotection [13]

  • Dissolve the SEM-protected pyrrolopyrimidine (1.0 eq) in a solvent such as dichloromethane.

  • Add trifluoroacetic acid (TFA, ~10 eq) and stir the mixture at room temperature or elevated temperature (e.g., 50 °C) for several hours.

  • Monitor the reaction for the consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in a solvent like methanol and add a base (e.g., aqueous sodium bicarbonate or ammonia) to facilitate the release of the free N-H.[13]

  • Extract the product, dry the organic phase, and purify as necessary.

The Mildly Acid-Labile Alternative: Tert-butyloxycarbonyl (Boc) Group

The Boc group is another widely used acid-labile protecting group. While more commonly associated with amines, it has been successfully applied to the 7-deazapurine scaffold, particularly in nucleoside synthesis.[14] It offers a milder deprotection profile compared to the SEM group.

Installation:

The Boc group is installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, often with a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: N7-Boc Protection (General Procedure)

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like THF or acetonitrile.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add a base such as triethylamine (1.5 eq).

  • Stir the reaction at room temperature until complete.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the N7-Boc protected product.

Stability:

The Boc group is stable to:

  • Basic conditions.

  • Hydrogenation.

  • Most nucleophilic reagents.

Deprotection:

The key advantage of the Boc group is its facile cleavage under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, which is often compatible with a wide range of other functional groups.[15]

Experimental Protocol: N7-Boc Deprotection [15]

  • Dissolve the N-Boc protected pyrrolopyrimidine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a basic solution (e.g., saturated aqueous sodium bicarbonate) and extract the product.

  • Dry and concentrate the organic layers to yield the deprotected compound.

Orthogonal Strategy and Comparative Analysis

The true power of these protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one group while others remain intact.[3][4][5] For instance, a molecule bearing both an N7-Tosyl group and a Boc-protected amine can have the Boc group removed with acid, leaving the tosyl group untouched. Subsequently, the tosyl group can be removed with a strong base.

Table 1: Comparison of N7-Protecting Groups for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsOrthogonality & Remarks
Tosyl (Ts) TsCl, Base (e.g., K₂CO₃), optional Phase-Transfer CatalystStable: Strong Acids (TFA, HCl), most Reductants/Oxidants. Labile: Strong Base, some Reductive conditions.NaOH or KOH in MeOH/H₂O[9]; Mg/MeOH [6]; Sodium Naphthalenide [12]Highly robust. Good for protecting early in a long synthesis. Deprotection can be harsh. Orthogonal to acid-labile groups (Boc, SEM).
SEM NaH, SEM-Cl in DMF/THFStable: Bases, Nucleophiles, Hydrogenation. Labile: Strong Acids.TFA or HCl , followed by basic workup.[13]Good acid-labile choice. Deprotection can sometimes be sluggish or lead to side products.[13] Orthogonal to base-labile (Tosyl) and hydrogenolysis-cleavable groups.
Boc (Boc)₂O, Base (e.g., Et₃N), DMAPStable: Bases, Hydrogenation, Nucleophiles. Labile: Moderate to Strong Acids.TFA in CH₂Cl₂[15]; HCl in DioxaneMilder acid cleavage than SEM. Ideal for late-stage deprotection in the presence of acid-sensitive groups. Orthogonal to base-labile (Tosyl) and hydrogenolysis-cleavable groups.

Visualizing the Strategy

Diagrams are essential for conceptualizing the flow of a protecting group strategy.

Protection_Deprotection Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Protected_Ts N7-Tosyl Protected Start->Protected_Ts TsCl, K2CO3 Protected_SEM N7-SEM Protected Start->Protected_SEM NaH, SEM-Cl Protected_Boc N7-Boc Protected Start->Protected_Boc (Boc)2O, DMAP Functionalized_Ts Further Functionalization Protected_Ts->Functionalized_Ts Acidic/Neutral Rxns Functionalized_SEM Further Functionalization Protected_SEM->Functionalized_SEM Basic/Neutral Rxns Functionalized_Boc Further Functionalization Protected_Boc->Functionalized_Boc Basic/Neutral Rxns Final_Product Deprotected Product Functionalized_Ts->Final_Product NaOH/MeOH or Mg/MeOH Functionalized_SEM->Final_Product TFA then Base Functionalized_Boc->Final_Product TFA/CH2Cl2

Caption: Workflow for N7-protection and deprotection strategies.

Orthogonal_Strategy cluster_0 Synthetic Pathway Start Starting Material (e.g., with -NHBoc and -OH) P1 Protect N7 with Tosyl Group Start->P1 TsCl, Base P2 Functionalize -OH group P1->P2 Stable to various conditions D1 Deprotect -NHBoc with Acid P2->D1 TFA/CH2Cl2 (Tosyl group is stable) P3 Functionalize resulting -NH2 D1->P3 e.g., Acylation D2 Deprotect N7-Tosyl with Base P3->D2 NaOH/MeOH (Amide is stable) End Final Product D2->End

Caption: An example of an orthogonal protecting group strategy.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules based on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. The tosyl group serves as a robust, stable option for early-stage protection, while SEM and Boc groups provide valuable acid-labile alternatives crucial for orthogonal strategies. By understanding the specific conditions for installation, stability, and cleavage of each group, chemists can design elegant and efficient synthetic routes, minimizing side reactions and maximizing yields. This guide provides a foundational framework, grounded in established protocols and field-proven insights, to empower researchers in the rational design and execution of their synthetic campaigns.

References

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Reddy, B. V. S., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 7(8), 138-143.
  • Pilania, M., et al. (2017). Process for the preparation of tofacitinib and intermediates thereof. U.S.
  • Nyasse, B., et al. (2003). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 68(15), 5993-6000.
  • CN104059016A. (2014). Intermediate for preparing tofacitinib and preparation method of intermediate.
  • Wang, X., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Singh, J., et al. (2004). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4.
  • Moody, C. J., & Hunt, J. C. A. (1998). A New Protecting-Group Strategy for Indoles.
  • Reddy, B. V. S., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Kumar, S., et al. (2019). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. RSC Publishing.
  • Aursnes, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • Al-Zoubi, R. M., et al. (2023).
  • Li, H., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • Wikipedia. (2023). Tosyl group. Wikipedia.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • Murphy, J. A., et al. (2013). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor.
  • University of Bristol. (n.d.).
  • Thomson, R. J., et al. (2011).
  • Cho, K., et al. (1990). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • Wang, R.-W., & Gold, B. (2009). A facile synthetic approach to 7-deazaguanine nucleosides via a Boc protection strategy. Organic Letters, 11(11), 2465-2468.
  • Garcı́a, A., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 36(35), 6295-6298.
  • Barany, G., & Merrifield, R. B. (1980). 1.2 Deprotection: The Concept of Orthogonal Sets. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • US10738058B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Papathanasiou, T., et al. (2021). 1-Phenyl-3-tosyl-1H-pyrrole. MDPI.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • ChemicalBook. (2023).
  • Benchchem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. Benchchem.
  • Li, G., et al. (2013). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • WO2002085301A2. (2002). Indole, azaindole and related heterocyclic amidopiperazine derivatives.
  • Wang, H., et al. (2020). Removal of the tosyl and nosyl groups.
  • van der Veken, P., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
  • BOC Sciences. (n.d.). CAS 84955-31-7 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. BOC Sciences.
  • Stanciauskaite, M., et al. (2023).
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem.
  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • Mishra, R. K., et al. (2021).
  • Park, K.-H., et al. (2010). N-Tosylpyrrolidine Calix[10]pyrrole: Synthesis and Ion Binding Studies. PubMed Central.

  • Sharma, R., & Kumar, R. (2021). Proposed Mechanism of the formation of N-substituted pyrroles.

Sources

The Pivalate Group: A Strategic Linchpin in the Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various protein kinases. This has led to its central role in the development of a new generation of targeted therapeutics, most notably Janus kinase (JAK) inhibitors like Ruxolitinib and Tofacitinib, which are pivotal in treating myelofibrosis, rheumatoid arthritis, and other autoimmune diseases.[1][2] However, the synthesis of these complex molecules is not without its challenges, primarily revolving around the reactivity of the pyrrole nitrogen (N-7). This guide elucidates the critical role of the pivalate group, specifically within the pivaloyloxymethyl (POM) moiety, in navigating these synthetic hurdles.

The N-7 Conundrum: Why Protection is Essential

The N-7 position of the 7H-pyrrolo[2,3-d]pyrimidine core possesses a reactive proton. In the course of multi-step syntheses, this site can compete in reactions intended for other parts of the molecule, such as nucleophilic substitutions or cross-coupling reactions at the C4 position.[3] This can lead to undesired side products, reduced yields, and complex purification procedures. Therefore, transiently masking or "protecting" the N-7 position is a crucial strategic decision in the synthetic route towards many pyrrolo[2,3-d]pyrimidine-based APIs.

The ideal protecting group for this purpose must satisfy several criteria:

  • Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

  • Stability: It must be robust enough to withstand various downstream reaction conditions.

  • Facile Removal: It must be cleaved selectively under conditions that do not compromise the integrity of the final complex molecule.

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate: A Closer Look

The subject of this guide, this compound, is a key intermediate that masterfully employs a pivaloyloxymethyl (POM) group to protect the N-7 position.[4] The choice of the POM group is a deliberate and strategic one, conferring several advantages.

G cluster_molecule This compound Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Protecting_Group Pivaloyloxymethyl (POM) Group Core->Protecting_Group Attached at N-7 Pivalate Pivalate Moiety (tert-butylcarbonyl) Protecting_Group->Pivalate Linker Oxymethyl Linker (-O-CH2-) Protecting_Group->Linker

The Dual Function of the Pivalate Group

The pivalate (Piv or Pv) group, derived from pivalic acid, is a bulky acyl moiety. Its role in the POM protecting group is twofold:

  • Steric Hindrance and Stability: The tert-butyl group of the pivalate ester provides significant steric bulk.[5] This bulk makes the ester linkage unusually resistant to premature hydrolysis or nucleophilic attack compared to less hindered esters like acetates or benzoates.[6][7][8] This stability is paramount, ensuring the protecting group remains intact throughout multiple synthetic transformations.

  • Modulation of Reactivity and Physical Properties: The electron-withdrawing nature of the POM group modifies the electronic properties of the pyrrole ring, which can be beneficial for certain subsequent reactions. Furthermore, the introduction of this relatively nonpolar group increases the lipophilicity of the intermediate, often improving its solubility in organic solvents used in synthesis.

The Pivalate Group in Action: A Synthetic Case Study (Ruxolitinib)

The utility of the POM protecting group is clearly demonstrated in a documented synthesis of the JAK inhibitor, Ruxolitinib.[6] While the starting material in this specific literature example has already undergone substitution at the C4 position, the principle of N-7 protection and deprotection remains identical.

The intermediate, (4-{1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, carries the fully assembled side chain and the N-7 POM protecting group. The final step of the synthesis is the removal of this group to unveil the active pharmaceutical ingredient.

G Start POM-Protected Pyrrolopyrimidine Intermediate Product Final API (e.g., Ruxolitinib) Start->Product Base-Mediated Deprotection Reagents NaOH / Methanol Reagents->Product Byproduct Byproducts Product->Byproduct

Experimental Protocol: Deprotection of the Pivaloyloxymethyl (POM) Group

The following is a representative protocol for the removal of the POM group, based on the synthesis of Ruxolitinib.[6]

Objective: To hydrolyze the pivaloyloxymethyl ester and liberate the N-7 proton of the pyrrolo[2,3-d]pyrimidine core.

Materials:

MaterialRole
(4-{1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalateStarting Material
Methanol (MeOH)Solvent
1.0 M Sodium Hydroxide (NaOH) solutionReagent (Base)
Water (H₂O)Quenching Agent
Saturated Sodium Chloride (NaCl) solution (Brine)Washing Agent
Ethyl Acetate (EtOAc)Extraction Solvent
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent

Procedure:

  • Dissolution: The POM-protected starting material (1.0 equivalent) is dissolved in methanol at ambient temperature with stirring.

  • Addition of Base: A 1.0 M aqueous solution of sodium hydroxide (2.0 equivalents) is added to the stirred solution.

  • Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LCMS), until completion (typically 12-18 hours).

  • Quenching: Upon completion, the reaction is quenched by the addition of water.

  • Extraction: The aqueous mixture is extracted with ethyl acetate (typically 2-3 times).

  • Washing: The combined organic layers are washed with a saturated aqueous NaCl solution (brine) to remove residual water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final deprotected product.

Mechanism of Deprotection:

The removal of the POM group proceeds via a base-mediated hydrolysis of the pivalate ester.

G cluster_step1 Step 1: Ester Hydrolysis cluster_step2 Step 2: Hemiaminal Collapse Ester Pyrrole-N-CH2-O-C(=O)C(CH3)3 Intermediate1 Pyrrole-N-CH2-O⁻ + HO-C(=O)C(CH3)3 Ester->Intermediate1 + OH⁻ OH OH⁻ Intermediate2 Pyrrole-N-CH2-O⁻ Final Pyrrole-NH + CH2O (Formaldehyde) Intermediate2->Final Spontaneous Elimination

The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the pivalate ester. This is followed by the collapse of the tetrahedral intermediate to yield a hemiaminal-like species, which is unstable and spontaneously eliminates formaldehyde to generate the deprotected pyrrole nitrogen.[9]

Conclusion: A Strategically Indispensable Tool

The pivalate group, as a key component of the pivaloyloxymethyl (POM) protecting group, plays a crucial and enabling role in the synthesis of this compound and its subsequent elaboration into potent kinase inhibitors. Its steric bulk provides the necessary stability to withstand diverse reaction conditions, while its ester linkage allows for clean and efficient removal in the final synthetic step. Understanding the causality behind its selection—balancing stability with facile cleavage—is fundamental for drug development professionals engaged in the synthesis of this important class of therapeutics. The strategic application of such protecting groups is a testament to the elegance and precision required in modern medicinal chemistry to bring life-changing therapies from the laboratory to the clinic.

References

  • Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. (2014). PubMed. Retrieved from [Link]

  • 4-Methyl-7h-Pyrrolo[2,3-d]Pyrimidine: A Cornerstone in Ruxolitinib Phosphate Synthesis. (n.d.).
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. (2025). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). PubMed Central. Retrieved from [Link]

  • Ruxolitinib deuterated derivatives. (n.d.). Google Patents.
  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). PubMed. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
  • Tofacitinib. (n.d.).
  • Synthesis method of tofacitinib citrate. (n.d.). Google Patents.
  • The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. (2025).
  • The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. (n.d.).
  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). PubMed. Retrieved from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrole Protection. (2025). ResearchGate. Retrieved from [Link]

  • Design and synthesis of new templates derived from pyrrolopyrimidine as selective multidrug-resistance-associated protein inhibitors in multidrug resistance. (n.d.). PubMed. Retrieved from [Link]

Sources

The Pivotal Role of the C4-Chloro Group in (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate stands as a cornerstone intermediate in contemporary medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors. The strategic importance of this molecule is intrinsically linked to the reactivity of its C4-chloro substituent. This technical guide provides an in-depth analysis of the chemical behavior of this chloro group, grounded in the electronic architecture of the 7-deazapurine scaffold. We will explore its susceptibility to nucleophilic aromatic substitution (SNAr) and its versatility in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this pivotal building block in complex molecule synthesis.

Introduction: The 7-Deazapurine Scaffold and the Significance of the C4-Chloro Group

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a privileged scaffold in drug discovery. Its structural resemblance to the endogenous purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are crucial regulators of cellular processes.[1][2] This mimicry makes the 7-deazapurine framework a fertile ground for the development of potent and selective kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[3][4]

The subject of this guide, this compound, is a key derivative of this scaffold. The molecule features two critical functionalities: the pivaloyloxymethyl (POM) protecting group at the N7 position of the pyrrole ring, and the highly reactive chloro group at the C4 position of the pyrimidine ring.

The POM group serves to protect the pyrrole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents. Its electron-withdrawing nature through the ester linkage is postulated to further increase the electrophilicity of the pyrimidine ring, thereby activating the C4 position.

The C4-chloro atom is the primary locus of reactivity, acting as an excellent leaving group. The electron-deficient nature of the pyrimidine ring, amplified by the two nitrogen atoms, renders the C4 carbon highly susceptible to nucleophilic attack.[5] This inherent reactivity makes the C4-chloro group an ideal handle for introducing a diverse array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug design.[5][6]

This guide will dissect the key transformations of the C4-chloro group, providing a robust framework for its strategic manipulation in synthetic campaigns.

The Electronic Landscape and Reactivity of the C4-Chloro Group

The reactivity of the chloro group in this compound is a direct consequence of the electronic distribution within the bicyclic ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions. The chloro substituent at C4, being a good leaving group, makes this position a prime target for nucleophilic attack.

The fusion of the electron-rich pyrrole ring modulates the overall electronic character, but the pyrimidine ring's electron-poor nature dominates the reactivity at the C4 position. The N7-POM protecting group, with its ester functionality, is expected to exert an additional electron-withdrawing effect, further enhancing the electrophilicity of the C4 carbon and thus increasing its reactivity towards nucleophiles compared to the unprotected 7H-pyrrolo[2,3-d]pyrimidine.

This electronic arrangement facilitates two major classes of reactions at the C4 position:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: Oxidative addition of the C-Cl bond to a palladium(0) complex, initiating a catalytic cycle.

The following sections will delve into the mechanistic details and practical applications of these transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for the direct introduction of heteroatom nucleophiles at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[7]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.0]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.0];

reagents [label="Pyrrolo[2,3-d]pyrimidine-Cl + Nu-", shape=plaintext, fontcolor="#202124"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyrrolo[2,3-d]pyrimidine-Nu + Cl-", shape=plaintext, fontcolor="#202124"];

reagents -> intermediate [label="Addition"]; intermediate -> product [label="Elimination"]; } caption [label="Figure 1: Generalized SNAr Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];

The presence of the electron-withdrawing pyrimidine ring is crucial for stabilizing the negative charge of the Meisenheimer complex, making the SNAr reaction feasible.

Amination via SNAr

The displacement of the C4-chloro group with various amines is a common strategy for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are key components of many kinase inhibitors.

Table 1: Representative SNAr Amination Reactions

Amine NucleophileSolventBaseTemperature (°C)Yield (%)Reference
AnilineWaterHCl (catalytic)10086Adapted from[8]
BenzylamineDMFK₂CO₃80>90Representative
Morpholine2-PropanolDIPEAReflux>95Representative
Thiolation via SNAr

Similarly, thiols and thiolates can readily displace the C4-chloro group to form 4-thioether derivatives. These compounds are also of interest in medicinal chemistry.

Experimental Protocol: SNAr Amination with Aniline

This protocol is adapted from established procedures for the amination of related chloropyrimidines.[8]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Deionized Water

  • Concentrated HCl (0.1 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and aniline.

  • Add deionized water to form a suspension.

  • Add the catalytic amount of concentrated HCl.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting material and the appearance of a new, more polar spot on TLC. The final product's identity and purity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly effective for the functionalization of heteroaryl halides like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.0]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.0];

Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)(Cl)L₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(R'B(OH)₂ / Base)", shape=plaintext, fontcolor="#202124"]; PdII_R [label="R-Pd(II)(R')L₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-R'", shape=plaintext, fontcolor="#202124"]; Start [label="R-Cl", shape=plaintext, fontcolor="#202124"];

Start -> PdII [style=invis]; Pd0 -> PdII [label="Oxidative\nAddition"]; PdII -> PdII_R [label="Transmetalation"]; PdII_R -> Pd0 [label="Reductive\nElimination"]; PdII_R -> Product [style=dashed]; } caption [label="Figure 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Causality in Experimental Choices:

  • Palladium Source: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice depends on the specific substrates and desired reactivity.

  • Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidPalladium CatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85Adapted from[11]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92Representative
Pyridin-3-ylboronic acidXPhos Pd G2K₃PO₄THF/H₂O78Adapted from[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] It offers a complementary and often milder alternative to SNAr for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, with a broader substrate scope that includes less nucleophilic amines.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.0]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.0];

Pd0 [label="Pd(0)L", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)(Cl)L", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n(R'₂NH / Base)", shape=plaintext, fontcolor="#202124"]; PdII_Amide [label="R-Pd(II)(NR'₂)L", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-NR'₂", shape=plaintext, fontcolor="#202124"]; Start [label="R-Cl", shape=plaintext, fontcolor="#202124"];

Start -> PdII [style=invis]; Pd0 -> PdII [label="Oxidative\nAddition"]; PdII -> PdII_Amide [label="Amine Coordination\n& Deprotonation"]; PdII_Amide -> Pd0 [label="Reductive\nElimination"]; PdII_Amide -> Product [style=dashed]; } caption [label="Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Causality in Experimental Choices:

  • Palladium Precatalyst: Precatalysts like those based on biarylphosphine ligands (e.g., XPhos, RuPhos) are often preferred for their high activity and broad functional group tolerance.[15]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃ is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings on similar heterocyclic systems.[2][11]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful coupling can be confirmed by the disappearance of the starting material and the appearance of a new, less polar product. The structure of the product can be unequivocally determined by NMR spectroscopy (observing the signals for the newly introduced phenyl group) and mass spectrometry (confirming the expected molecular weight).[16]

Deprotection of the N7-POM Group

A comprehensive synthetic strategy involving this compound must also consider the eventual removal of the POM protecting group. The POM group is an acetal-type protecting group and is typically cleaved under basic conditions, often via hydrolysis with an alkoxide or hydroxide base.

Representative Deprotection Conditions:

  • Sodium methoxide in methanol: Stirring the POM-protected compound with a solution of sodium methoxide in methanol at room temperature is a common method.

  • Ammonia in methanol: For sensitive substrates, a solution of ammonia in methanol can be a milder alternative.

  • Potassium carbonate in methanol/water: This can also be an effective method for POM cleavage.

The choice of deprotection conditions will depend on the stability of the functional groups introduced at the C4 position.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. The C4-chloro group serves as a robust synthetic handle, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing its reactivity, coupled with the application of optimized experimental protocols, empowers chemists to efficiently and strategically construct diverse libraries of 7-deazapurine derivatives for drug discovery and development. The methodologies and insights presented in this guide provide a solid foundation for leveraging the full synthetic potential of this pivotal building block.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • This compound. Veeprho. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. Available at: [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone characteristic, profoundly influencing bioavailability, formulation strategies, and even the feasibility of preclinical and clinical studies. (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, a heterocyclic compound that serves as a key intermediate in the synthesis of various kinase inhibitors, presents a compelling case for a thorough investigation of its solubility profile.[1][2][3] Understanding its behavior in a range of organic solvents is not merely an academic exercise; it is a critical step in optimizing reaction conditions for synthesis, developing robust purification methods, and designing effective drug delivery systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this pivotal compound.

Physicochemical Profile of this compound and its Precursor

This compound is a derivative of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a well-established building block in medicinal chemistry.[1][2] The addition of a pivaloyloxymethyl (POM) group to the pyrrole nitrogen is a common prodrug strategy to enhance properties such as cell permeability.

The physicochemical properties of the parent molecule, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, offer initial clues to the potential solubility of its pivalate derivative.

Property4-Chloro-7H-pyrrolo[2,3-d]pyrimidineReference
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight ~153.57 g/mol [1]
Appearance Light-colored to off-white crystalline solid[1][4]
Melting Point 170-175 °C[1]
General Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.[1][4][5]

The introduction of the lipophilic pivalate ester in This compound (Molecular Formula: C₁₂H₁₄ClN₃O₂) would be expected to increase its solubility in non-polar organic solvents compared to its precursor.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the thermodynamics of the dissolution process. The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of the system.[6][7][8]

Key factors influencing solubility include:

  • Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution.

  • Solvent-Solvent Interactions: The energy required to overcome the cohesive forces within the solvent to create a cavity for the solute molecule.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

A comprehensive solubility study should therefore employ a diverse set of organic solvents, spanning a range of polarities and hydrogen bonding capabilities, to probe these interactions.

A Validated Experimental Protocol for Solubility Determination

The following protocol outlines a robust methodology for determining the thermodynamic equilibrium solubility of this compound, adhering to principles outlined in USP General Chapter <1236> Solubility Measurements.[6][9][10] The "shake-flask" method is the gold standard for this purpose due to its reliability and direct measurement of equilibrium.[11][12][13]

Materials and Equipment
  • This compound (ensure purity and characterization of the solid form)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add selected organic solvent A->B to vial C Incubate on orbital shaker (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze by HPLC F->G I Calculate concentration (mg/mL) G->I H Prepare calibration curve H->I

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[11][12]

    • Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.

    • Accurately dilute the filtered sample with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate a suitable HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the prepared samples and calibration standards by HPLC.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The determined solubility values should be tabulated for clear comparison. A selection of solvents with varying polarities is recommended to build a comprehensive solubility profile.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Non-Polar
Heptane0.1To be determined
Toluene2.4To be determined
Moderately Polar Aprotic
Dichloromethane (DCM)3.1To be determined
Ethyl Acetate4.4To be determined
Tetrahydrofuran (THF)4.0To be determined
Acetonitrile (ACN)5.8To be determined
Polar Aprotic
Dimethylformamide (DMF)6.4To be determined
Dimethyl Sulfoxide (DMSO)7.2To be determined
Polar Protic
Isopropanol (IPA)3.9To be determined
Ethanol4.3To be determined
Methanol5.1To be determined

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound in a range of organic solvents. The resulting data will be invaluable for guiding synthetic route optimization, purification strategies, and the development of formulations for preclinical and clinical evaluation. Further studies could explore the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, and investigate the solubility in binary solvent systems to fine-tune solvent properties for specific applications. Adherence to these scientifically sound methodologies will ensure the generation of high-quality, reliable data, thereby accelerating the journey of promising molecules from the laboratory to the clinic.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. LookChem. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Unibest Industrial Co., Ltd.. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

  • Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. RAPS. Available at: [Link]

  • Technical Note: Solubility Measurements. Dissolution Technologies. Available at: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. Available at: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available at: [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at: [Link]

  • 1146629-75-5this compound. Veeprho. Available at: [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.

Sources

Spectroscopic Profile of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, a key intermediate in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The insights herein are synthesized from established spectroscopic principles and comparative analysis with structurally related analogs.

Introduction and Molecular Structure

This compound (CAS No. 1146629-75-5) is a derivative of 7-deazapurine, a versatile scaffold in medicinal chemistry.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a crucial building block for numerous kinase inhibitors, including those targeting Janus kinases (JAKs).[2] The pivaloyloxymethyl (POM) group serves as a protecting group for the pyrrolic nitrogen, which can be removed under specific conditions to allow for further synthetic modifications. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this intermediate during multi-step syntheses.

The molecular structure, with key atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Synthesis Overview

The title compound is typically synthesized via the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate.[3] This reaction is generally carried out in an aprotic solvent in the presence of a non-nucleophilic base.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reaction N-Alkylation reactant1->reaction reactant2 Chloromethyl pivalate reactant2->reaction solvent Aprotic Solvent (e.g., DMF, CH3CN) solvent->reaction base Base (e.g., K2CO3, NaH) base->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Spectroscopic Data and Interpretation

While direct experimental spectra for this specific compound are not widely published, a detailed and reliable spectroscopic profile can be predicted based on data from closely related analogs and established principles. The following sections provide an in-depth analysis of the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Typical): A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70Singlet1HH-2The proton at position 2 of the pyrimidine ring is a singlet and is expected to be the most downfield proton due to the electron-withdrawing effects of the adjacent nitrogen atoms. This is consistent with data from similar 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidines.
~7.45Doublet1HH-6The proton at position 6 of the pyrrole ring is coupled to H-5, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen and the pyrimidine ring.
~6.70Doublet1HH-5The proton at position 5 of the pyrrole ring is coupled to H-6, appearing as a doublet. It is typically upfield compared to H-6.
~6.20Singlet2HN-CH₂-OThe methylene protons of the pivaloyloxymethyl group are expected to be a sharp singlet, shifted downfield due to the adjacent nitrogen and oxygen atoms.
~1.20Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the pivalate moiety will appear as a sharp singlet, characteristic of this group.[4]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Typical): The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~177.0C=O (Pivalate)The carbonyl carbon of the ester is expected at a characteristic downfield chemical shift.
~153.0C-4The carbon bearing the chlorine atom in the pyrimidine ring is significantly deshielded.
~151.5C-2The C-2 carbon of the pyrimidine ring is also highly deshielded due to the two adjacent nitrogen atoms.
~151.0C-7aThe bridgehead carbon of the fused ring system.
~131.0C-6The C-6 carbon of the pyrrole ring.
~118.0C-4aThe other bridgehead carbon of the fused ring system.
~101.0C-5The C-5 carbon of the pyrrole ring, typically the most upfield of the aromatic carbons.
~70.0N-CH₂-OThe methylene carbon is deshielded by the neighboring nitrogen and oxygen atoms.
~39.0-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~27.0-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)

Experimental Protocol (Typical): Mass spectral data is typically obtained using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrometry Data:

m/zIonRationale
268.08[M+H]⁺The protonated molecular ion. The molecular weight of C₁₂H₁₄ClN₃O₂ is 267.71.
270.08[M+H]⁺ (³⁷Cl)The isotopic peak corresponding to the presence of the ³⁷Cl isotope. The expected intensity ratio for the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1.
290.06[M+Na]⁺The sodium adduct, which is commonly observed in ESI-MS.

Fragmentation Pathway: Under collision-induced dissociation (CID), the primary fragmentation would likely involve the loss of the pivaloyloxymethyl group or cleavage of the pivalate ester.

fragmentation_pathway parent [M+H]⁺ m/z = 268.08 frag1 Loss of Pivalic Acid [C₇H₅ClN₃+H]⁺ m/z = 154.02 parent->frag1 - C₅H₁₀O₂ frag2 Loss of tert-Butyl Group [M-C₄H₉]⁺ m/z = 211.05 parent->frag2 - C₄H₉

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

Experimental Protocol (Typical): The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

Predicted Infrared (IR) Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2970-2870StrongC-H stretching (aliphatic, from pivaloyl group)
~1740StrongC=O stretching (ester)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1280StrongC-O stretching (ester)
~1150StrongC-N stretching
~800-700MediumC-Cl stretching

Conclusion

The spectroscopic data presented in this guide, derived from a combination of established principles and analysis of related structures, provides a robust framework for the characterization of this compound. The distinctive signals of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the pivaloyloxymethyl group in NMR, MS, and IR spectra allow for unambiguous identification and purity assessment. This information is critical for ensuring the quality of this key intermediate in the development of novel therapeutics.

References

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • Pharmaffiliates. 1146629-75-5 | Product Name : this compound. Available from: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Available from: [Link]

  • PMC - NIH. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Available from: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]

  • PMC - NIH. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. Available from: [Link]

Sources

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate mechanism of action as an intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents.[1] This bicyclic heterocycle is particularly prominent in the development of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[2][3] The successful and efficient synthesis of these complex molecules hinges on the strategic use of well-designed intermediates. Among these, This compound stands out as a critical building block.

This technical guide provides an in-depth analysis of this intermediate, deconstructing its molecular architecture, detailing its synthesis, and elucidating its mechanism of action not as a pharmacologically active agent, but as a highly strategic component in multi-step organic synthesis. We will explore how the interplay between its reactive chloro group and the pivaloyloxymethyl (POM) protecting group enables chemists to construct complex drug molecules with precision and efficiency.

Deconstructing the Intermediate: A Tale of Two Moieties

The utility of this compound lies in the distinct and complementary functions of its two primary components: the heterocyclic core and the nitrogen-protecting group.

  • The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: This is the foundational structure that mimics the adenine core of ATP, allowing it to bind effectively within the kinase hinge region of enzymes like JAKs.[4] The chlorine atom at the C4 position is the key reactive site. Its presence makes the carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), which is the primary reaction used to build out the final drug molecule.[5][6]

  • The Pivaloyloxymethyl (POM) Protecting Group: The nitrogen at the N7 position of the pyrrole ring is nucleophilic and can interfere with the desired SNAr reaction at C4.[7] The POM group is installed to temporarily "mask" this nitrogen, preventing side reactions. It is classified as a pivaloyloxymethyl acetal, which is known for its stability under various reaction conditions but can be readily removed under basic conditions, often in the final stages of synthesis.[8][9]

G Figure 2: Synthesis Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Reagent Chloromethyl pivalate + K₂CO₃ in DMF Start->Reagent N-Alkylation Product This compound (Protected Intermediate) Reagent->Product

Figure 2: Synthesis Workflow
Experimental Protocol: N7-Protection
  • Reaction Setup: To a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, ~4 mL per gram of starting material), add potassium carbonate (K₂CO₃, 1.0 eq). [10]2. Reagent Addition: Add chloromethyl pivalate (1.1 eq) to the suspension. [10]3. Reaction: Stir the mixture at ambient temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. [10][11]4. Workup: Upon completion, add water to the reaction mixture and stir for 1-2 hours to precipitate the product. [10]5. Isolation: Filter the solid, wash with water, and dry under reduced pressure to afford the title compound as a solid. [10][11]

Table 1: Reagents for Synthesis
ReagentFormulaM.W. ( g/mol )Role
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57Starting Material
Chloromethyl pivalateC₆H₁₁ClO₂150.60Alkylating Agent (POM source)
Potassium CarbonateK₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Aprotic Polar Solvent

Mechanism of Action as a Synthetic Intermediate

The "mechanism of action" for this intermediate is defined by its designed reactivity in a synthetic sequence. It allows for a controlled, stepwise assembly of the final drug molecule. This process can be broken down into three key phases: protection, coupling, and deprotection.

  • Protection: As described, the POM group at N7 prevents the pyrrole nitrogen from acting as a competing nucleophile. This ensures that the subsequent coupling reaction occurs exclusively at the desired C4 position.

  • Nucleophilic Aromatic Substitution (SNAr): This is the cornerstone reaction. The electron-deficient pyrimidine ring, further activated by the chloro-leaving group, readily reacts with nucleophiles such as amines or pyrazoles. [6][12]This step forms the crucial carbon-nitrogen bond that links the pyrrolo[2,3-d]pyrimidine core to other fragments of the target molecule.

  • Deprotection: In the final step, the POM group is cleaved under basic conditions (e.g., using a hydroxide or alkoxide base) to reveal the N7-H of the pyrrole ring, a common feature in the final active pharmaceutical ingredient (API) that often participates in hydrogen bonding with the target kinase.

G Figure 3: Strategic Role of the Intermediate Intermediate POM-Protected Intermediate Nucleophile Nucleophile (e.g., R-NH₂) Intermediate->Nucleophile 1. SₙAr Coupling at C4 Coupled POM-Protected Coupled Product Nucleophile->Coupled Base Base (e.g., NaOH) Coupled->Base 2. Deprotection at N7 Final Final Product (API) Base->Final

Figure 3: Strategic Role of the Intermediate

Application: Synthesis of a JAK Inhibitor Core

To illustrate its utility, let's consider the synthesis of a generic 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core, a structure found in several JAK inhibitors like Baricitinib. [2][13]

G Figure 4: JAK Inhibitor Core Synthesis Intermediate This compound Pyrazole 4-(1H-Pyrazol-4-yl) derivative + Palladium Catalyst Intermediate->Pyrazole Suzuki or Buchwald-Hartwig Coupling (SₙAr variant) Coupled POM-Protected Core Structure Pyrazole->Coupled Deprotection Base-mediated POM removal Coupled->Deprotection FinalCore Final JAK Inhibitor Core Deprotection->FinalCore

Figure 4: JAK Inhibitor Core Synthesis
Experimental Protocol: Synthesis of a Pyrrolo-Pyrazolyl Core

Note: This is a representative protocol. Conditions may vary based on the specific pyrazole derivative.

  • Coupling Reaction: In a reaction vessel, combine this compound (1.0 eq), the desired pyrazole boronic acid or pinacol ester derivative (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system like dioxane/water.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup & Isolation: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the POM-protected coupled product.

  • Deprotection: Dissolve the purified intermediate in a solvent like methanol or THF. Add an aqueous solution of a base such as sodium hydroxide (NaOH) and stir at room temperature until the deprotection is complete.

  • Final Isolation: Neutralize the reaction mixture with a mild acid, and extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated to yield the final 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core.

Conclusion

This compound is more than a mere precursor; it is a strategically engineered intermediate that embodies key principles of modern organic synthesis. Its mechanism of action as an intermediate is a carefully orchestrated sequence of protection and activation. The POM group effectively shields the pyrrole nitrogen, thereby directing the crucial nucleophilic substitution reaction to the C4 position of the pyrimidine ring. This allows for the efficient and controlled construction of the complex scaffolds required for potent kinase inhibitors. Understanding the role and reactivity of this intermediate is fundamental for researchers and scientists engaged in the development of next-generation therapeutics based on the versatile pyrrolo[2,3-d]pyrimidine framework.

References

  • Gong, Y., Ma, Y., Liu, Y., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2829-2834. Available at: [Link]

  • PubMed. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Available at: [Link]

  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

  • Wikipedia. (2025, June 12). Pivaloyloxymethyl. Available at: [Link]

  • PubMed. (2010). Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites. Available at: [Link]

  • ResearchGate. (2014). Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. Available at: [Link]

  • PubMed. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Available at: [Link]

  • Cardiff University. (n.d.). Aryloxy Pivaloyloxymethyl Prodrugs (POMtides) as Nucleoside Monophosphate Prodrugs. Available at: [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Methodological & Application

Application Note & Protocol: A Convergent Synthesis of Baricitinib Leveraging a Pivaloyloxymethyl-Protected Pyrrolo[2,3-d]pyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of Baricitinib, a selective Janus Kinase (JAK) 1 and 2 inhibitor. The described convergent synthetic strategy hinges on the strategic use of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (POM-Cl-PP) as a key intermediate. The pivaloyloxymethyl (POM) protecting group offers distinct advantages in terms of stability and controlled deprotection, facilitating a high-yielding and streamlined synthesis. This guide will cover the preparation of the POM-protected intermediate, its subsequent coupling with 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile, and the final deprotection step to yield Baricitinib. Each stage of the protocol is accompanied by in-depth explanations of the underlying chemical principles, self-validating checkpoints, and comprehensive characterization data.

Strategic Imperative: The Role of the POM Protecting Group

The synthesis of complex heterocyclic molecules like Baricitinib necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions. The pivaloyloxymethyl (POM) group, employed here to protect the N7 position of the pyrrolo[2,3-d]pyrimidine core, is a strategic choice for several reasons:

  • Enhanced Stability: The POM group exhibits considerable stability across a range of reaction conditions, including the nucleophilic aromatic substitution (SNAr) conditions required for the key coupling step.

  • Facilitated Purification: The lipophilic nature of the pivaloyl moiety often improves the solubility of intermediates in organic solvents and can aid in chromatographic purification.

  • Controlled Deprotection: The final removal of the POM group can be achieved under mild basic conditions, which is crucial for preserving the integrity of the final Baricitinib molecule. This contrasts with other protecting groups that might require harsh acidic or hydrogenolytic conditions that could compromise other functional groups in the molecule.

The overall synthetic approach is a convergent one, where the complex azetidine side chain and the heterocyclic core are synthesized separately and then coupled in the later stages.[1] This strategy is generally more efficient and leads to higher overall yields compared to a linear synthesis.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key chemical transformations and the overall workflow for the synthesis of Baricitinib.

Baricitinib Synthesis cluster_0 Part 1: POM Protection cluster_1 Part 2: Key Coupling (SNAr) cluster_2 Part 3: Deprotection 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine POM_Cl_PP This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->POM_Cl_PP Base (e.g., K2CO3) DMF Chloromethyl_pivalate Chloromethyl pivalate Chloromethyl_pivalate->POM_Cl_PP POM_Baricitinib_Intermediate POM-Protected Baricitinib Intermediate POM_Cl_PP->POM_Baricitinib_Intermediate Base (e.g., DBU) Acetonitrile Azetidine_Intermediate 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile Azetidine_Intermediate->POM_Baricitinib_Intermediate Baricitinib Baricitinib POM_Baricitinib_Intermediate->Baricitinib Base (e.g., NaOH) Methanol/THF

Figure 1: Chemical reaction scheme for the synthesis of Baricitinib.

Experimental Workflow Start Start POM_Protection Step 1: POM Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start->POM_Protection Purification_1 Work-up and Purification of POM-Cl-PP POM_Protection->Purification_1 Characterization_1 QC Check 1: 1H NMR, LC-MS Purification_1->Characterization_1 Coupling_Reaction Step 2: SNAr Coupling with Azetidine Intermediate Characterization_1->Coupling_Reaction Purification_2 Work-up and Purification of POM-Baricitinib Intermediate Coupling_Reaction->Purification_2 Characterization_2 QC Check 2: 1H NMR, LC-MS Purification_2->Characterization_2 Deprotection Step 3: POM Deprotection Characterization_2->Deprotection Final_Purification Final Work-up, Crystallization, and Purification of Baricitinib Deprotection->Final_Purification Final_Characterization Final QC: 1H NMR, 13C NMR, HRMS, Purity (HPLC) Final_Purification->Final_Characterization End End Final_Characterization->End

Caption: High-level experimental workflow for Baricitinib synthesis.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Supplier Notes
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1Purity ≥98%
Chloromethyl pivalate1899-94-1Purity ≥97%
2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile1187595-85-2Key intermediate, purity ≥98%[2]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Finely milled
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2Anhydrous, stored under nitrogen
N,N-Dimethylformamide (DMF), anhydrous68-12-2Packaged under inert gas
Acetonitrile (ACN), anhydrous75-05-8Packaged under inert gas
Methanol (MeOH), ACS grade67-56-1-
Tetrahydrofuran (THF), ACS grade109-99-9-
Sodium Hydroxide (NaOH), pellets1310-73-2-
Ethyl acetate (EtOAc), ACS grade141-78-6-
Hexanes, ACS grade110-54-3-
Deionized Water7732-18-5-
Brine (saturated NaCl solution)--
Step-by-Step Synthesis

Part 1: Synthesis of this compound (POM-Cl-PP)

  • Rationale: This step introduces the POM protecting group onto the N7 position of the pyrrole ring. The use of a carbonate base in DMF is a standard and effective method for N-alkylation of such heterocyclic systems.[3] The reaction is driven by the nucleophilicity of the deprotonated pyrrole nitrogen.

  • Protocol:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material completely.

    • Add finely milled anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add chloromethyl pivalate (1.2 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 14-18 hours.[3]

    • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-cold deionized water.

    • A precipitate will form. Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Filter the solid, wash thoroughly with deionized water, and dry under vacuum at 40-45°C to yield the crude product.[3]

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford POM-Cl-PP as a white to off-white solid.

  • Self-Validation/QC:

    • Appearance: White to off-white solid.

    • ¹H NMR: Confirm the presence of the pivaloyl group (singlet at ~1.2 ppm, 9H) and the methylene bridge (singlet at ~6.0 ppm, 2H), along with the characteristic pyrrolopyrimidine protons.

    • LC-MS: Confirm the expected molecular weight of the product.

Part 2: Synthesis of (4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (POM-Baricitinib Intermediate)

  • Rationale: This is the key bond-forming step, a nucleophilic aromatic substitution (SNAr).[4] The electron-deficient pyrrolo[2,3-d]pyrimidine ring is activated towards nucleophilic attack by the deprotonated pyrazole nitrogen of the azetidine intermediate.[4][5] DBU is used as a strong, non-nucleophilic base to deprotonate the pyrazole N-H, generating the active nucleophile.[6]

  • Protocol:

    • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add POM-Cl-PP (1.0 eq) and 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile (1.1 eq).

    • Add anhydrous acetonitrile as the solvent.

    • Cool the mixture to 15-20°C in a water bath.

    • Add DBU (1.2 eq) dropwise, maintaining the internal temperature below 25°C.[6]

    • After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours.[6]

    • IPC: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

    • Upon completion, quench the reaction by adding deionized water.

    • A precipitate will form. Stir the slurry for 30-60 minutes.

    • Filter the solid, wash with water, and then with a non-polar solvent like methyl tert-butyl ether (MTBE) or hexanes to remove impurities.[6]

    • Dry the solid under vacuum to obtain the crude POM-Baricitinib intermediate.

  • Self-Validation/QC:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR: Verify the successful coupling by observing the signals corresponding to both the POM-protected pyrrolopyrimidine core and the azetidine side chain.

    • LC-MS: Confirm the expected molecular weight of the coupled product.

Part 3: Synthesis of Baricitinib (Final Deprotection)

  • Rationale: The final step involves the hydrolysis of the pivalate ester to remove the POM protecting group. A simple aqueous base like sodium hydroxide in a mixed solvent system of methanol and THF is effective for this transformation.[7] The reaction is typically clean and proceeds to completion at room temperature.

  • Protocol:

    • Suspend the crude POM-Baricitinib intermediate (1.0 eq) in a mixture of methanol and THF.[7]

    • To this suspension, add a 1 M aqueous solution of sodium hydroxide (1.1 eq).[7]

    • Stir the reaction mixture at room temperature for 2-3 hours.[7]

    • IPC: Monitor the reaction by HPLC until the starting material is fully consumed.

    • Once complete, carefully adjust the pH of the reaction mixture to ~7-8 using a dilute acid (e.g., 1 M HCl).

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • The resulting aqueous slurry will contain the precipitated Baricitinib.

    • Filter the solid, wash extensively with deionized water, and dry under vacuum at 40-45°C to yield crude Baricitinib.

    • Final Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired pharmaceutical-grade purity.

  • Final Product Characterization:

    • Appearance: Off-white solid.

    • ¹H NMR (DMSO-d₆): The spectrum should be consistent with the structure of Baricitinib, showing characteristic peaks for the pyrrolopyrimidine, pyrazole, and azetidine moieties, and the absence of the POM group signals.[7]

    • ¹³C NMR: Confirm the carbon framework of the molecule.

    • HRMS (ESI-TOF): Determine the exact mass to confirm the elemental composition.

    • Purity (HPLC): Purity should be ≥99.5% for pharmaceutical applications.

Discussion and Mechanistic Insights

The success of this synthesis relies on the principles of nucleophilic aromatic substitution (SNAr). The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an electron-deficient heterocycle, making the C4 position susceptible to nucleophilic attack.[8][9] The chlorine atom is a good leaving group in this context. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (the deprotonated pyrazole) attacks the ipso-carbon, forming a Meisenheimer-like intermediate.[4][10] Aromaticity is then restored by the elimination of the chloride ion. The presence of electron-withdrawing nitrogen atoms within the pyrimidine ring is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.[4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • DBU is a strong base and can cause irritation. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • An Efficient Synthesis of Baricitinib. (2016). Semantic Scholar. [Link]

  • An Efficient Synthesis of Baricitinib. (2016). ResearchGate. [Link]

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health (NIH). [Link]

  • Active Ingredient BARICITINIB. Formulation Diary. [Link]

  • Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Process for the preparation of baricitinib and an intermediate thereof.
  • An Efficient Synthesis of Baricitinib. OUCI. [Link]

  • Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (NIH). [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed. [Link]

  • Synthesis of intermediate 3 with IV-1 as starting material. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health (NIH). [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Semantic Scholar. [Link]

  • The Chemistry of Innovation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. ChemBeats. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

Sources

Application Note: Strategic Use of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate for the Scalable Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth analysis and detailed protocols for the application of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. We explore the rationale behind protecting the N7 position of the pyrrolo[2,3-d]pyrimidine core, the specific advantages of the pivaloyloxymethyl (POM) group, and provide step-by-step methodologies for its synthesis, subsequent coupling reactions, and final deprotection. This document is intended for researchers, chemists, and process development scientists in the field of medicinal chemistry and pharmaceutical manufacturing.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical in mediating signal transduction for numerous cytokines and growth factors.[1] These signaling pathways are integral to the regulation of immunity, inflammation, and hematopoiesis.[1] Dysregulation of JAK activity is implicated in the pathophysiology of various autoimmune diseases and cancers.[2]

JAK inhibitors function by blocking the activity of these enzymes, thereby interrupting the disease-promoting signaling cascades.[3] A significant class of these inhibitors, including the FDA-approved drug Tofacitinib, is built upon the 7-deazapurine or pyrrolo[2,3-d]pyrimidine core structure.[3][4][5] This bicyclic heterocycle serves as a "privileged scaffold" in medicinal chemistry, providing a rigid and versatile framework for developing potent and selective kinase inhibitors.[3] The synthesis of these complex molecules requires a robust and scalable chemical route, often hinging on the strategic manipulation of key intermediates.

cluster_membrane Cell Membrane Cytokine Receptor Extracellular Transmembrane Intracellular JAK JAK Cytokine Receptor:f2->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine Receptor:f0 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT Dimer STAT Dimer pSTAT->STAT Dimer 4. Dimerization Nucleus Nucleus STAT Dimer->Nucleus 5. Translocation Gene Expression Gene Expression Nucleus->Gene Expression 6. Transcription JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK Inhibition

Diagram 1: Simplified JAK-STAT Signaling Pathway.

The Challenge: N7-Position Reactivity and the Need for Protection

The common starting material for many JAK inhibitors is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[5][6] While the chlorine atom at the C4 position is essential for the key nucleophilic aromatic substitution (SNAr) reaction to introduce the side chain, the pyrrole nitrogen (N7) possesses an acidic proton.[7]

This N-H group can interfere with subsequent reactions in several ways:

  • Competing Nucleophilicity: The pyrrole nitrogen can act as a nucleophile, leading to undesired N-alkylation or other side reactions.

  • Deprotonation Issues: In the presence of bases required for the SNAr coupling, the N7 proton can be abstracted, creating an anionic species that can alter the reactivity of the scaffold or lead to solubility issues.

  • Reduced Yields: These side reactions consume reagents and complicate purification, ultimately lowering the overall yield of the desired product.

To circumvent these issues, a protecting group strategy is employed. By temporarily masking the N7 position, the reactivity is directed exclusively to the C4 position. While groups like p-toluenesulfonyl (Tosyl) have been used, the Pivaloyloxymethyl (POM) group offers distinct advantages in certain synthetic routes.[8][9]

This compound: A Key Intermediate

The POM-protected intermediate, this compound, provides a stable yet readily cleavable derivative of the core scaffold.

Rationale for POM Protection

The pivaloyloxymethyl (POM) group is an acetal-type protecting group.[10] Its utility in this context is based on several key features:

  • Stability: It is stable to the basic conditions typically required for the SNAr coupling reaction.

  • Improved Solubility: The lipophilic nature of the POM group can enhance the solubility of the intermediate in common organic solvents.

  • Facile Cleavage: The POM group is readily removed under basic hydrolytic conditions, often using simple reagents like aqueous sodium or lithium hydroxide.[11][12] This deprotection step is typically clean and high-yielding.

  • Orthogonality: The cleavage conditions for the POM group are often mild enough to be compatible with other protecting groups that might be present on the coupling partner, such as a benzyl group on a piperidine ring.

start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagent1 + Chloromethyl pivalate conditions K2CO3, DMF 60 °C, 4h reagent1->conditions product This compound conditions->product

Diagram 2: Synthesis of the POM-protected intermediate.
Protocol 1: Synthesis of this compound

This protocol details the N7-protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[13]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Chloromethyl pivalate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add chloromethyl pivalate to the suspension via syringe over 5-10 minutes.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water (approx. 50 mL per gram of starting material). c. A precipitate will form. Stir the slurry for 30 minutes. d. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification: a. Dry the crude solid under vacuum. b. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the title compound as a white to off-white solid.

Application Protocol: Synthesis of a JAK Inhibitor Core via SNAr Coupling

This section describes the crucial C-N bond-forming reaction between the POM-protected core and a chiral amine, using the synthesis of a Tofacitinib precursor as an example.

The Coupling Reaction

The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the C4 position for nucleophilic aromatic substitution.[7] An amine nucleophile, such as the chiral piperidine derivative required for Tofacitinib, can displace the chloride in the presence of a base.

cluster_workflow Synthetic Workflow Step1 Step 1: N7-Protection Step2 Step 2: SNAr Coupling Step1->Step2 POM-Protected Intermediate Step3 Step 3: POM Deprotection Step2->Step3 Coupled Product Final JAK Inhibitor Core Step3->Final Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Start->Step1 Amine Chiral Piperidine Amine Amine->Step2

Diagram 3: General Synthetic Workflow for JAK Inhibitor Core.
Protocol 2: SNAr Coupling with a Piperidine Derivative

Materials:

  • This compound (1.0 eq)

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (or its hydrochloride salt) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Dioxane or Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, combine the POM-protected pyrrolopyrimidine, the piperidine amine, and the base.

  • Add anhydrous dioxane or DMSO (approx. 15 mL per gram of the limiting reagent).

  • Heat the reaction mixture to 90-110 °C.

  • Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting materials and the appearance of the coupled product.

  • Work-up: a. Cool the mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. d. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Final Deprotection Step

The final step in forming the core structure is the removal of the POM protecting group to reveal the free N-H at the N7 position.

POM Group Removal

The POM group is an ester derivative and is readily cleaved by base-catalyzed hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the release of the pyrrolopyrimidine, pivalic acid, and formaldehyde.

Protocol 3: Base-Catalyzed Deprotection

Materials:

  • POM-protected coupled product (from Protocol 2) (1.0 eq)

  • 1M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) aqueous solution

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the POM-protected compound in a mixture of MeOH and/or THF (e.g., 1:1 mixture).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1M NaOH solution (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, neutralize the mixture by adding 1M Hydrochloric Acid (HCl) until the pH is ~7. b. Remove the organic solvent(s) under reduced pressure. c. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). d. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Data Summary & Troubleshooting

StepReactionKey ReagentsTypical SolventTemp (°C)Time (h)Avg. Yield (%)
1 N7-ProtectionChloromethyl pivalate, K₂CO₃DMF604-685-95
2 SNAr CouplingChiral amine, Cs₂CO₃Dioxane/DMSO90-11012-2470-85
3 DeprotectionNaOH (aq)MeOH/THF0 - RT1-3>90

Troubleshooting Guide:

  • Incomplete Protection (Step 1): Ensure all reagents are anhydrous. Traces of water can hydrolyze chloromethyl pivalate. Consider using a stronger base like Cesium Carbonate if needed.

  • Low Yield in Coupling (Step 2): The amine may be of low purity or reactivity. Consider increasing the temperature or reaction time. Using DMSO instead of dioxane can sometimes accelerate the reaction. Ensure the base is finely powdered and anhydrous.

  • Incomplete Deprotection (Step 3): If the reaction stalls, add an additional equivalent of aqueous base and allow more time. Steric hindrance around the ester may slow the reaction.

Conclusion

This compound is a highly effective and strategic intermediate for the synthesis of JAK inhibitors. The use of the POM protecting group successfully masks the reactive N7 position, enabling clean and high-yielding SNAr coupling at the C4 position. The straightforward and mild conditions required for both the introduction and removal of the POM group make it an excellent choice for complex, multi-step syntheses in both academic research and industrial-scale production settings.

References

  • Sousa, M., et al. (2018). Tofacitinib synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry. Available at: [Link]

  • Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. Available at: [Link]

  • V, Srishylam, et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • Google Patents. (2020). CN111533746A - Synthesis method of tofacitinib citrate.
  • Google Patents. (2022). CN114835714A - Preparation method of tofacitinib.
  • Wikipedia. (2025). Pivaloyloxymethyl. Available at: [Link]

  • Kinase Inhibitor Synthesis. (n.d.). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. Available at: [Link]

  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Available at: [Link]

  • Veeprho. This compound | CAS 1146629-75-5. Available at: [Link]

  • Google Patents. (2019). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Available at: [Link]

  • ResearchGate. (2014). Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. Available at: [Link]

  • Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available at: [Link]

  • Royal Society of Chemistry. (2018). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Available at: [Link]

  • PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Available at: [Link]

  • Charles Sturt University Library. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. Available at: [Link]

  • ResearchGate. (2009). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]

  • Google Patents. (2019). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed. (2022). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Available at: [Link]

  • MDPI. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available at: [Link]

  • Google Patents. (2020). CN111471045A - Preparation method of tofacitinib impurity.

Sources

Suzuki coupling reactions with (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic C-C Bond Formation on the 7-Deazapurine Scaffold: High-Efficiency Suzuki Coupling Reactions with (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate Derivatives

Introduction

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant molecules, including the Janus kinase (JAK) inhibitor Tofacitinib.[1][2] The functionalization of this core, particularly at the C4 position, is critical for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, making it indispensable for the synthesis of high-value pharmaceuticals and fine chemicals.[3][4]

This guide provides a detailed protocol and technical insights for performing Suzuki coupling reactions on this compound. The N7-position is protected with a pivaloyloxymethyl (POM) group, a moiety often employed to enhance stability during synthesis or to act as an enzymatically-labile prodrug handle to improve cell permeability and bioavailability.[5] This protocol is designed for researchers, medicinal chemists, and process development professionals seeking to efficiently synthesize libraries of C4-arylated or C4-alkenylated 7-deazapurine derivatives.

The Mechanism of the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6][7]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a square-planar Pd(II) complex.[6][8] This is often the rate-determining step, especially with less reactive aryl chlorides.[9]

  • Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The base is critical for activating the organoboron compound.[8][10]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex rearrange to a cis orientation and are subsequently eliminated to form the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Chloride) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) + Base BoronicAcid->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Optimized Protocol: Suzuki Coupling

This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.

Materials and Reagents
  • This compound (Substrate, 1.0 equiv.)

  • Aryl- or Heteroarylboronic Acid (Coupling partner, 1.2–1.5 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05–0.1 equiv.)

  • Base: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • Solvent System: 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v) or Toluene/Water.[4][7]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® (for filtration)

  • Solvents for Chromatography: Ethyl Acetate (EtOAc), Hexanes/Heptane

  • Reaction Vessel: Schlenk flask or microwave vial

  • Inert Gas: Argon or Nitrogen

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

    • Expert Insight: The choice of catalyst and base is crucial. For electron-deficient boronic acids, a stronger base like K₃PO₄ may be beneficial. For sterically hindered substrates, a bulkier phosphine ligand-based catalyst like Pd(dppf)Cl₂ can improve yields.[11]

  • Degassing:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[12]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reactant.

    • Expert Insight: Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[7]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.[4]

    • Alternatively, for faster reaction times, a microwave reactor can be used, typically heating at 120-150 °C for 10-30 minutes.[13][14]

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots. Dilute the aliquot with a suitable solvent (e.g., EtOAc), and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

    • Trustworthiness: The reaction is complete upon the disappearance of the starting chloro-pyrimidine. NMR spectroscopy can also be used for quantitative analysis of the reaction mixture.[16]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with ethyl acetate.[4]

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes/heptane to afford the pure coupled product.[4]

Experimental Workflow

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reagents (Substrate, Boronic Acid, Catalyst, Base) B 2. Assemble in Flask & Degas with Inert Gas A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (80-100 °C or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Filter through Celite F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS, Purity) J->K

Figure 2: Experimental Workflow for Suzuki Coupling

Data Presentation & Troubleshooting

The efficiency of the Suzuki coupling can vary based on the electronic and steric properties of the boronic acid.

Table 1: Example Results for Suzuki Coupling with this compound

EntryBoronic Acid (R²)Catalyst (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)90492
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)90395
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (5%)K₃PO₄ (3.0)100678
43-Pyridinylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)100865
52-Thiopheneboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)85588

Yields are for isolated, purified products and are representative.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Inappropriate base or solvent.1. Use fresh catalyst.2. Ensure a rigorous degassing procedure (vacuum/backfill x3).3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent ratios.
Recovery of Starting Material 1. Reaction temperature too low.2. Unreactive aryl chloride.1. Increase temperature or switch to microwave heating.2. Use a more active catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[17]
Protodeborylation of Boronic Acid 1. Boronic acid is unstable under reaction conditions.2. Prolonged reaction time at high temperature.1. Use the corresponding boronic ester (e.g., pinacol ester).2. Use a more active catalyst to shorten reaction time. Use 1.5-2.0 equiv. of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure. Ensure a positive pressure of inert gas throughout the reaction.
Difficult Purification Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄).Use a different catalyst like Pd(dppf)Cl₂. Alternatively, perform a specific workup to remove phosphine oxides.
Safety Precautions
  • Palladium Catalysts: Palladium compounds can be flammable solids and irritants.[18] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat.[19] Avoid inhalation of dust.[20]

  • Boronic Acids: While generally stable, some boronic acids can be irritants. Handle with standard laboratory precautions.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is flammable and toxic. Always handle these solvents in a fume hood.

  • Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are irritants. Avoid skin and eye contact.

  • Waste Disposal: Dispose of palladium-containing waste according to institutional guidelines for heavy metal waste.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8). [Link]

  • SUZUKI REACTION MONITORING - Advion. [Link]

  • Standard Operating Procedure - UCLA Chemistry and Biochemistry. (2017, May 25). [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022, November 5). [Link]

  • Optimization of conditions for the Suzuki coupling reaction - ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). [Link]

  • This compound | CAS 1146629-75-5 - Veeprho. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. [Link]

  • Palladium Nanocatalysts for Cascade C−N Cross‐Coupling/Heck Reaction - ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • Rhodium(III)-Catalyzed Cross-Coupling of Alkenylboronic Acids and N-Pivaloyloxylamides. [Link]

  • Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications - PubMed. (2014, December 15). [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. (2018, February 8). [Link]

  • Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group - ResearchGate. [Link]

  • Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures - SciSpace. (2016, April 4). [Link]

  • Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001, August 29). [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, a crucial intermediate in the development of various therapeutic agents. The synthesis involves the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed procedural instructions, explanations of the chemical principles, and expected outcomes.

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a foundational scaffold for a variety of biologically active molecules.[1][2] Its structural resemblance to purine enables it to function as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as tofacitinib and ruxolitinib, which are instrumental in treating autoimmune diseases and certain cancers.[2] The introduction of a pivaloyloxymethyl (POM) group at the N7 position of the pyrrole ring can be a strategic step in the synthesis of more complex molecules. The POM group can serve as a protecting group or be part of a prodrug strategy to enhance bioavailability.[3]

This application note details the synthesis of this compound through the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocol provided is based on established chemical principles and aims to provide a reliable and reproducible method for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via an N-alkylation reaction, where the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyl pivalate. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Product This compound Reactant1->Product N-alkylation Reactant2 Chloromethyl pivalate Reactant2->Product Base Base (e.g., NaH) Base->Product Solvent Solvent (e.g., DME) Solvent->Product Byproduct NaCl + H₂

Caption: Reaction workflow for the synthesis of the target compound.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)PuritySupplier
4-chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.5710.0 g (65.1 mmol)≥98%Major suppliers
Chloromethyl pivalate18997-19-8150.6010.8 g (71.6 mmol)≥97%Major suppliers
Sodium hydride (60% dispersion in oil)7646-69-724.002.86 g (71.6 mmol)60%Major suppliers
1,2-Dimethoxyethane (DME), anhydrous110-71-490.12250 mL≥99.5%Major suppliers
Ethyl acetate (EtOAc)141-78-688.11As needed for extractionHPLCMajor suppliers
Brine, saturatedN/AN/AAs needed for washingN/ALab prepared
Magnesium sulfate, anhydrous7487-88-9120.37As needed for dryingN/AMajor suppliers
Silica gel7631-86-960.08As needed for chromatography60 ÅMajor suppliers
Hexanes110-54-386.18As needed for chromatographyHPLCMajor suppliers

Experimental Protocol

Step 1: Reaction Setup and Deprotonation
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 2.86 g, 71.6 mmol).

  • Under a nitrogen atmosphere, add anhydrous 1,2-dimethoxyethane (DME, 100 mL).

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) in anhydrous DME (150 mL).

  • Slowly add the solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the sodium hydride suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the sodium salt of the pyrrolopyrimidine will be observed.

Scientist's Note: The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, which has a pKa that necessitates a non-nucleophilic, strong base.[4] Anhydrous conditions are critical as sodium hydride reacts violently with water.

Step 2: N-Alkylation
  • Slowly add chloromethyl pivalate (10.8 g, 71.6 mmol) to the reaction mixture at 0-5 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Scientist's Note: Chloromethyl pivalate is a potent alkylating agent.[5][6] The reaction progress should be monitored to ensure complete consumption of the starting material and to avoid potential side reactions.

Step 3: Work-up and Extraction
  • Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water (100 mL). Be cautious as unreacted sodium hydride will react exothermically with water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL).

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with saturated brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Scientist's Note: The polarity of the eluent for column chromatography should be determined based on TLC analysis of the crude product. Proper purification is essential to remove any unreacted starting materials and byproducts.

Characterization and Expected Results

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Yield 70-85%
¹H NMR The proton NMR spectrum is expected to show characteristic peaks for the pyrrolopyrimidine core and the pivaloyloxymethyl group. Key signals would include the protons on the pyrrole and pyrimidine rings, the methylene protons of the POM group, and the singlet for the tert-butyl protons.[7]
¹³C NMR The carbon NMR spectrum should show resonances corresponding to all the unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) ≥98%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Chloromethyl pivalate is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Journal of the American Chemical Society. Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation. Available at: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions... Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with Chloromethyl Pivalate (CAS 18997-19-8). Available at: [Link]

  • RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • PubMed. Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Available at: [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available at: [Link]

  • ResearchGate. (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

  • Veeprho. This compound | CAS 1146629-75-5. Available at: [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Wikipedia. Benzotriazole. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Procuring this compound: A Guide for R&D Professionals. Available at: [Link]

  • Wikipedia. Pivaloyloxymethyl. Available at: [Link]

  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • ORCA – Online Research @ Cardiff. Aryloxy Pivaloyloxymethyl Prodrugs (POMtides) as Nucleoside Monophosphate Prodrugs. Available at: [Link]

  • PubMed. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold and the Role of the POM Protecting Group

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a multitude of therapeutic agents, most notably as kinase inhibitors.[1][2] A prominent example is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases, which features this core structure.[1][2][3][4] The functionalization of the 4-position of the 7-deazapurine ring system is a critical step in the synthesis of these potent molecules.

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate serves as a key intermediate in these synthetic endeavors. The chlorine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. The nitrogen at the 7-position is protected by a pivaloyloxymethyl (POM) group. This protecting group offers the advantage of being base-labile, allowing for its removal under standard basic conditions, which simplifies the deprotection process in the final stages of a synthetic sequence.

This technical guide provides an in-depth exploration of the reaction conditions for three major palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of our substrate, this reaction is instrumental for introducing aryl or heteroaryl moieties at the 4-position of the pyrrolo[2,3-d]pyrimidine core.

Foundational Principles and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Conditions for Suzuki-Miyaura Coupling

While specific examples with the POM-protected substrate are proprietary and often found within patent literature, the following table summarizes typical conditions for Suzuki-Miyaura couplings on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, which are directly applicable.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O80-10012-18Arylboronic acidGood[5]
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802N-Boc-2-pyrroleboronic acidGood[6]
XPhos Pd G2 (cat.)XPhos (cat.)K₃PO₄ (2)Toluene10016Arylboronic acidVaries[7]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O10018Heteroarylboronic acidGoodGeneral protocol
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The use of degassed solvents is essential to maintain an oxygen-free environment.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-(pivaloyloxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.

II. Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[8][9][10] For the synthesis of many JAK inhibitors, this reaction is the key step to introduce the crucial amine linkage at the 4-position.

Foundational Principles and Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling and is generally accepted to proceed as follows:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl chloride.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Tabulated Reaction Conditions for Buchwald-Hartwig Amination

The following table presents a summary of typical conditions for the Buchwald-Hartwig amination on the 4-chloropyrrolo[2,3-d]pyrimidine scaffold.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃ (5)BINAP (7.5)Cs₂CO₃ (1.4)Toluene10016Primary/Secondary AmineGoodGeneral protocol
Pd(OAc)₂ (10)BINAP (10)Cs₂CO₃ (3)1,4-Dioxane1000.33-6Various aminesGood[11]
RuPhos Pd G2 (cat.)RuPhos (cat.)K₃PO₄ (2)t-BuOH10072N-benzylmethylamine33[12]
Pd(OAc)₂ (cat.)Xantphos (cat.)NaOtBu (1.5)Toluene11024Primary/Secondary AmineVariesGeneral protocol
Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound, a key transformation in the synthesis of tofacitinib analogues.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and BINAP to a dry Schlenk flask.

  • Add anhydrous toluene and stir the mixture for 10-15 minutes to allow for the formation of the active catalyst complex.

  • To this mixture, add this compound, the amine, and cesium carbonate.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 4-amino-substituted product.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction provides a direct route to introduce alkynyl moieties onto the 7-deazapurine scaffold, which can serve as versatile handles for further synthetic transformations.

Foundational Principles and Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I). The proposed mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the aryl chloride to the Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the organopalladium(II) complex.

The final step is the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Tabulated Reaction Conditions for Sonogashira Coupling

The table below provides representative conditions for the Sonogashira coupling of chloro-heterocycles, which can be applied to the POM-protected substrate.

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)-Et₃N (2-3)DMF or THFrt to 602-24Terminal AlkyneGood[12][14]
Pd(PPh₃)₄ (5)CuI (10)-i-Pr₂NH (2)Acetonitrile8012Terminal AlkyneVariesGeneral protocol
PdCl₂(dppf) (3)CuI (5)-Cs₂CO₃ (2)Dioxane10016Terminal AlkyneGoodGeneral protocol
Detailed Experimental Protocol: A Representative Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction should be monitored by TLC or LC-MS. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-alkynyl-7-(pivaloyloxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.

IV. Deprotection of the Pivaloyloxymethyl (POM) Group

The final step in many synthetic sequences involving this intermediate is the removal of the POM protecting group to unveil the N-H of the pyrrole ring. The POM group is designed to be labile under basic conditions.

A common method for the deprotection of the POM group involves treatment with a base such as potassium carbonate in methanol or aqueous ammonia. The choice of base and solvent should be made considering the stability of the functional groups present in the coupled product.

Conclusion

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivolate is a versatile and valuable building block for the synthesis of a wide range of functionalized 7-deazapurine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the introduction of diverse substituents at the 4-position. The protocols and conditions outlined herein serve as a robust starting point for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space around this important heterocyclic scaffold.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484.
  • Maricán, A., et al. (2013). A short and efficient asymmetric synthesis of (3R,4R)-4-methyl-3-(methylamino)piperidine: a key fragment of tofacitinib. Tetrahedron Letters, 54(37), 5096-5098.
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • Ripin, D. H. B., et al. (2003). Process Development of a Janus Kinase 3 Inhibitor: Aromatic Nucleophilic Substitution of 4-Chloropyrrolo[2,3-d]pyrimidine with a Chiral Amino Piperidine. Organic Process Research & Development, 7(2), 115–120.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald-Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(7), 1478–1483.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Itoh, T., & Mase, T. (2004). A general and efficient method for the Suzuki–Miyaura coupling of 2-pyridyl nucleophiles. Organic Letters, 6(24), 4587–4590.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2006). The Sonogashira reaction in the construction of compounds of pharmaceutical interest. Current Organic Chemistry, 10(7), 779-801.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259–277.
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506–4516.
  • Al-Masum, M., & Al-Ahmari, E. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4983.
  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Grygorenko, O. O., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Goh, W. K., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 743.

Sources

The Pivotal Role of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents. Its significance is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, including cancer and autoimmune disorders.[1][2] Within this context, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate has been established as a critical intermediate, enabling the efficient and strategic synthesis of complex drug molecules.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its synthesis, the rationale behind the use of the pivaloyloxymethyl (POM) protecting group, and detailed protocols for its utilization in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Strategic Advantage of the Pivaloyloxymethyl (POM) Protecting Group

The pyrrole nitrogen of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can interfere with desired reactions at the 4-position. Therefore, protection of this nitrogen is crucial. While various protecting groups can be employed, the pivaloyloxymethyl (POM) group offers distinct advantages in the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives.

The POM group is introduced to enhance the solubility of the parent molecule in organic solvents, facilitating its handling and purification. More importantly, it is a stable protecting group that is resistant to a variety of reaction conditions, yet can be cleaved under specific and mild conditions, ensuring the integrity of the final drug molecule. This strategic choice of a protecting group is fundamental to the successful multi-step synthesis of many targeted therapies.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is achieved through the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate.[3] The following protocol is a representative procedure based on established methods for N-alkylation of similar heterocyclic systems.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-chloro 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pom-protected This compound 4-chloro->pom-protected + pom-cl Chloromethyl pivalate pom-cl->pom-protected base Base (e.g., K2CO3) base->pom-protected solvent Solvent (e.g., DMF) solvent->pom-protected

Caption: Synthesis of the target intermediate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.5810.0 g65.1
Chloromethyl pivalate150.6210.8 g71.7
Potassium Carbonate (anhydrous)138.2113.5 g97.7
N,N-Dimethylformamide (DMF), anhydrous73.09100 mL-

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) and anhydrous potassium carbonate (13.5 g, 97.7 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add chloromethyl pivalate (10.8 g, 71.7 mmol) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (500 mL) with stirring. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water (3 x 50 mL). Dry the solid under vacuum to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[2] These reactions are instrumental in introducing diverse functionalities, which is a cornerstone of modern drug design.

Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product pom-protected This compound aminated_product (4-(R1R2N)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate pom-protected->aminated_product + amine R1R2NH amine->aminated_product pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->aminated_product ligand Ligand (e.g., Xantphos) ligand->aminated_product base Base (e.g., Cs2CO3) base->aminated_product

Caption: General workflow for Buchwald-Hartwig amination.

Materials and Reagents:

ReagentRole
This compoundElectrophile
Amine (R1R2NH)Nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)Palladium Source
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Ligand
Cesium Carbonate (Cs2CO3)Base
1,4-Dioxane (anhydrous)Solvent

Protocol:

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd2(dba)3 (0.02 equiv), and Xantphos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronate ester.

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product pom-protected This compound coupled_product (4-R-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate pom-protected->coupled_product + boronic_acid R-B(OH)2 boronic_acid->coupled_product pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->coupled_product base Base (e.g., Na2CO3) base->coupled_product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentRole
This compoundElectrophile
Boronic Acid or Boronate EsterNucleophile
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)Palladium Catalyst
Sodium Carbonate (Na2CO3)Base
1,4-Dioxane/Water (e.g., 4:1)Solvent

Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the boronic acid or boronate ester (1.5 equiv), and sodium carbonate (3.0 equiv).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Then, add Pd(PPh3)4 (0.05 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Deprotection of the Pivaloyloxymethyl (POM) Group

The final step in many synthetic sequences involving this intermediate is the removal of the POM protecting group to unveil the free N-H of the pyrrole ring. This is typically achieved under basic conditions.

Protocol for POM Deprotection:

  • Reaction Setup: Dissolve the POM-protected pyrrolo[2,3-d]pyrimidine derivative in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the deprotection is complete, neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl). Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the deprotected product, which can be further purified if necessary.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use, facilitated by the robust yet removable POM protecting group, allows for the efficient synthesis of a wide array of substituted pyrrolo[2,3-d]pyrimidines. The protocols provided herein offer a practical guide for researchers to effectively utilize this key building block in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. The continued application of this intermediate will undoubtedly contribute to the discovery of new and improved treatments for a multitude of human diseases.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine: Key Intermediate for Advanced Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. (n.d.). Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives - PubMed. (2016, October 7). Retrieved from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • An efficient deprotection method for 5′-[O,O-bis(pivaloyloxymethyl)]-(E)-vinyl phosphonate containing oligonucleotides | Request PDF. (n.d.). Retrieved from [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchGate. (n.d.). Retrieved from [Link]

  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - MDPI. (n.d.). Retrieved from [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: Pivaloyl Group Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: Strategic Protection in Pharmaceutical Synthesis

The 7-deazapurine scaffold, specifically 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a cornerstone intermediate in the synthesis of numerous clinically significant molecules, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2][3] The pyrrole nitrogen (N-7) of this bicyclic system possesses a reactive proton that can interfere with subsequent functionalization reactions intended for other parts of the molecule. Therefore, transiently masking this N-H group with a suitable protecting group is a critical step in multi-step synthetic sequences.[4][5]

The choice of protecting group is dictated by a balance of stability and ease of removal. The pivaloyl group (Piv), a sterically hindered acyl group, offers distinct advantages for the protection of the pyrrole nitrogen.[4][6] Its bulkiness not only imparts significant stability across a wide range of reaction conditions but can also influence the regioselectivity of subsequent reactions.[7][8] This application note provides a comprehensive guide to the pivaloyl protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, detailing the underlying mechanism, a robust experimental protocol, and key scientific considerations for successful implementation.

The Rationale and Mechanism of Pivaloyl Protection

The protection of the pyrrole nitrogen is achieved through an N-acylation reaction. The acidic nature of the N-H proton (pKa ≈ 17.5 in pyrrole) allows for its deprotonation by a suitable base, generating a nucleophilic pyrrolide anion.[9] This anion then attacks the electrophilic carbonyl carbon of the acylating agent, in this case, pivaloyl chloride.

A common challenge in acylation reactions is the reactivity of the acylating agent. To enhance the reaction rate and efficiency, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often employed.[10][11][12] DMAP functions by first reacting with the pivaloyl chloride to form a highly reactive N-acylpyridinium salt.[10] This intermediate is a significantly more potent acylating agent than pivaloyl chloride itself, readily transferring the pivaloyl group to the pyrrolide anion and regenerating the DMAP catalyst in the process.[10]

A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Pivaloyl Protection Mechanism cluster_acylation N-Acylation DMAP DMAP PivCl Pivaloyl Chloride Acyl_Int N-Acylpyridinium Intermediate (Highly Reactive) PivCl->Acyl_Int Pyrrolide Pyrrolide Anion Product N-Pivaloyl Protected Product Acyl_Int->Product Base_HCl [Base-H]+Cl- Pyrrole 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrole->Pyrrolide Product->DMAP Base Base (e.g., TEA)

Figure 1. Mechanism of DMAP-catalyzed pivaloyl protection.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Example
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57>98%BLDpharm[13]
Pivaloyl chloride3282-30-2120.58>99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17>99%Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19>99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-Fisher Scientific
Brine (Saturated aqueous NaCl)7647-14-558.44-Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-Sigma-Aldrich

Safety Precaution: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is toxic if swallowed, in contact with skin, or if inhaled.[14] DMAP is also highly toxic and readily absorbed through the skin.[12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Reagent Addition - Dissolve starting material in anhydrous DCM - Add TEA, DMAP, and cool to 0°C B 2. Acylation Reaction - Add pivaloyl chloride dropwise - Warm to room temperature and stir A->B Initiate reaction C 3. Work-up - Quench with water - Wash with NaHCO3 and brine B->C Reaction complete D 4. Isolation & Purification - Dry organic layer (MgSO4) - Concentrate in vacuo - Purify by column chromatography C->D Isolate crude product E 5. Characterization - Obtain NMR and MS data - Confirm product structure and purity D->E Purified product

Figure 2. Pivaloyl protection experimental workflow.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-pivaloyl protected product.

Reaction Parameters Summary
ParameterValue/ConditionRationale
Stoichiometry (SM:PivCl:TEA:DMAP)1 : 1.2 : 1.5 : 0.1A slight excess of acylating agent and base ensures complete consumption of the starting material.
SolventAnhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants without interfering with the reaction.
Concentration~0.1 MBalances reaction rate and solubility.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures the reaction goes to completion.
Reaction Time2-4 hoursTypically sufficient for complete conversion, but should be confirmed by reaction monitoring.

Characterization and Deprotection

Characterization: The final product, 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylpropan-1-one, should be characterized by standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the N-H proton signal (typically a broad singlet around 12 ppm for the starting material) and the appearance of a new singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: A new carbonyl carbon signal will appear around 175 ppm.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the protected product (C₁₁H₁₂ClN₃O, MW: 237.68 g/mol ).

Deprotection: The pivaloyl group is notably robust but can be removed when necessary.[4][6] Standard methods for deprotection of N-pivaloyl groups on indole-like systems include:

  • Basic Hydrolysis: Treatment with strong bases like sodium methoxide or lithium hydroxide in an alcoholic solvent.[15]

  • Strongly Basic Conditions: The use of lithium diisopropylamide (LDA) has been shown to be effective for the deprotection of N-pivaloylindoles.[7][15]

The choice of deprotection method will depend on the stability of other functional groups within the molecule.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC or LC-MS indicates the presence of starting material after the allotted time, ensure all reagents and the solvent were anhydrous. Moisture can quench the reactive intermediates. A slight excess of pivaloyl chloride can be added if necessary.

  • Side Product Formation: Acylation can potentially occur at the carbon atoms of the pyrrole ring, although N-acylation is generally favored under these conditions.[16][17] The use of a catalytic amount of DMAP and controlled temperature helps to minimize C-acylation.

  • DMAP Toxicity: Given the high toxicity of DMAP, alternative, recyclable catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been explored for acylation reactions and may be considered for greener process development.[18]

  • Stability of the Pivaloyl Group: The pivaloyl group is substantially more stable than other acyl protecting groups like acetyl or benzoyl, making it ideal for syntheses requiring harsh conditions in subsequent steps.[4][6]

Conclusion

The pivaloyl protection of the pyrrole nitrogen on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a reliable and crucial transformation for the synthesis of complex pharmaceutical agents. The protocol detailed herein, utilizing a DMAP-catalyzed acylation, provides a high-yielding and clean method for obtaining the desired protected intermediate. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can effectively leverage the stability of the pivaloyl group to advance their synthetic objectives.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP.
  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
  • Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
  • ChemicalBook. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent.
  • ChemicalBook. (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate synthesis.
  • ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • Guidechem. What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?.
  • Wikipedia. Protecting group.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • OUCI. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1 H NMR.
  • NIH. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives.
  • ResearchGate. Pyrrole Protection.
  • The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis.
  • NIH. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • Labinsights. Benefits of Protecting Groups in Organic Synthesis.
  • Wikipedia. Pyrrole.
  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • MDPI. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.
  • BLDpharm. 3680-69-1|4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Apollo Scientific. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Sources

Downstream reactions of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a pivotal intermediate in contemporary medicinal chemistry.[1][2][3] Its structure is centered on the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, a "privileged scaffold" known for its role in a multitude of biologically active compounds, including potent inhibitors of protein kinases.[4][5] This class of molecules has shown significant therapeutic promise in treating a wide range of diseases, from autoimmune disorders to cancer.[6][7]

The strategic placement of a chlorine atom at the C4 position renders the molecule an exceptionally versatile building block. This chloro group serves as an excellent leaving group, enabling a variety of downstream functionalization reactions, most notably palladium-catalyzed cross-coupling. Furthermore, the pyrrole nitrogen (N7) is protected by a pivaloyloxymethyl (POM) group. This protecting group serves a dual purpose: it enhances the solubility of the intermediate in organic solvents and, more critically, it directs reactivity regioselectively to the C4 position, preventing undesired side reactions at the N7 position.[8]

This guide provides a detailed exploration of the key downstream reactions of this intermediate, offering both mechanistic insights and field-proven laboratory protocols for researchers, scientists, and professionals in drug development. We will focus on the three pillars of modern cross-coupling chemistry: C-N bond formation via Buchwald-Hartwig amination, C-C bond formation through Suzuki-Miyaura coupling, and the introduction of alkynyl moieties via Sonogashira coupling.

Core Reactivity: The C4-Chloro Position as a Synthetic Linchpin

The primary hub for synthetic diversification of this compound is the electrophilic C4 position. The electron-withdrawing nature of the pyrimidine ring activates the C-Cl bond, making it susceptible to various transformations.

G cluster_main General Reaction Pathways Start This compound Buchwald Buchwald-Hartwig C-N Coupling Start->Buchwald [Pd] cat., R¹R²NH, Base Suzuki Suzuki-Miyaura C-C Coupling Start->Suzuki [Pd] cat., R-B(OR)₂, Base Sonogashira Sonogashira C-C Coupling Start->Sonogashira [Pd]/[Cu] cat., R-C≡CH, Base Amine_Product C4-Amino Substituted Product Buchwald->Amine_Product Aryl_Product C4-Aryl/Alkenyl Substituted Product Suzuki->Aryl_Product Alkynyl_Product C4-Alkynyl Substituted Product Sonogashira->Alkynyl_Product

Caption: General downstream reaction pathways from the C4-chloro intermediate.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[9] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, a transformation that is central to the synthesis of numerous pharmaceuticals, including the JAK inhibitor Tofacitinib.[10][11]

Mechanistic Insight

The reaction proceeds through a catalytic cycle that is fundamental to palladium cross-coupling chemistry.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrrolopyrimidine, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the palladium center, typically displacing the halide, a step often facilitated by a base.

  • Reductive Elimination: The C-N bond is formed as the desired product is expelled from the palladium complex, regenerating the Pd(0) catalyst to re-enter the cycle.[13]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are often required to facilitate both the oxidative addition and the final reductive elimination step, especially with less reactive aryl chlorides.[13][14]

Protocol: Synthesis of a C4-Amino-Pyrrolo[2,3-d]pyrimidine Derivative

This protocol is a representative example for the coupling of the title compound with a secondary amine.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, inert-atmosphere (Nitrogen or Argon) reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 4-10 mol%). The choice of catalyst and ligand system may require screening for optimal results.[15]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene (sufficient to make a 0.1-0.5 M solution).

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired C4-amino substituted product.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precatalysts.[14]
Ligand Xantphos, BINAP, BrettPhosBulky, electron-rich ligands promote efficient oxidative addition and reductive elimination.[13]
Base Cs₂CO₃, K₃PO₄, NaOtBuThe base deprotonates the amine and facilitates the ligand exchange step.[13]
Solvent Dioxane, Toluene, DMFAprotic, high-boiling point solvents are required for the reaction temperatures.
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronate ester.[16][17] In the context of our substrate, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl substituents at the C4 position, significantly increasing molecular complexity.

Mechanistic Insight

The Suzuki reaction follows a similar catalytic cycle to other palladium-catalyzed couplings.[18][19]

  • Oxidative Addition: A Pd(0) species adds to the C4-Cl bond to form a Pd(II) intermediate.

  • Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium complex. This process requires activation of the organoboron species by a base (e.g., forming a more nucleophilic 'ate' complex).[19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OH)₂) PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)(R)L₂ Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of a C4-Aryl-Pyrrolo[2,3-d]pyrimidine

This protocol provides a general procedure for the Suzuki coupling of the title compound with an arylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and an aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. A common and highly effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 3-5 mol%.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane or a mixture of toluene and water.

  • Reaction Execution: Heat the biphasic mixture to 85-100 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 2-12 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and separate the organic layer. Wash the organic phase with water and then brine. Dry over MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue via silica gel chromatography to obtain the C4-aryl substituted product.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is robust and effective for a wide range of substrates.[20]
Boron Reagent Boronic Acid, Boronate EsterBoronic acids are common, but boronate esters can offer greater stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (aq.)The base is crucial for activating the boronic acid for the transmetalation step.[19]
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is often used to dissolve both the organic-soluble starting materials and the inorganic base.
Temperature 85-100 °CThermal energy is required to drive the reaction, particularly the oxidative addition step.

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating a C(sp)-C(sp²) bond.[21] This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) co-catalyst. It is an essential tool for installing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations (e.g., click chemistry, reductions).

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves the oxidative addition of the Pd(0) catalyst to the C4-Cl bond, followed by reductive elimination to release the final product.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is highly nucleophilic and is the active alkyne component in the transmetalation step.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, preparing it for reductive elimination.[22]

Protocol: Synthesis of a C4-Alkynyl-Pyrrolo[2,3-d]pyrimidine

This protocol details a typical Sonogashira coupling procedure.

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent such as THF or DMF. Then, add the terminal alkyne (1.2-2.0 eq) followed by a liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Sonogashira couplings are often much milder than other cross-coupling reactions.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are typically complete in 1-6 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, effective catalysts for Sonogashira couplings.[23]
Cu Co-catalyst Copper(I) Iodide (CuI)Forms the copper acetylide intermediate, which is essential for transmetalation.[21]
Base Triethylamine (TEA), DIPEAActs as an acid scavenger and facilitates the formation of the copper acetylide.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents that can dissolve all reaction components.
Temperature 25-60 °CThe reaction is often efficient at or slightly above room temperature.

Final Step: Deprotection of the N7-POM Group

In many synthetic campaigns, the final step involves the removal of the POM protecting group to unveil the N-H of the pyrrole ring, which may be crucial for biological activity (e.g., for hydrogen bonding in an enzyme's active site).

Protocol: Hydrolytic Cleavage of the POM Group

The POM group is an acetal-type protecting group and is typically cleaved under basic hydrolytic conditions.

G cluster_deprotection POM Group Deprotection Workflow Start N7-POM Protected Pyrrolopyrimidine Reaction Base Hydrolysis (e.g., NaOH, K₂CO₃ in MeOH/H₂O) Start->Reaction Product N7-H Deprotected Pyrrolopyrimidine Reaction->Product Byproducts Byproducts: Pivalic Acid + Formaldehyde Reaction->Byproducts

Caption: Workflow for the basic hydrolysis of the N7-POM protecting group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N7-POM protected pyrrolopyrimidine derivative (1.0 eq) in a mixture of a protic solvent like methanol or ethanol and water.

  • Base Addition: Add a suitable base, such as sodium hydroxide (NaOH, 2-4 eq) or potassium carbonate (K₂CO₃, 2-4 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl) to a pH of ~7. The deprotected product may precipitate out of the solution. If not, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its utility is defined by the strategic placement of the C4-chloro handle and the N7-POM protecting group. Mastery of the downstream reactions discussed herein—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provides chemists with a reliable and powerful toolkit for the rapid assembly of diverse libraries of 7-deazapurine derivatives, accelerating the discovery and development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis.
  • Srishylam, V., Devanna, & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • European Patent Office. (2016). EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE (EP 3078665 A1).
  • UNL. (n.d.). Tofacitinib synthesis.
  • Google Patents. (n.d.). CN104987339A - Synthesis method of tofacitinib citrate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ChemicalBook. (2025). This compound.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • CLEARSYNTH. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
  • ResearchGate. (2025). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[10][11][24]triazolo[1, 5-a]pyrimidine. Retrieved from

  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk).
  • NIH. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • ResearchGate. (n.d.). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
  • (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
  • PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
  • ResearchGate. (n.d.). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthesis. As an important intermediate in the synthesis of pharmaceuticals such as Tofacitinib, a Janus kinase (JAK) inhibitor, optimizing the yield and purity of this compound is of paramount importance.[1]

This document provides a comprehensive resource based on established synthetic protocols and expert insights to help you navigate the challenges of this N-alkylation reaction.

Reaction Overview and Mechanism

The synthesis of this compound involves the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate (POM-Cl). The reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic chloromethyl pivalate.

Reaction Scheme:

Reaction_Scheme reactant1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product This compound reactant1->product 1. NaH, DME 2. Chloromethyl pivalate reactant2 Chloromethyl pivalate reactant2->product reagent1 NaH reagent2 DME

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

Reagent/SolventCAS NumberMolecular WeightPurity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57>98%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0060%
Chloromethyl pivalate590-71-6150.62>97%
1,2-Dimethoxyethane (DME), anhydrous110-71-490.12>99.5%
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49-
Ethyl acetate (EtOAc)141-78-688.11ACS grade
Brine (Saturated NaCl solution)7647-14-558.44-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to the flask and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DME and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add chloromethyl pivalate (1.1 equivalents) dropwise to the reaction mixture at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Troubleshooting_Workflow

Sources

Technical Support Center: Purification of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS 1146629-75-5) via recrystallization. As a critical intermediate in the synthesis of various therapeutic agents, achieving high purity is paramount to ensure the quality and yield of subsequent synthetic steps.[1] This document is structured to address common challenges and provide a robust, field-proven methodology for researchers, scientists, and process chemists.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound and the purification strategy.

Q1: What is the role of this compound? A1: This compound is a key heterocyclic building block used in medicinal and organic chemistry.[2] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is found in numerous Janus kinase (JAK) inhibitors and other active pharmaceutical ingredients (APIs).[3][4] The pivaloyloxymethyl (POM) group serves as a protecting group for the pyrrole nitrogen, which can be removed in later synthetic stages. Its purity is critical as impurities can carry through and complicate the synthesis of the final API.

Q2: Why is recrystallization the preferred method of purification for this intermediate? A2: Recrystallization is a highly effective and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] When executed correctly, it selectively isolates the desired compound in a highly pure crystalline form, effectively removing residual starting materials, reagents, and side-products from the crude reaction mixture. For crystalline solids like this intermediate, it is often more scalable and cost-effective than chromatographic methods.[6]

Q3: How do I select an appropriate solvent system for recrystallization? A3: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5][6] Conversely, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor).

For this compound, consider the following:

  • The parent core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, shows solubility in solvents like ethanol, DMSO, and DMF, with poor solubility in water.[2][7]

  • The addition of the pivalate ester group increases the compound's lipophilicity.

  • Therefore, single solvents like ethanol or isopropanol, or two-solvent systems like ethanol/water, ethyl acetate/heptane, or toluene/heptane are excellent starting points for screening.[8][9]

Q4: What is the key to achieving large, pure crystals versus a fine, impure powder? A4: The rate of cooling is the most critical factor.[5] Slow, controlled cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules. Rapid cooling, such as plunging a hot flask directly into an ice bath, causes the compound to precipitate or "crash out" of the solution, trapping impurities within the rapidly formed solid.[10] The best practice is to allow the solution to cool slowly to room temperature on a benchtop before introducing further cooling with an ice bath.[11]

Part 2: Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems encountered during the experimental workflow.

Q1: My compound "oiled out" of the solution instead of forming crystals. What went wrong? A1: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens for one of two reasons:

  • High Solute Concentration: The solution is supersaturated to a degree that the compound comes out of solution at a temperature above its melting point.

  • Rapid Cooling: The solution was cooled too quickly, not allowing enough time for nucleation and crystal growth.

  • Corrective Action: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% by volume) of additional hot solvent to reduce the saturation level.[10] Ensure the flask is clean, as contaminants can promote oiling. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent system with a lower boiling point.

Q2: The solution has cooled completely, but no crystals have formed. What should I do? A2: This indicates that the solution is not sufficiently saturated at the lower temperature, likely due to the use of excess solvent.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for crystal nucleation to begin.[10]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.[10]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution and boil off a portion of the solvent to increase the compound's concentration.[10] Once concentrated, allow it to cool slowly again.

    • Consider an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears, then reheat to clarify and cool slowly.

Q3: My final product yield is significantly lower than expected. How can I improve it? A3: Low yield is a common issue and can stem from several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the cold mother liquor.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost.

  • Inappropriate Solvent Choice: The compound may have substantial solubility in the chosen solvent even at low temperatures.

  • Optimization Strategies:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[6]

    • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by boiling off about half the solvent and cool it again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

    • Ensure Complete Cooling: Make sure the crystallization mixture is thoroughly chilled in an ice-water bath for at least 30 minutes before filtration to minimize the product's solubility.

Q4: After recrystallization, my product still shows the presence of a key impurity by HPLC. What's the next step? A4: If a single recrystallization is insufficient, it suggests the impurity has very similar solubility properties to your target compound in the chosen solvent system.

  • Advanced Purification Options:

    • Re-Recrystallize: Perform a second recrystallization, perhaps using a different solvent system. A change in solvent polarity (e.g., from an alcohol to an ester/alkane mixture) can alter the relative solubilities of the compound and the impurity.

    • Charcoal Treatment: If the impurity is colored or highly polar, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.

    • Chromatography: For challenging separations, column chromatography may be necessary.[8] While less scalable, it offers superior separation power for closely related compounds.[6]

Part 3: Detailed Experimental Protocol

This protocol provides a robust, step-by-step method for the purification of this compound.

Step 1: Solvent System Screening Before committing to a bulk recrystallization, screen several solvent systems at a small scale (~50 mg). The goal is to identify a system where the compound is soluble when hot and insoluble when cold.

Solvent System (v/v)Rationale
Isopropanol (IPA)A common, effective single solvent for moderately polar compounds.
Ethyl Acetate / HeptaneA versatile non-polar/polar aprotic system. Dissolve in hot EtOAc, then add heptane as the anti-solvent.
TolueneOften effective for aromatic heterocyclic compounds.[8]
Ethanol / WaterA polar protic system. Dissolve in hot ethanol, then add water as the anti-solvent until turbidity is observed.[8][9]

Step 2: Recrystallization Procedure

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Add Solvent: In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the crude solid portion-wise while stirring and heating.[6] Continue adding solvent until the solid has just completely dissolved. Avoid adding a large excess.

  • (Optional) Hot Filtration: If insoluble impurities are present after dissolution, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely in the funnel.[6]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop to room temperature. Crystal formation should be observed during this period. An ideal crystallization begins after about 5-10 minutes and continues over 20-30 minutes.[10]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals from the solution.[11]

Step 3: Crystal Collection and Drying

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air dry on the filter for a few minutes by continuing to draw a vacuum.[11] Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Part 4: Workflow Visualization

The following diagram illustrates the complete recrystallization workflow, including key decision points for troubleshooting.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool 2. Cool Slowly to Room Temp hot_filter_q->cool No hot_filter->cool oiling_out_q Compound 'Oiled Out'? cool->oiling_out_q ice_bath 3. Cool in Ice Bath (≥30 min) no_crystals_q No Crystals Formed? ice_bath->no_crystals_q filter 4. Collect Crystals (Vacuum Filtration) wash 5. Wash with Ice-Cold Solvent filter->wash dry 6. Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product oiling_out_q->ice_bath No reheat_oil Reheat, Add More Solvent, Cool Slower oiling_out_q->reheat_oil Yes no_crystals_q->filter No induce Scratch Flask or Add Seed Crystal no_crystals_q->induce Yes reheat_oil->cool induce->filter Crystals Form concentrate Boil Off Some Solvent and Re-Cool induce->concentrate Still No Crystals concentrate->cool

Caption: Recrystallization and Troubleshooting Workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • OUCI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 6, 638-642. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Justia Patents. (2019). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Autechaux.com. (n.d.). Procuring this compound: A Guide for R&D Professionals. Retrieved from [Link]

  • Veeprho. (n.d.). 1146629-75-5this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (2019). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, a key intermediate in pharmaceutical development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the N7-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pivaloyloxymethyl (POM) protecting group.

Introduction: The Synthetic Challenge

The target molecule is synthesized by the alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate (POM-Cl).[3] While seemingly straightforward, this reaction presents several challenges, primarily centered around regioselectivity and the stability of the starting materials and product. The pyrrolo[2,3-d]pyrimidine core has two potential nucleophilic nitrogen atoms for alkylation: N7 (on the pyrrole ring) and N9 (on the pyrimidine ring, analogous to purines). Achieving selective alkylation at the desired N7 position is critical for the synthesis of downstream targets.

This guide will address the most common impurities, their mechanistic origins, and provide field-proven strategies for their mitigation and removal.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and I have a high percentage of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material. What are the likely causes?

A1: Incomplete consumption of the starting material is a common issue and typically points to three areas: base selection, solvent quality, or insufficient reactivity of the alkylating agent.

  • Causality - The Role of the Base: The pKa of the N7-proton on the pyrrole ring is moderately acidic, requiring a sufficiently strong base to generate the nucleophilic anion for the reaction to proceed efficiently. If the base is too weak (e.g., K₂CO₃ in some solvent systems), the equilibrium will favor the protonated starting material, leading to a slow or incomplete reaction.[4]

  • Troubleshooting Steps:

    • Choice of Base: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases will irreversibly deprotonate the pyrrole nitrogen, driving the reaction to completion.

    • Solvent Purity: The reaction is highly sensitive to moisture, especially when using hydride bases. Ensure your solvent (e.g., DMF, THF, Acetonitrile) is anhydrous.[4] Water will quench the base and the pyrrolopyrimidine anion.

    • Temperature: While many procedures are run at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate without significantly increasing byproduct formation. Monitor the reaction closely by TLC or HPLC to avoid degradation.

    • Alkylating Agent Quality: Ensure the chloromethyl pivalate (POM-Cl) is of high purity and has not hydrolyzed.

Q2: My NMR and HPLC show a significant isomeric impurity. How can I confirm it's the N9-isomer and how do I prevent its formation?

A2: The formation of the undesired N9-alkylated isomer is the most critical selectivity challenge in this synthesis.

  • Causality - N7 vs. N9 Alkylation: Alkylation of the 7-deazapurine scaffold is kinetically and thermodynamically complex. The N9 position can be competitive with the N7 position. The choice of base, solvent, and counter-ion can influence the N7/N9 ratio. For instance, using potassium carbonate (K₂CO₃) has been reported in some cases to favor the formation of N9-isomers in related systems.[4]

  • Confirmation of N9-Isomer:

    • ¹H NMR: The proton shifts, particularly for the pyrrole ring protons (H5 and H6), will be different. The N7-isomer typically shows two distinct doublets for these protons. The N9-isomer will have a different electronic environment, leading to a shift in these signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive. Look for a correlation between the methylene protons of the POM group (-O-CH₂-N) and the carbons of the pyrimidine ring (C4 and C5) for the N9 isomer, versus correlations to C6 and C8 for the desired N7 isomer.

  • Mitigation Strategies:

    • Base and Solvent System: A common strategy to favor N7 alkylation is the use of NaH in an aprotic polar solvent like DMF. The sodium cation is believed to coordinate in a way that sterically hinders the N9 position, favoring attack at N7.

    • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often enhances selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for N9 alkylation.

The diagram below illustrates the competitive alkylation at the N7 and N9 positions.

G cluster_0 Reaction Pathway Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Anion N7_Product This compound (Desired Product) Start->N7_Product  N7 Attack (Favored) N9_Product N9-Alkylated Isomer (Impurity) Start->N9_Product  N9 Attack (Disfavored) POM POM-Cl POM->Start Alkylation

Caption: Competing N7 and N9 alkylation pathways.

Q3: I've noticed an impurity with a lower molecular weight that appears over time or during workup. Could this be a hydrolysis product?

A3: Yes, this is very likely. The pivaloyloxymethyl (POM) group is an acetal ester, which is susceptible to hydrolysis under both acidic and basic conditions, although it is more stable than simpler esters. [5][6]

  • Causality - Hydrolysis Pathway: The hydrolysis of the POM group proceeds in two potential steps: first, the ester linkage can be cleaved to yield (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methanol and pivalic acid. Second, and more commonly, the entire POM group is cleaved, regenerating the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material.[7] This can occur during aqueous workups, especially if the pH is not carefully controlled, or during purification on silica gel, which is slightly acidic.

  • Troubleshooting and Prevention:

    • Neutral Workup: During the reaction workup, use a saturated solution of a neutral salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to quench the reaction, avoiding strong acids or bases.

    • Purification Conditions: When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%).

    • Storage: Store the final product in a cool, dry place, away from acidic or basic contaminants.

Part 2: Troubleshooting Guide: A Summary Table

Observed Issue Potential Impurity Root Cause(s) Recommended Actions
High SM peak in HPLC Unreacted Starting MaterialIncomplete deprotonation; low reactivity; poor solvent quality.Use a stronger base (NaH); ensure anhydrous conditions; gently warm the reaction.
Significant Isomeric Peak N9-alkylated IsomerNon-selective reaction conditions (wrong base/solvent combination).Use NaH in DMF; maintain lower reaction temperatures (0 °C to RT).
Lower MW Impurity Hydrolysis Product (Starting Material)Acidic or basic conditions during workup or purification.Use neutral quench (NaHCO₃); neutralize silica gel for chromatography.
Multiple Small Peaks Reagent-related impuritiesImpure POM-Cl; residual solvents.Use high-purity reagents; ensure proper drying of the final product.

Part 3: Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

A rapid check of reaction progress is essential to avoid the formation of byproducts from prolonged reaction times or excessive heating.

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A common system is 30-50% Ethyl Acetate in Hexanes. The product is more non-polar than the starting material.

  • Visualization: UV light (254 nm).

  • Procedure:

    • Spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize under UV light. The disappearance of the starting material spot (which is more polar and will have a lower Rf) indicates reaction completion.

Protocol 2: HPLC Method for Purity Assessment

For accurate quantification of impurities, a robust HPLC method is required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The polar starting material will elute first, followed by the more non-polar N7 and N9 isomers, which should be separable with a good gradient.

Protocol 3: Purification by Flash Column Chromatography

This is the standard method for removing the primary impurities.

  • Adsorbent: Silica gel (230-400 mesh). Consider neutralizing with 0.5% triethylamine in the slurry solvent if hydrolysis is a concern.

  • Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb onto a small amount of silica gel and dry completely.

    • Load the dry powder onto the top of the column.

    • Run the gradient, collecting fractions.

    • Analyze fractions by TLC to identify and combine those containing the pure product.

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G cluster_issues Troubleshooting Loop cluster_actions Corrective Actions start Start Synthesis monitor Monitor by TLC/HPLC start->monitor workup Aqueous Workup monitor->workup SM < 5% incomplete Incomplete Reaction? monitor->incomplete SM > 5%? purify Column Chromatography workup->purify isomers Isomers Present? purify->isomers Check Purity product Pure Product >99% action1 Change Base (NaH) Check Solvent Purity incomplete->action1 Yes hydrolysis Hydrolysis Product? isomers->hydrolysis No action2 Lower Temperature Use NaH/DMF isomers->action2 Yes hydrolysis->product No action3 Neutral Workup Neutralize Silica hydrolysis->action3 Yes action1->start Restart action2->start Re-optimize action3->workup Re-process

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • PubMed. Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Available from: [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • PubMed Central. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]

  • ResearchGate. Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. Available from: [Link]

  • ResearchGate. Chemical reaction demonstrating the hydrolysis of AN-9 to BA, pivalic acid, and formaldehyde. Available from: [Link]

  • Veeprho. This compound. Available from: [Link]

  • Autechaux. Procuring this compound: A Guide for R&D Professionals. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • PubMed Central. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available from: [Link]

  • ResearchGate. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Available from: [Link]

Sources

Technical Support Center: Alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of undesired side products. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired N7-alkylated product, and confidently characterize your compounds.

Troubleshooting Guide: Side Reactions and Optimization

This section addresses specific issues you may encounter during the alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate (POM-Cl).

Issue 1: Poor Regioselectivity - Formation of the N1-Alkylated Isomer

Question: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm it's the N1-isomer and, more importantly, how can I suppress its formation?

Answer:

The formation of the undesired N1-pivaloyloxymethyl (POM) isomer is the most common side reaction in this alkylation. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N1) are both nucleophilic, leading to a mixture of products.

Root Cause Analysis:

The regioselectivity of the alkylation is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions. The choice of base and solvent plays a pivotal role in determining the position of alkylation. The counterion of the base can influence the nucleophilicity of the different nitrogen atoms in the pyrrolo[2,3-d]pyrimidine anion.[1][2]

  • Kinetic vs. Thermodynamic Control: Alkylation at N1 is often the kinetically favored product, while the N7-isomer is the thermodynamically more stable product. Reaction conditions that allow for equilibration will favor the desired N7 isomer.

Troubleshooting & Optimization:

  • Base Selection:

    • Recommended: Use a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The larger cesium cation is known to favor N7-alkylation in similar heterocyclic systems.

    • Avoid: Strong, non-coordinating bases like sodium hydride (NaH) in highly polar aprotic solvents can sometimes lead to a higher proportion of the N1-isomer.

  • Solvent Effects:

    • Recommended: Aprotic solvents of moderate polarity, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), are generally preferred.

    • Consider: Less polar solvents like tetrahydrofuran (THF) can also be effective, particularly in combination with specific bases.

  • Temperature Control:

    • Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can help favor the formation of the thermodynamically more stable N7-isomer. However, excessively high temperatures should be avoided to prevent degradation.

Identification of N1 vs. N7 Isomers:

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrrole protons (H5 and H6) are diagnostic. In the desired N7-alkylated product, the signal for the methylene protons of the POM group (O-CH₂-Cl) will typically appear as a singlet. Based on analogous structures like 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the pyrrole protons H5 and H6 will have distinct chemical shifts. For the N7-ethyl analog, H5 appears as a doublet at δ 7.19 ppm and H6 at δ 6.49 ppm.[3] For the undesired N1-isomer, the electronic environment of the pyrrole ring is significantly altered, leading to different chemical shifts for H5 and H6, and potentially for the pyrimidine proton H2.

  • HPLC Analysis: A well-developed HPLC method can effectively separate the N1 and N7 isomers, allowing for quantification of the product mixture. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Issue 2: Formation of a Bis-Alkylated Product

Question: I am observing a byproduct with a higher molecular weight than my desired product. I suspect it might be a bis-alkylated species. Is this possible and how can I prevent it?

Answer:

Yes, bis-alkylation is a potential side reaction, although generally less common than the formation of the N1-isomer if stoichiometry is controlled.

Root Cause Analysis:

If a strong excess of chloromethyl pivalate is used, or if the reaction is run for an extended period under forcing conditions, a second alkylation can occur. This could happen at the remaining free nitrogen (N1 after N7 alkylation, or N7 after N1 alkylation), or potentially at the C5 position of the pyrrole ring, which is susceptible to electrophilic substitution.

Troubleshooting & Optimization:

  • Stoichiometry is Key:

    • Use a slight excess (1.1 to 1.2 equivalents) of chloromethyl pivalate. A large excess should be avoided.

    • Slow, portion-wise addition of the alkylating agent can help to maintain a low instantaneous concentration, minimizing the chance of double alkylation.

  • Reaction Time and Temperature:

    • Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed to a satisfactory level.

    • Avoid prolonged heating, as this can promote side reactions.

Identification of Bis-Alkylated Products:

  • Mass Spectrometry (MS): The most straightforward method to identify a bis-alkylated product is by its molecular weight, which will be higher than the mono-alkylated product by the mass of the POM-CH₂ group minus a proton.

  • NMR Spectroscopy: The ¹H NMR spectrum will show two distinct sets of signals for the two POM groups, and the aromatic region will be more complex compared to the mono-alkylated products.

Issue 3: Presence of Pivalic Acid and Other Impurities

Question: My final product is contaminated with pivalic acid and other unidentifiable impurities. What is the source of these and how can I improve the purity?

Answer:

The presence of pivalic acid and related byproducts often stems from the instability of the alkylating agent, chloromethyl pivalate.

Root Cause Analysis:

  • Hydrolysis of Chloromethyl Pivalate: Chloromethyl pivalate is susceptible to hydrolysis, especially in the presence of moisture or strong bases, to form pivalic acid and formaldehyde.

  • Formation of Bis(pivaloyloxymethyl) ether: Under certain conditions, chloromethyl pivalate can self-condense or react with the pivalate anion to form bis(pivaloyloxymethyl) ether.

Troubleshooting & Optimization:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Quality of Reagents:

    • Use high-purity chloromethyl pivalate. If the quality is suspect, it can be purified by distillation under reduced pressure.[4]

  • Work-up Procedure:

    • A mild aqueous work-up with a bicarbonate solution can help to remove any acidic byproducts like pivalic acid.

    • Extraction with a suitable organic solvent followed by washing with brine will help to remove water-soluble impurities.

  • Purification:

    • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from polar impurities like pivalic acid and baseline material. A gradient elution with a mixture of hexanes and ethyl acetate is a common choice.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate?

The main challenge is achieving high regioselectivity for the desired N7-isomer over the undesired N1-isomer. The nucleophilicity of both the pyrrole (N7) and pyrimidine (N1) nitrogens makes them both potential sites for alkylation.

Q2: Why is N7-alkylation generally preferred for further synthetic transformations?

N7-alkylation maintains the aromaticity of the pyrrole ring in a way that is often more favorable for subsequent reactions, such as nucleophilic aromatic substitution at the C4 position. The resulting 4-chloro-7-(pivaloyloxymethyl)-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of several important pharmaceuticals, including Janus kinase (JAK) inhibitors like Tofacitinib.[5][6]

Q3: Can I use a protecting group strategy to ensure N7-alkylation?

While a protecting group strategy is a valid approach in organic synthesis, for this specific transformation, it adds extra steps to the synthetic route (protection and deprotection). Optimizing the direct alkylation reaction conditions is often a more efficient and atom-economical approach for large-scale synthesis.

Q4: What are the typical reaction conditions for achieving good N7-selectivity?

A common starting point for good N7-selectivity is the use of a slight excess of chloromethyl pivalate (1.1-1.2 eq.) with a mild inorganic base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile at a moderately elevated temperature (e.g., 40-60 °C).

Q5: Are there any safety concerns with chloromethyl pivalate?

Yes, chloromethyl pivalate is a lachrymator and is harmful if swallowed or in contact with skin.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Optimized N7-Alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is designed to favor the formation of the N7-alkylated product.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Chloromethyl pivalate (POM-Cl)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and anhydrous DMF.

  • Add finely ground and dried potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloromethyl pivalate (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 10-40% ethyl acetate in hexanes) to afford the desired 4-chloro-7-(pivaloyloxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

ParameterConditionExpected Outcome
Base K₂CO₃ or Cs₂CO₃Favors N7-alkylation
NaH in DMFPotential for increased N1-isomer
Solvent DMF, AcetonitrileGood for N7-selectivity
Temperature 40-60 °CFavors thermodynamic N7-product
Room TemperatureMay favor kinetic N1-product
POM-Cl Stoichiometry 1.1 - 1.2 eq.Minimizes bis-alkylation
> 1.5 eq.Increased risk of bis-alkylation

Visualizations

Reaction Scheme: N7 vs. N1 Alkylation

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Products SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine N7_Product Desired Product: 4-Chloro-7-(pivaloyloxymethyl)-7H-pyrrolo[2,3-d]pyrimidine SM->N7_Product N7-Alkylation (Thermodynamically Favored) N1_Product Side Product: 4-Chloro-1-(pivaloyloxymethyl)-1H-pyrrolo[2,3-d]pyrimidine SM->N1_Product N1-Alkylation (Kinetically Favored) Reagent Chloromethyl Pivalate (POM-Cl) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Competing N7 and N1 alkylation pathways.

Troubleshooting Flowchart

G Start Reaction Complete. Analyze Crude Product. Check_Purity Is Desired N7-Product the Major Component? Start->Check_Purity High_N1 High Levels of N1-Isomer Detected Check_Purity->High_N1 No Bis_Alkylation High MW Impurity (Bis-Alkylation) Check_Purity->Bis_Alkylation No Other_Impurity Other Impurities (e.g., Pivalic Acid) Check_Purity->Other_Impurity No Purify Purify by Column Chromatography/ Recrystallization Check_Purity->Purify Yes Optimize_Base Optimize Base: Use K₂CO₃ or Cs₂CO₃ High_N1->Optimize_Base Optimize_Temp Optimize Temperature: Increase to 40-60 °C High_N1->Optimize_Temp Optimize_Stoich Optimize Stoichiometry: Use 1.1-1.2 eq. POM-Cl Bis_Alkylation->Optimize_Stoich Anhydrous_Cond Ensure Anhydrous Conditions Other_Impurity->Anhydrous_Cond Optimize_Base->Start Optimize_Temp->Start Optimize_Stoich->Start Anhydrous_Cond->Start Success Pure N7-Product Obtained Purify->Success

Caption: Troubleshooting logic for reaction optimization.

References

  • Zhao, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • Zhang, L., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666. Available at: [Link]

  • Foucourt, A., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 788523. Available at: [Link]

  • Royal Society of Chemistry. (2015). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Available at: [Link]

  • Carvalho, L. C. R., et al. (2019). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2019(36), 6139-6153. Available at: [Link]

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 325-331. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). JPH05125017A - Production of chloromethyl pivalate.
  • PubChem. (n.d.). Chloromethyl pivalate. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Technical Support Center: Purification of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, we address common challenges encountered during its purification, providing in-depth, experience-based solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, ensuring a logical and efficient path to achieving high purity.

Understanding the Molecule and the Challenge

This compound is a key building block in the synthesis of various therapeutic agents. Its synthesis typically involves the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate. The primary challenge in its purification lies in effectively removing unreacted starting materials, reaction byproducts, and any potential degradation products, all of which may have similar polarities to the desired compound. This guide provides a systematic approach to troubleshooting and optimizing your purification protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial purity by TLC/LC-MS is low. What are the most likely impurities I should be targeting for removal?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Based on the common synthetic route, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This is a common impurity if the alkylation reaction has not gone to completion. It is generally more polar than the product.

    • Chloromethyl pivalate: This reagent is often used in excess and can persist in the crude product. It is a volatile liquid and less polar than the product.[1]

  • Reaction Byproducts:

    • Bis(pivaloyloxy)methane: This can form from the reaction of chloromethyl pivalate with any residual water or from its decomposition.[2]

    • Hydrolysis Products: Although the pivalate ester is relatively stable, some hydrolysis of the product back to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pivalic acid can occur, especially during aqueous workups under non-neutral pH.[3] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is also sensitive to strong acids and bases.[3][4]

    • Di-alkylation or other side-reaction products: While less common, the possibility of reactions at other positions on the heterocyclic core should be considered.

A summary of these potential impurities and their characteristics is provided in the table below:

ImpurityStructurePolarity Relative to ProductNotes
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePyrrolopyrimidine coreMore PolarUnreacted starting material.
Chloromethyl pivalate(CH₃)₃CCOOCH₂ClLess PolarExcess reagent, can be volatile.
Bis(pivaloyloxy)methane((CH₃)₃CCOO)₂CH₂Less PolarByproduct from reagent decomposition.
Pivalic Acid(CH₃)₃CCOOHMore PolarHydrolysis byproduct.
Q2: I'm struggling to find a good single-solvent system for recrystallization. What approach should I take?

A2: It is common for a single solvent to be either too good (dissolves the compound completely, even when cold) or too poor (fails to dissolve the compound, even when hot). In such cases, a two-solvent system is the most effective approach.

The principle is to dissolve your crude product in a minimal amount of a "good" hot solvent (in which the compound is highly soluble) and then slowly add a "poor" solvent (in which the compound is sparingly soluble) until the solution becomes turbid (cloudy). A small addition of the "good" solvent should then clarify the solution, which is then allowed to cool slowly to promote crystal formation.

Recommended Solvent Systems to Screen for Recrystallization:

  • Ethyl acetate/Hexanes: A versatile system for compounds of intermediate polarity.

  • Dichloromethane/Hexanes: Another good option for compounds of moderate polarity.

  • Acetone/Water: Useful if the compound has some water solubility.

  • Methanol/Water: A common choice for polar compounds.

  • Toluene/Hexanes: Can be effective for aromatic compounds.[5]

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling.

  • Continue adding the "good" solvent dropwise until the solid just dissolves.

  • Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Q3: My compound streaks on the TLC plate, and I'm getting poor separation with column chromatography. How can I optimize my chromatographic purification?

A3: Poor separation and streaking on TLC are common issues that can be resolved by systematically optimizing the mobile phase and stationary phase conditions.

Logical Flow for Optimizing Column Chromatography:

G start Crude Product Analysis tlc Run TLC in various solvent systems (e.g., Hexanes:Ethyl Acetate) start->tlc eval_rf Evaluate Rf values tlc->eval_rf adjust_polarity Adjust solvent polarity to achieve desired Rf (0.2-0.4 for product) eval_rf->adjust_polarity Rf too high/low streaking Streaking observed? eval_rf->streaking Good Rf adjust_polarity->tlc add_modifier Add a small amount of a polar modifier (e.g., 0.5% triethylamine or acetic acid) streaking->add_modifier Yes column_prep Prepare silica gel column streaking->column_prep No add_modifier->tlc loading Load sample (dry loading is preferred) column_prep->loading elution Elute with the optimized solvent system loading->elution fractions Collect and analyze fractions by TLC elution->fractions combine Combine pure fractions and evaporate solvent fractions->combine end Pure Product combine->end

Caption: Workflow for optimizing column chromatography.

Detailed Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis:

    • Begin by testing various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.[6]

    • A good starting point is a 70:30 mixture of hexanes:ethyl acetate.

    • If your compound is more polar, consider using dichloromethane and methanol.[7]

    • If streaking is observed, adding a small amount (0.5-1%) of triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase can often resolve this by neutralizing active sites on the silica gel.

  • Column Preparation:

    • Choose an appropriate size column and pack it with silica gel (60-120 or 100-200 mesh is standard).

    • Equilibrate the column with the chosen mobile phase.

  • Sample Loading:

    • For best results, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your optimized mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I am concerned about the stability of the pivalate ester during purification. What precautions should I take?

A4: The pivaloyloxymethyl (POM) protecting group is generally more stable than other acyl protecting groups, but it can be susceptible to cleavage under strongly acidic or basic conditions.[2] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is also known to be sensitive to strong acids and bases.[3][4]

Key Precautions to Ensure Stability:

  • Maintain Neutral pH: During aqueous workups, ensure that the pH is maintained between 6 and 8. Use mild bases like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide.

  • Avoid Strong Acids: Do not use strong acids in your workup or chromatography. If an acidic modifier is needed for chromatography, use a weak acid like acetic acid.

  • Temperature Control: Avoid excessive heat during workup and solvent evaporation, as this can accelerate degradation.

  • Prompt Processing: Do not let the compound sit in solution for extended periods, especially in the presence of potential nucleophiles or at non-neutral pH.

Decision Tree for Maintaining Compound Stability:

G start Purification Step workup Aqueous Workup start->workup chromatography Chromatography start->chromatography evaporation Solvent Evaporation start->evaporation check_ph Is pH neutral? workup->check_ph check_modifier Is a modifier needed? chromatography->check_modifier check_temp Is temperature controlled? evaporation->check_temp adjust_ph Adjust to pH 6-8 with NaHCO₃ check_ph->adjust_ph No proceed_extraction Proceed with extraction check_ph->proceed_extraction Yes adjust_ph->proceed_extraction use_neutral Use neutral solvent system check_modifier->use_neutral No use_weak_modifier Use weak acid/base modifier (e.g., Acetic Acid/Triethylamine) check_modifier->use_weak_modifier Yes avoid_strong Avoid strong acids/bases use_weak_modifier->avoid_strong low_temp Use low temperature (e.g., <40°C) check_temp->low_temp Yes avoid_high_temp Avoid high temperatures check_temp->avoid_high_temp No

Caption: Decision-making process to ensure compound stability.

By following these troubleshooting guides and protocols, you will be well-equipped to address the common challenges in purifying this compound and achieve the desired purity for your research and development needs.

References

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available from: [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. YouTube; 2022. Available from: [Link]

  • Go-to recrystallization solvent mixtures. Reddit; 2023. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Crystallization Solvents.pdf. Available from: [Link]

  • A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. JIST. Available from: [Link]

  • Process for producing a halomethyl pivalate. Google Patents.
  • Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography. PubMed. Available from: [Link]

  • Production of chloromethyl pivalate. Google Patents.
  • CHEM 344 Thin Layer Chromatography. Available from: [Link]

  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. Available from: [Link]

  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. Available from: [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Organic Syntheses Procedure. Available from: [Link]

  • 1146629-75-5this compound. Veeprho. Available from: [Link]

  • 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Pharmaffiliates. Available from: [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]

  • Decomposition Pathways of the Mono- and Bis(Pivaloyloxymethyl) Esters of Azidothymidine 5′-Monophosphate in Cell Extract and in Tissue Culture Medium: An Application of the 'on-line ISRP-Cleaning' HPLC Technique. Scilit. Available from: [Link]

Sources

Degradation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This vital heterocyclic compound is a cornerstone intermediate in the synthesis of numerous targeted therapies, particularly Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2] Its utility stems from the fused pyrrolo-pyrimidine scaffold and the reactive chloro-substituent, which allows for versatile downstream functionalization via nucleophilic aromatic substitution (SNAr).[1][3]

However, this same reactivity renders the molecule susceptible to degradation, particularly under acidic or basic conditions. Understanding the mechanisms and outcomes of this degradation is not merely an academic exercise; it is critical for optimizing reaction yields, ensuring product purity, and developing robust, stability-indicating analytical methods. This guide is structured as a series of troubleshooting questions and answers to address the practical challenges you may encounter in the lab.

Troubleshooting Guide: Degradation Pathways

This section addresses specific issues arising from the instability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in various chemical environments.

Section 1: Degradation Under Acidic Conditions

Issue 1: My reaction in an acidic protic solvent shows a new, more polar spot by TLC, and I'm recovering what appears to be the starting material for the chlorination step. What is happening?

Answer: This is a classic and frequently observed issue. You are witnessing the acid-catalyzed hydrolysis of the 4-chloro group to a 4-hydroxy group. The resulting product is 7H-pyrrolo[2,3-d]pyrimidin-4-ol (which exists in tautomeric equilibrium with 7H-pyrrolo[2,3-d]pyrimidin-4-one), the precursor used to synthesize your chlorinated compound.[4]

Causality Explained: The chlorine atom at the C4 position makes this carbon highly electrophilic and susceptible to nucleophilic attack.[3] Under acidic conditions, the pyrimidine ring is likely protonated, which further activates the ring towards nucleophilic substitution. Water or other protic solvents (like alcohols) can then act as nucleophiles, displacing the chloride ion. This hydrolysis is a common challenge during the aqueous workup phase of the chlorination reaction itself, especially when quenching strong chlorinating agents like phosphorus oxychloride (POCl₃).[4]

Recommended Solutions:

  • Anhydrous Conditions: If your desired reaction chemistry allows, conduct the experiment under strictly anhydrous conditions using aprotic solvents.

  • Control pH: If an aqueous or protic environment is unavoidable, maintain the pH as close to neutral as possible. Even small amounts of acid can catalyze this degradation.[5]

  • Temperature Control: Hydrolysis is temperature-dependent. Running your reaction at the lowest effective temperature can significantly reduce the rate of this side reaction.

  • Solvent Choice: If possible, switch from protic solvents (water, methanol, ethanol) to aprotic solvents (THF, Dioxane, Acetonitrile, DMF). If a protic solvent is required, using one with a bulkier alkyl group (e.g., isopropanol instead of methanol) can sometimes slow the rate of solvolysis.[5]

dot

cluster_acid Acid-Catalyzed Hydrolysis Reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate Protonated Intermediate (Activated Ring) Reactant->Intermediate H+ (catalyst) Product 7H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate->Product + H2O - HCl

Caption: Acid-catalyzed hydrolysis pathway.

Section 2: Degradation Under Basic Conditions

Issue 2: I am attempting a nucleophilic substitution with an amine under basic conditions, but my yield is low, and I'm isolating a significant byproduct that is not my desired amine product.

Answer: Similar to acidic conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unstable in the presence of strong bases, especially aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] The byproduct you are isolating is likely the same hydrolysis product, 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Causality Explained: In this case, the hydroxide ion (OH⁻) is a potent nucleophile that competes with your intended nucleophile (e.g., an amine). It attacks the electrophilic C4 carbon, displacing the chloride and forming the hydroxylated product. This side reaction is particularly problematic if water is present and a strong base is used.

Recommended Solutions:

  • Choice of Base: Avoid strong aqueous bases like NaOH or LiOH. Instead, use weaker inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), especially during reaction workups.[4] For anhydrous reactions, consider non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

  • Anhydrous Conditions: Ensure your reaction is free of water. Use dry solvents and reagents to minimize the presence of competing hydroxide ions.

  • Stoichiometry: Use the minimum required amount of base. Excess base can accelerate the undesired hydrolysis.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. If the desired reaction is significantly faster than the hydrolysis, you can stop the reaction before the byproduct accumulates to unacceptable levels.

dot

cluster_base Base-Mediated Hydrolysis Reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product 7H-pyrrolo[2,3-d]pyrimidin-4-one Reactant->Product OH- (nucleophile) - Cl-

Caption: Base-mediated hydrolysis pathway.

Experimental Protocols & Analytical Guidance

To empower your research, we provide the following validated protocols for assessing the stability of your compound. These are foundational to any forced degradation study, which is essential for developing a stability-indicating analytical method.[6][7]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade the compound under controlled hydrolytic stress to identify potential degradants.

Objective: To determine the degradation profile of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic and basic stress.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Phosphoric Acid (for neutralization)

  • HPLC system with UV detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile.

  • Acid Degradation:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the vial in a water bath at 60°C.

  • Base Degradation:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate this vial in a water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize each aliquot. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl or phosphoric acid.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

dot

start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Stress: Mix with 0.1 M HCl Incubate at 60°C start->acid base Base Stress: Mix with 0.1 M NaOH Incubate at 60°C start->base sampling Sample at T=0, 2, 4, 8, 24h acid->sampling base->sampling quench Neutralize Aliquots sampling->quench analyze Analyze by HPLC quench->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from its degradation products.

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for amine-containing heterocycles.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of both the polar degradant and the less polar parent compound.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection (UV) 254 nmA common wavelength where pyrimidine-based rings exhibit strong absorbance.
Injection Volume 10 µLStandard volume for analytical HPLC.

Expected Results: In your chromatogram, you should observe a peak for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine that decreases in area over time. Simultaneously, you will see a new, earlier-eluting (more polar) peak corresponding to 7H-pyrrolo[2,3-d]pyrimidin-4-one, which will increase in area over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? A1: The solid compound should be stored in a cool, dry, and well-ventilated area, tightly sealed to protect from moisture.[8] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Q2: How can I prevent hydrolysis during an aqueous reaction workup after synthesis? A2: To minimize hydrolysis, perform the workup at a low temperature (e.g., using an ice bath). Use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH.[4] Work quickly and extract the product into an organic solvent as soon as it is neutralized to remove it from the aqueous environment.

Q3: Is the compound susceptible to other forms of degradation, like oxidation or photolysis? A3: While hydrolytic instability is the primary concern, a comprehensive stability assessment should always include forced degradation studies under oxidative (e.g., H₂O₂) and photolytic (e.g., UV light) conditions, as mandated by ICH guidelines for drug development.[6][9] This will provide a complete picture of the molecule's liabilities.

Q4: Can I use this compound in alcoholic solvents? A4: Yes, but with caution. Alcohols can act as nucleophiles in a process called solvolysis, especially with acid or base catalysis, leading to the formation of 4-alkoxy-7H-pyrrolo[2,3-d]pyrimidine byproducts.[5] If an alcohol is necessary as a solvent, the reaction should be run at the lowest possible temperature and for the shortest possible time. Aprotic solvents are generally preferred.[3][8]

References

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). Benchchem.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (Patent US10738058B2).
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? Guidechem.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023).
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (Patent CN101830904B).
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook.
  • Forced Degrad
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. lookchem.
  • Development of forced degradation and stability indic
  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (Patent).
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025).
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.

Sources

Technical Support Center: Suzuki Coupling of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the Suzuki-Miyaura cross-coupling reaction with (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Pyrrolo[2,3-d]pyrimidines are a critical scaffold in medicinal chemistry, and their successful functionalization is often a key step in the synthesis of novel therapeutic agents.

This guide provides in-d[1][2]epth, experience-driven advice in a question-and-answer format, explaining not just what to do, but why a particular experimental choice is made.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

This section addresses the most common issues encountered at the outset of the reaction.

Q1: My reaction shows no conversion, or the starting material is consumed with no desired product formation. Where do I start?

A1: This is a common and frustrating issue. A systematic check of your reagents and setup is the first critical step.

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos) are fresh and have been stored under an inert atmosphere. Phosphine ligands are not[3]oriously sensitive to air and can be oxidized, rendering them ineffective.

  • Inert Atmosphere: [3] The Suzuki coupling catalytic cycle relies on a Pd(0) species, which is readily oxidized by atmospheric oxygen. Ensure your reaction vess[3][4]el is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Quality: [3][5]Verify the purity of your this compound and your boronic acid/ester. Impurities can inhibit or poison the catalyst.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting material minus a chlorine atom. What is happening?

A2: You are likely observing dehalogenation, a common side reaction in Suzuki couplings. The chloro group is repla[4][5]ced by a hydrogen atom, leading to a hydrodehalogenated byproduct. This occurs when a pallad[5]ium-hydride (Pd-H) species is formed, which can happen through interactions with the base, solvent (especially alcohols), or trace water.

Q3: My boronic acid se[4][5]ems to be decomposing. How can I confirm this and prevent it?

A3: Boronic acids, especially heteroaryl and electron-deficient ones, can be susceptible to protodeboronation. This is the cleavage of t[3][6][7][8]he C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Confirmation: Yo[6]u can often detect the protodeboronated byproduct of your boronic acid starting material by LC-MS analysis of the crude reaction mixture.

  • Prevention:

    • Use Boronic Esters: Pinacol or MIDA esters are generally more stable than the corresponding boronic acids.

    • Milder Base: [3][8]Strong bases can accelerate protodeboronation. Consider using milder bas[3][8]es like K₃PO₄ or KF.

    • Anhydrous Condi[3][5]tions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation.

Part 2: In-Depth T[5]roubleshooting Guide

This section is organized by specific symptoms of reaction failure, providing detailed explanations and actionable solutions.

Symptom 1: Low or No Conversion of the Chloro-pyrrolopyrimidine

The primary challenge with aryl chlorides is the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. Aryl chlorides are less r[9]eactive than the corresponding bromides or iodides.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. For this to occur efficie[9][10][11]ntly with an aryl chloride, the palladium center must be sufficiently electron-rich to break the strong C-Cl bond. The choice of ligand is paramount in modulating the electronic properties and steric environment of the palladium catalyst.

Suzuki_Coupling_Cycle

Experimental Protocol: Catalyst System Screening

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) followed by the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Sources

Minimizing dimer formation in the synthesis of pyrrolopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic scaffolds. Pyrrolopyrimidines, also known as 7-deazapurines, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] However, their synthesis is not without challenges, a common and frustrating one being the formation of undesired dimers.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize dimer formation, optimize your reaction yields, and streamline your purification processes.

Troubleshooting Guide: Minimizing Dimer Formation

Dimer formation, or homocoupling, is a prevalent side reaction in cross-coupling methodologies frequently used to functionalize the pyrrolopyrimidine core, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3] This side reaction consumes valuable starting materials and complicates the purification of your desired product.[2] This section addresses specific issues you might encounter.

Question 1: I'm observing a significant amount of homocoupling of my aryl halide starting material in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

Answer:

Homocoupling in Suzuki-Miyaura reactions is a common issue that typically points to problems with the catalyst lifecycle or reaction conditions. Here’s a breakdown of the causes and actionable solutions:

Underlying Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and can also lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[2]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or incorrect reactant concentrations can favor the homocoupling pathway over the desired cross-coupling.[2]

  • Premature Catalyst Reduction/Decomposition: The in situ generation of the active Pd(0) catalyst is a critical step. If this process is not controlled, it can lead to the formation of palladium black or other inactive species that can catalyze homocoupling.[2][4]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reductive elimination step. An inappropriate ligand can fail to prevent side reactions.[2]

Troubleshooting Workflow & Solutions:

// Nodes start [label="High Dimer Formation\n(Suzuki Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degas [label="Step 1: Rigorous Degassing\n(Ar/N2 sparging, freeze-pump-thaw)", fillcolor="#F1F3F4", fontcolor="#202124"]; slow_add [label="Step 2: Slow Addition\nAdd boronic acid slowly via syringe pump", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Step 3: Optimize Temperature\nLower temperature to favor cross-coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand [label="Step 4: Change Ligand\nUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Dimer Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> degas [label=" Check Oxygen Exclusion"]; degas -> slow_add [label=" If dimer persists"]; slow_add -> temp [label=" If dimer persists"]; temp -> ligand [label=" If dimer persists"]; ligand -> end [label=" Validation"]; } dot Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Protocols & Explanations:

  • Rigorous Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. This is the most critical first step. Sparging with an inert gas like argon or nitrogen for 30-60 minutes is often sufficient. For more sensitive reactions, three freeze-pump-thaw cycles are recommended to ensure complete oxygen removal.[2]

  • Slow Addition of Reagents: Instead of adding all reagents at once, consider the slow addition of the boronic acid or ester to the reaction mixture containing the pyrrolopyrimidine halide and catalyst. This maintains a low concentration of the species prone to homocoupling, thereby favoring the cross-coupling pathway.

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior in minimizing homocoupling. These ligands promote the reductive elimination step of the desired product from the palladium center, which can outcompete the homocoupling pathway.[2]

  • Temperature Optimization: Lowering the reaction temperature can sometimes slow down the rate of homocoupling relative to the desired cross-coupling reaction. Monitor your reaction by TLC or LC-MS to find the optimal temperature that provides a good reaction rate while minimizing dimer formation.

Question 2: In my Buchwald-Hartwig amination of a 4-chloro-pyrrolopyrimidine, I'm getting a significant by-product that appears to be a dimer of the starting material. What's happening?

Answer:

Dimer formation in Buchwald-Hartwig amination is less common than in Suzuki coupling but can occur, especially with electron-rich aryl halides. The mechanism often involves competitive side reactions that regenerate a reactive species capable of dimerization.

Underlying Causes:

  • Catalyst Poisoning/Deactivation: Functional groups on your pyrrolopyrimidine or amine substrate could be poisoning the catalyst.

  • Incorrect Base: The choice and strength of the base are critical. An overly strong base can lead to side reactions, while a base that is too weak may result in slow, inefficient catalysis, allowing more time for side reactions to occur.

  • Side Reactions: An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination.[5]

Troubleshooting & Solutions:

  • Re-evaluate Your Base: For Buchwald-Hartwig aminations, common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃. The choice depends on the pKa of the amine and the reactivity of the aryl halide. If you are using a very strong base like NaOt-Bu and observing decomposition or dimerization, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.

  • Ligand and Catalyst Screening: The "generation" of the Buchwald-Hartwig catalyst system is crucial. Modern, sterically hindered biarylphosphine ligands are designed to promote the C-N bond-forming reductive elimination and prevent side reactions.[5][6] If you are using an older catalyst system (e.g., with simple phosphine ligands like P(o-tolyl)₃), switching to a more advanced system with ligands like XPhos or BrettPhos is highly recommended.[6]

  • Solvent Effects: The reaction solvent can influence catalyst stability and reaction rates. While toluene and dioxane are common, sometimes a switch to a polar aprotic solvent or even the addition of a small amount of water can be beneficial, aiding in the reduction of the Pd(II) precatalyst.[6]

Experimental Protocol: Minimizing Dimer Formation in a Buchwald-Hartwig Reaction

This is a general guideline and requires optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk flask, add the 4-chloro-pyrrolopyrimidine derivative (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent & Degassing: Add rigorously degassed solvent (e.g., toluene or dioxane) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Question 3: I am trying to perform a reaction on a substituent of my pyrrolopyrimidine, but I'm seeing dimerization of the pyrrolopyrimidine core itself. How can I prevent this?

Answer:

This issue often arises when the pyrrole nitrogen of the pyrrolopyrimidine core is unprotected and the reaction conditions are basic or involve organometallic reagents. The N-H proton is acidic and can be deprotonated, leading to a reactive nucleophilic species that can participate in unwanted side reactions.

Solution: Employ Protecting Groups

The most effective strategy is to protect the pyrrole nitrogen before carrying out further transformations. The choice of protecting group is critical and depends on the subsequent reaction conditions it needs to withstand and the conditions required for its removal.[7]

Common Protecting Groups for Pyrrolopyrimidines:

Protecting GroupAbbreviationStability & Removal ConditionsKey Advantages
(2-(Trimethylsilyl)ethoxy)methyl SEMStable to a wide range of conditions (organolithiums, Grignards, mild acids/bases). Removed with fluoride (TBAF) or strong acid.Very robust, offers high stability.
Tosyl TsStable to acidic conditions. Removed with strong base (e.g., NaOH, LiOH) or reductive conditions.Good for reactions requiring acidic conditions.
Benzenesulfonyl BsSimilar to Tosyl but can sometimes be removed under milder conditions.Alternative to Tosyl with slightly different removal profile.

Protecting Group Workflow:

// Nodes start [label="Pyrrolopyrimidine\n(N-H)", fillcolor="#FBBC05", fontcolor="#202124"]; protect [label="Step 1: Protect\n(e.g., SEM-Cl, NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Step 2: Desired Reaction\n(e.g., Lithiation, Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="Step 3: Deprotect\n(e.g., TBAF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final Product\n(N-H)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protect; protect -> reaction; reaction -> deprotect; deprotect -> end; } dot Caption: General protecting group strategy workflow.

By protecting the pyrrole nitrogen, you effectively mask its nucleophilicity and acidity, preventing it from interfering with your desired chemical transformations and eliminating the pathway to this type of dimerization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dimer formation in cross-coupling reactions?

A1: In the context of palladium-catalyzed cross-coupling, dimer formation (homocoupling) typically occurs through a side-reaction pathway within the catalytic cycle. For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple, or more commonly, two molecules of the aryl halide can undergo oxidative addition to Pd(0) centers and subsequently couple. This is often promoted by side reactions that disrupt the main catalytic cycle, such as catalyst decomposition or the presence of oxidants like O₂.[2][9]

Q2: Can the purity of my starting materials affect dimer formation?

A2: Absolutely. Impurities in your starting materials, particularly the aryl halide or the organometallic reagent, can have a significant impact. For instance, traces of water can hydrolyze organoboron reagents, and other impurities might interfere with the catalyst. Always use highly pure, well-characterized starting materials.

Q3: Are there any "green" or more environmentally friendly methods to synthesize pyrrolopyrimidines that might also reduce side reactions?

A3: Yes, there is growing research in this area. Some strategies involve using water as a solvent for amination reactions, which can be effective under acidic conditions and reduces the need for volatile organic solvents.[10] Additionally, the use of reusable catalysts, such as β-cyclodextrin in water, has been reported to promote the synthesis of pyrrolopyrimidine derivatives under mild conditions, which can help minimize side-product formation.[11]

Q4: My reaction is very slow, and I'm seeing dimer formation increase over time. Should I increase the temperature?

A4: Not necessarily. While increasing the temperature will speed up the reaction, it might accelerate the rate of dimer formation even more than the desired cross-coupling.[2] Before increasing the temperature, you should first try to optimize other parameters. Consider increasing the catalyst loading slightly, or switching to a more active ligand/catalyst system that can operate efficiently at lower temperatures. If the reaction is still slow, a modest increase in temperature should be the last resort, and the reaction should be carefully monitored to stop it once the starting material is consumed to prevent prolonged heating.

Q5: How can I effectively separate the dimer from my desired product?

A5: Separation can be challenging as the dimer often has similar polarity to the product. Careful column chromatography with a shallow solvent gradient is the most common method. Sometimes, recrystallization can be effective if there is a significant difference in solubility or crystal packing between your product and the symmetrical dimer. If separation is proving extremely difficult, it is a strong indication that you need to revisit and optimize the reaction conditions to prevent the dimer's formation in the first place.

References

  • Girgis, A. S., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]

  • Patel, H., et al. (2024). Optimization of reaction conditions for the 4-amino pyrrolo-pyrimidine linked Schiff base compounds. ResearchGate. Available at: [Link]

  • Jain, P., et al. (2023). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ResearchGate. Available at: [Link]

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]

  • Haiba, M. E., et al. (2017). Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. Molecules. Available at: [Link]

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2016). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Frankowski, K. J., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Khaligh, N. G. (2016). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction of dimers 2 with 3. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2025). Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis. Available at: [Link]

  • Frontiers. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7. Available at: [Link]

  • NIH. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Available at: [Link]

  • MDPI. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Available at: [Link]

  • NIH. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Available at: [Link]

  • NIH. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. RSC Publishing. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Available at: [Link]

  • ACS Omega. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]

  • ResearchGate. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available at: [Link]

  • NIH. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • NIH. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from your reaction mixtures. As a pivotal building block in the synthesis of numerous kinase inhibitors, including Tofacitinib and Ruxolitinib, its complete removal is critical for ensuring the purity of your downstream compounds and the integrity of your biological data.[1]

This document is designed to be a practical resource, moving beyond simple instructions to explain the underlying chemical principles, thereby empowering you to make informed decisions for your specific purification challenges.

Troubleshooting Guide & FAQs

This section addresses the common issues encountered when attempting to remove residual 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Q1: My post-reaction TLC and crude NMR clearly show unreacted starting material. What is the most common reason standard workups fail?

A1: The primary challenge lies in the physicochemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. It is a crystalline solid with moderate polarity and is soluble in a range of common organic solvents like ethyl acetate, methanol, DMSO, and DMF.[1][2] This solubility profile often overlaps with that of the desired, more functionalized product, making simple liquid-liquid extractions inefficient. Furthermore, the pyrrole nitrogen imparts a pKa (predicted to be ~11.4) that can complicate pH-based extractions if not handled correctly.[1]

Q2: I performed an aqueous workup, but a significant amount of the starting material remains in my organic layer. Why did this happen and what can I do?

A2: This is a frequent issue. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has poor solubility in water but is readily soluble in extraction solvents like ethyl acetate or dichloromethane (DCM).[2][3] Therefore, it will preferentially partition into the organic layer during a standard neutral aqueous wash.

  • Expert Insight: To enhance its removal into an aqueous phase, you must exploit its basicity. A dilute acidic wash (e.g., 1M HCl) can protonate the pyrimidine ring system, forming a salt that is more water-soluble. However, this strategy is only viable if your desired product is stable to acid and does not contain basic functional groups that would cause it to partition into the aqueous layer as well. A subsequent wash with saturated sodium bicarbonate solution is necessary to neutralize any remaining acid in the organic layer.

Q3: My product and the unreacted starting material have very similar Rf values on the TLC plate, making flash chromatography difficult. What are my options?

A3: This is a classic purification challenge. When co-elution is an issue, several strategies can be employed:

  • Optimize Chromatography Conditions:

    • Solvent System Screening: Do not rely solely on ethyl acetate/hexane. Experiment with different solvent systems. Adding a small amount of methanol or using a DCM/methanol gradient can significantly alter the selectivity of the separation.

    • Consider Reverse-Phase: If your product is sufficiently polar, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient can provide an orthogonal separation mechanism, often resolving compounds that are inseparable on normal-phase silica.

  • Recrystallization: If your desired product is a solid, recrystallization is a powerful purification technique that can remove small amounts of impurities with similar polarity.[4] Success is highly dependent on finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the starting material remains in the mother liquor. Toluene is often a good starting point for recrystallizing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine itself and may be suitable for derivatives.[4]

  • Chemical Scavenging (for trace amounts): For removing the last traces of the starting material, a scavenger resin can be a highly effective and time-saving method. See Protocol 4 for a detailed methodology.

Q4: I'm concerned about the stability of my product. Is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reactive during workup?

A4: Yes, the starting material itself can be sensitive. The 4-chloro substituent makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).[5] During workup, it is unstable in the presence of strong acids or bases and can be sensitive to moisture, potentially hydrolyzing back to 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, especially under harsh pH or high-temperature conditions.[2][3] Therefore, it is crucial to perform neutralizations at low temperatures (0-5 °C) and avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Physicochemical Properties for Method Selection

Understanding the properties of the impurity you are trying to remove is the first step to designing an effective purification strategy.

PropertyValue / DescriptionImplication for Purification
Appearance White to light brown crystalline solidIf your crude material is an oil, the starting material is likely dissolved within it.
Molecular Weight ~153.57 g/mol Relatively low molecular weight.
Melting Point 183-184 °CHigh melting point suggests a stable crystal lattice, making recrystallization a viable option.[1]
Solubility Soluble in DMSO, DMF, methanol, ethanol, ethyl acetate. Sparingly soluble in water.Overlapping solubility with many reaction products necessitates methods beyond simple extraction.[1][2]
pKa (Predicted) 11.42 ± 0.20The molecule is weakly basic. Can be protonated with acid to increase aqueous solubility.[1]
Reactivity The C4-Cl bond is susceptible to nucleophilic substitution (SNAr).Can be exploited for scavenger resin-based purification. Avoids reactive nucleophiles during workup if the starting material needs to be recovered.[5]

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Crude Reaction Mixture (Contains Product + Unreacted SM) tlc_check Analyze by TLC. Are spots well-separated? start->tlc_check product_solid Is the desired product a solid? tlc_check->product_solid No, poor separation chromatography Purify by Flash Chromatography (See Protocol 2) tlc_check->chromatography Yes extraction Perform pH-based Aqueous Extraction (See Protocol 1) product_solid->extraction No recrystallize Purify by Recrystallization (See Protocol 3) product_solid->recrystallize Yes extraction->chromatography SM still present pure_product Pure Product extraction->pure_product Product is pure scavenger Use Scavenger Resin to remove trace SM (See Protocol 4) chromatography->scavenger Trace SM remains chromatography->pure_product Product is pure recrystallize->scavenger Trace SM remains recrystallize->pure_product Product is pure scavenger->pure_product

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Optimized pH-Based Liquid-Liquid Extraction

This protocol is designed to remove the bulk of unreacted starting material before a final polishing step like chromatography or recrystallization. This method is only suitable if the desired product is stable to dilute acid and is not basic.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Redissolution: Dissolve the residue in a suitable organic solvent in which your product is highly soluble (e.g., Ethyl Acetate or DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Use a volume of aqueous acid equal to the organic layer volume. Shake gently and allow the layers to separate. Drain the aqueous layer. Repeat the acidic wash one more time.

    • Expertise & Experience: The protonated pyrrolopyrimidine salt is now in the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze a small sample of the concentrated organic layer by TLC or LCMS to quantify the amount of remaining 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Flash Column Chromatography

This is the most common method for purifying products when extraction and recrystallization are insufficient.

  • Adsorb Sample: Pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of DCM or methanol, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity eluent.

  • Loading: Carefully add the adsorbed sample to the top of the packed column.

  • Elution: Run the column with an appropriate solvent gradient.

    • Normal Phase (Silica Gel): A common starting point is a gradient of Ethyl Acetate in Hexanes or Heptanes. For more polar products, a gradient of Methanol in DCM is effective.

    • Reverse Phase (C18 Silica): Use a gradient of Acetonitrile or Methanol in Water.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Recrystallization

This technique is ideal for purifying solid products from small amounts of impurities.

  • Solvent Screening: In small test tubes, test various solvents (e.g., Toluene, Ethanol/Water, Isopropanol, Acetonitrile) to find one that dissolves your crude product when hot but results in poor solubility when cool.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Cooling: Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 4: Scavenger Resin Purification

This method uses a solid-supported reagent to covalently bind and remove the unreacted electrophilic starting material. This is particularly useful for final purification to remove trace amounts (<5%) of the impurity.[6]

  • Principle: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an electrophile. A polymer-bound nucleophile (a "scavenger resin") will react with it, tethering it to the solid support. The desired product, which is no longer reactive at that position, remains in solution.[6][7]

  • Recommended Resin: An amine-functionalized silica gel or polystyrene resin (e.g., SiliaBond Amine, ISOLUTE Si-Trisamine) is a suitable choice.[7][8][9] These act as nucleophiles to attack the C4-Cl bond.

  • Dissolve Crude Mixture: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Acetonitrile).

  • Add Scavenger Resin: Add the scavenger resin to the solution. A common practice is to use 3-4 equivalents of the resin's functional group relative to the estimated amount of the impurity.

  • Stir: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the starting material by TLC or LCMS. Gentle heating (40-50 °C) can accelerate the scavenging.

  • Filter: Once the starting material is consumed, filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Scavenger_Mechanism cluster_2 After Scavenging Product Desired Product PureProduct Pure Product (in solution) Product->PureProduct Remains in Solution SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (SM) BoundSM Polymer-NH-Pyrrolopyrimidine (Bound SM) SM->BoundSM Covalent Bond Formation Resin Polymer-NH2 (Scavenger Resin) Resin->BoundSM

References

Stability and storage conditions for (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS 1146629-75-5). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this critical pharmaceutical intermediate.[1][2][3] As a key building block in the synthesis of kinase inhibitors and other therapeutic agents, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[2][4][5][6]

This guide provides in-depth answers to frequently asked questions and a systematic troubleshooting workflow to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For maximal long-term stability, the solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light.[7][8] Two temperature conditions are recommended by suppliers:

  • Refrigerated: 2-8°C for routine use.[8]

  • Frozen: -20°C for long-term archival storage.[7]

The primary reason for these conditions is to minimize the risk of hydrolysis and other potential degradation pathways. The pyrrolopyrimidine core is known to be sensitive to moisture, and the pivalate ester can be susceptible to cleavage under non-optimal conditions.[4][5]

Q2: What is the appearance of high-quality this compound?

High-purity this compound should be a white to off-white crystalline solid or powder.[4][5] Any significant deviation from this, such as discoloration (e.g., yellowing or browning), clumping, or a sticky appearance, may indicate degradation or the presence of impurities.

Q3: Is this compound sensitive to moisture?

Yes. Both the parent heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the pivalate ester group are sensitive to moisture.[4] Prolonged exposure to humidity can lead to hydrolysis, which is the primary degradation pathway. It is crucial to handle the solid compound in a dry environment (e.g., a glove box) and to use anhydrous solvents when preparing solutions.

Q4: How should I prepare solutions of this compound? In what solvents is it soluble?

The compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. It is sparingly soluble in water.[4][5]

Protocol for Solution Preparation:

  • Ensure your chosen solvent is anhydrous (≤0.005% water).

  • Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Briefly flush the vial with a dry, inert gas (argon or nitrogen) before and after weighing.

  • Add the anhydrous solvent to the solid and cap the vial tightly.

  • If necessary, gentle warming or sonication can be used to facilitate dissolution.

Q5: How should I store solutions of this compound?

For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary:

  • Store solutions at -20°C or -80°C in tightly sealed vials.

  • Use aliquots to avoid repeated freeze-thaw cycles.

  • Before use, allow the frozen aliquot to thaw completely and warm to room temperature before opening.

Storing solutions, even at low temperatures, carries a higher risk of degradation (e.g., hydrolysis from trace water in the solvent) compared to storing the compound as a solid.

Troubleshooting Guide

Inconsistent experimental results, such as low reaction yields or unexpected side products, can sometimes be traced back to the quality and stability of starting materials. This guide provides a logical workflow to diagnose potential issues with your this compound.

Visual Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Compound Stability start Start: Inconsistent Experimental Results check_purity Step 1: Purity Check Run analytical QC (LC-MS, 1H NMR) on the starting material. start->check_purity is_pure Is the compound pure? check_purity->is_pure degradation_path Step 2: Investigate Degradation Do extra peaks correspond to known degradation products? is_pure->degradation_path pure_no other_issue Conclusion: The issue is likely not with the starting material's stability. Investigate other experimental parameters. is_pure->other_issue pure_yes pure_yes Yes pure_no No hydrolysis_product Primary Degradation Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Hydrolysis of pivalate ester) degradation_path->hydrolysis_product review_storage Step 3: Review Storage & Handling Was the solid stored at 2-8°C or -20°C? Was it protected from moisture and air? degradation_path->review_storage degraded_yes source_new Action: Source a new, validated batch of the compound. degradation_path->source_new degraded_no degraded_yes Yes degraded_no No review_solution Was the solution prepared with anhydrous solvent? Was it stored properly (frozen, aliquoted)? review_storage->review_solution refine_protocol Action: Refine handling protocols. Use inert atmosphere, anhydrous solvents, and fresh solutions. review_solution->refine_protocol refine_protocol->source_new If problem persists

Caption: Troubleshooting workflow for compound stability issues.

Detailed Troubleshooting Scenarios

Scenario 1: My reaction yield is lower than expected or has failed completely.

  • Underlying Question: Has the pivalate ester, which serves as a protecting group, been prematurely cleaved?

  • Causality: The primary degradation pathway for this molecule is hydrolysis, which cleaves the pivalate ester to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This unprotected parent compound may react differently or not at all under your specific reaction conditions, leading to failed reactions or the formation of unintended byproducts.

  • Troubleshooting Protocol:

    • Analytical Verification: Before starting your reaction, run a quality control check on your starting material using ¹H NMR and LC-MS.

    • ¹H NMR Analysis: In a pure sample, you should observe a characteristic singlet for the nine protons of the tert-butyl group of the pivalate ester. The appearance of new signals corresponding to the parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine would indicate hydrolysis.

    • LC-MS Analysis: A pure sample should show a primary peak corresponding to the mass of the title compound (C₁₂H₁₄ClN₃O₂; MW: 267.71).[7][9] The presence of a significant peak corresponding to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (C₆H₄ClN₃; MW: 153.57) is a strong indicator of degradation.[2][5]

    • Review Handling: If degradation is confirmed, review your storage and handling procedures against the recommendations in the FAQ section. Was the compound exposed to moisture? Was the solvent truly anhydrous?

Scenario 2: I see unexpected spots on my TLC plate or extra peaks in my LC-MS analysis.

  • Underlying Question: Are these extra peaks from the degradation of my starting material?

  • Causality: As explained above, hydrolysis is the most probable cause. The difference in polarity between the pivalate ester and its hydrolyzed parent compound will result in distinct spots on a TLC plate and different retention times in reverse-phase LC-MS.

  • Troubleshooting Protocol:

    • Co-spotting (TLC): If you have a reference standard of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, you can co-spot it on a TLC plate with your starting material to see if one of the impurity spots corresponds to the degradation product.

    • Mass Identification (LC-MS): Analyze the mass of the unexpected peaks. A peak with a mass of 154.57 [M+H]⁺ would strongly suggest the presence of the hydrolyzed parent compound.

    • Forced Degradation Test (Advanced): To definitively identify degradation products, a small-scale forced degradation study can be performed.[10][11][12] Dissolve a small amount of the compound in a solvent like methanol containing a trace of dilute acid (e.g., HCl) or base (e.g., NaOH) and gently heat.[11] Analyze the resulting mixture by LC-MS to see if the peaks generated match the impurities observed in your main sample. This confirms that the impurities are indeed degradation products.

Scenario 3: My results are inconsistent from one experiment to the next.

  • Underlying Question: Is the stability of my stock solution the cause of this variability?

  • Causality: this compound is more susceptible to degradation once in solution. If a single stock solution is used over an extended period, especially with multiple freeze-thaw cycles or storage at 4°C, gradual hydrolysis can occur. This means the effective concentration of the active starting material decreases over time, leading to poor reproducibility.

  • Troubleshooting Protocol:

    • Implement Best Practices: Strictly adhere to the solution storage recommendations. Prepare fresh solutions whenever possible. If storing, use single-use aliquots stored at -80°C.

    • Re-qualify Old Solutions: If you suspect an older stock solution is compromised, re-analyze it by LC-MS to check for the presence of the hydrolyzed product before using it in a critical experiment.

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. Even small amounts of water can contribute to slow degradation over time.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Physical Form White to off-white crystalline solid.[4][5]Color change may indicate degradation.
Solid Storage 2-8°C (short-term) or -20°C (long-term).[7][8]Minimizes thermal degradation.
Atmosphere Store under inert gas (Argon or Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Protection Tightly sealed container, protected from light.Prevents hydrolysis from moisture and photodegradation.
Solution Prep Use anhydrous solvents (e.g., DMSO, DMF).Minimizes the primary degradation pathway: hydrolysis.[4][5]
Solution Storage Prepare fresh. If necessary, store in single-use aliquots at -20°C or -80°C.Reduces degradation in solution and variability from freeze-thaw cycles.
Incompatibilities Strong acids, strong bases, and prolonged exposure to moisture.[4]These conditions can catalyze the hydrolysis of the pivalate ester.

By adhering to these guidelines and utilizing the troubleshooting workflows, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR.
  • ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ScienceGate. (n.d.). forced degradation studies Latest Research Papers.
  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • BLDpharm. (n.d.). 1146629-75-5|this compound.
  • (n.d.). Procuring (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)
  • CLEARSYNTH. (n.d.). This compound.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor.
  • ChemicalBook. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum.
  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
  • ChemScene. (n.d.). 1146629-75-5 | this compound.
  • (n.d.).
  • Allinson, J. G., Dansereau, R. J., & Sakr, A. (2001). The effects of packaging on the stability of a moisture sensitive compound. International journal of pharmaceutics, 221(1-2), 49-56.
  • National Institutes of Health. (n.d.). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
  • ResearchGate. (n.d.). Investigation on the impact of different proportions of components in formulations on stability of a moisture sensitive drug.
  • National Institutes of Health. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts.
  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis with related structures, elucidates the rationale behind experimental choices, and provides detailed protocols, ensuring scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in numerous kinase inhibitors. The introduction of the pivaloyloxymethyl (POM) protecting group at the N7 position of the pyrrole ring is a strategic choice to enhance solubility and allow for controlled deprotection. Accurate structural elucidation via ¹H NMR is paramount to confirm the success of the synthesis and to ensure the purity of this crucial building block. This guide will dissect the ¹H NMR spectrum of this molecule, offering a detailed peak assignment and a comparative look at related structures.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is fundamental. The following protocol is a self-validating system designed for reproducibility and accuracy.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of this compound. The sample should be dry and free of residual solvents.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its viscosity and water absorption should be considered.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution; gentle vortexing or sonication may be applied.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Experiment: A standard one-dimensional ¹H NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the spins, allowing for shorter relaxation delays.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed manually to ensure accuracy. The spectrum should be referenced to the TMS signal at 0.00 ppm.

¹H NMR Data Analysis of this compound

The following table summarizes the predicted ¹H NMR spectral data for the title compound. The chemical shifts are estimated based on the analysis of the parent heterocycle and the known effects of the POM protecting group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2~8.7Singlet-1H
H6~7.6Doublet~3.61H
H5~6.7Doublet~3.61H
-CH₂- (POM)~6.2Singlet-2H
-C(CH₃)₃ (POM)~1.2Singlet-9H

Structural Assignment and Rationale

The interpretation of the ¹H NMR spectrum relies on understanding the electronic environment of each proton in the molecule.

G cluster_0 This compound mol H2 H2 H5 H5 H6 H6 CH2 -CH₂- C_CH3_3 -C(CH₃)₃

Molecular structure with proton labeling.

  • H2 (δ ~8.7 ppm): This proton is on the pyrimidine ring, adjacent to two nitrogen atoms. These electronegative atoms deshield the proton, causing it to resonate at a high chemical shift (downfield). It appears as a singlet as there are no adjacent protons to couple with.

  • H6 and H5 (δ ~7.6 and ~6.7 ppm): These are the two protons on the pyrrole ring. They form an AX spin system and appear as doublets due to coupling with each other. The typical coupling constant for cis-protons on a five-membered aromatic ring is in the range of 3-4 Hz. H6 is adjacent to the electron-withdrawing pyrimidine ring, leading to a downfield shift compared to H5.

  • -CH₂- (POM group, δ ~6.2 ppm): This methylene group is flanked by an oxygen atom and the nitrogen of the pyrrole ring. Both are electronegative, resulting in a significant downfield shift. It appears as a singlet as there are no neighboring protons.

  • -C(CH₃)₃ (POM group, δ ~1.2 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet. This signal is in the typical aliphatic region (upfield).

Comparative Analysis: Understanding the Influence of Structural Modifications

To fully appreciate the ¹H NMR spectrum of our target compound, it is instructive to compare it with the spectra of its precursors and related analogues.

Comparison with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The most significant difference between the target molecule and its parent heterocycle is the presence of the POM group at the N7 position.

Compound H2 (ppm) H6 (ppm) H5 (ppm) N7-H (ppm) POM Protons
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine~8.6~7.7~6.6~12.5 (broad)N/A
This compound~8.7~7.6~6.7N/A-CH₂- (~6.2), -C(CH₃)₃ (~1.2)

Key Observations:

  • The broad N-H proton signal of the parent compound is absent in the POM-protected derivative.

  • The introduction of the POM group at N7 has a minor electronic effect on the chemical shifts of the pyrrolo[2,3-d]pyrimidine core protons.

  • The most dramatic change is the appearance of the two singlets corresponding to the POM group's methylene and tert-butyl protons.

workflow cluster_0 ¹H NMR Spectral Comparison Parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - H2, H5, H6, N7-H signals present Target This compound - H2, H5, H6 signals present - N7-H signal absent - POM signals appear Parent->Target N7-Alkylation (POM Protection)

Workflow of spectral changes upon N7-protection.

Comparison with an Alternative Protecting Group: N7-Tosyl

The tosyl group is another common protecting group for the pyrrole nitrogen. Its aromatic nature introduces different spectral features compared to the aliphatic POM group.

Compound H2 (ppm) H6 (ppm) H5 (ppm) Protecting Group Protons (ppm)
This compound~8.7~7.6~6.7-CH₂- (~6.2), -C(CH₃)₃ (~1.2)
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine~8.8~7.9~6.8Aromatic (~7.4, ~7.8), -CH₃ (~2.4)

Key Observations:

  • The tosyl group, being more electron-withdrawing, tends to shift the pyrrole protons (H5 and H6) further downfield compared to the POM group.

  • The tosyl group introduces its own set of aromatic signals (two doublets for the para-substituted ring) and a methyl singlet, complicating the aromatic region of the spectrum.

  • The aliphatic POM group provides cleaner, more distinct signals that do not overlap with the aromatic protons of the core structure.

Conclusion

The ¹H NMR analysis of this compound is a clear-cut example of how modern spectroscopy can be used for unambiguous structure verification. The characteristic signals of the pyrrolo[2,3-d]pyrimidine core, combined with the distinct singlets of the pivaloyloxymethyl protecting group, provide a unique spectral fingerprint. By comparing this spectrum with that of the parent heterocycle and alternatively protected analogues, we gain a deeper understanding of the structure-spectrum relationship. This knowledge is not only academically interesting but also practically vital for ensuring the quality and identity of key synthetic intermediates in the fast-paced world of drug discovery.

References

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • Pivaloyloxymethyl - Wikipedia. Wikipedia. Available at: [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Key Pharmaceutical Intermediate

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a crucial intermediate in the synthesis of various pharmaceutical agents. Its core structure, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a foundational scaffold for a class of drugs known as Janus kinase (JAK) inhibitors, which includes therapeutic agents like Tofacitinib and Ruxolitinib.[1][2] The pivaloyloxymethyl (POM) group serves as a protecting group for the pyrrole nitrogen, a common strategy in multi-step organic synthesis.

For researchers in drug development and process chemistry, unequivocally confirming the identity and purity of this intermediate is paramount. Mass spectrometry (MS) provides an indispensable tool for this purpose, offering precise molecular weight determination and structural insights through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, comparing predicted fragmentation pathways with known data from its constituent chemical moieties.

Molecular Structure and Predicted Fragmentation Hotspots

The fragmentation of this compound (Molecular Formula: C₁₂H₁₄ClN₃O₂, Molecular Weight: 267.71 g/mol ) is governed by the distinct chemical functionalities within its structure.[3][4] Under soft ionization techniques like Electrospray Ionization (ESI), we first expect to observe the protonated molecule, [M+H]⁺. The subsequent fragmentation (MS/MS) will be dictated by the lability of specific bonds.

The primary sites susceptible to cleavage are:

  • The Ester Group: Pivalate esters are notoriously prone to fragmentation due to the stability of the resulting tert-butyl carbocation.

  • The N-CH₂-O Linker: The bonds flanking the methylene and oxygen atoms are common points of dissociation.

  • The C-Cl Bond: The bond between the pyrimidine ring and the chlorine atom can cleave, a known fragmentation pathway for the core heterocycle.[5]

Comparative Analysis of Fragmentation Patterns

The Pivalate Signature: A Dominant Fragmentation Pathway

The most characteristic fragmentation anticipated for this molecule is related to the pivalate group. In mass spectrometry, esters often undergo cleavage at the bonds adjacent to the carbonyl group.[6] The pivalate ester is a classic example, readily cleaving to form a highly stable tert-butyl carbocation, (CH₃)₃C⁺ , which gives a strong signal at m/z 57 . This fragment is often the base peak in the spectra of pivalate-containing compounds and serves as a key diagnostic ion.

The Pyrrolo[2,3-d]pyrimidine Core: A Stable Heterocycle

The core heterocycle, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a relatively stable aromatic system. Electron Ionization (EI) mass spectra of this core show a prominent molecular ion at m/z 153 and a key fragment at m/z 118.[5][7] This m/z 118 fragment corresponds to the loss of the chlorine atom (mass ≈ 35 amu), a common fragmentation for halogenated aromatic compounds.[5] We can anticipate observing fragments corresponding to this core structure in the MS/MS spectrum of the full molecule.

Predicted Fragmentation Pathway under ESI-MS/MS

Using a soft ionization technique like ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of approximately 268.7 (accounting for the isotopic distribution of chlorine). Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield a series of structurally informative fragments.

The primary fragmentation pathways are visualized below:

G cluster_pivalate Pivalate Fragmentation M_H [M+H]⁺ m/z 268.7 F1 [M+H - C₅H₉O]⁺ m/z 167.0 (Loss of pivaloyl group) M_H->F1 - C₅H₉O F4 [M+H - C₅H₁₀O₂]⁺ m/z 153.0 (Pyrrolopyrimidine core) M_H->F4 - C₅H₁₀O₂ F5 [F4 - Cl]⁺ m/z 118.1 (Loss of Cl) F1->F5 - CH₂O, -Cl F2 [C₅H₉O]⁺ m/z 85.1 (Pivaloyl cation) F3 [C₄H₉]⁺ m/z 57.1 (tert-Butyl cation) F2->F3 - CO F4->F5 - Cl

References

A Comparative Guide to N7-Protecting Groups for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Focus on Pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N7-Protection

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a critical heterocyclic scaffold in modern medicinal chemistry. It forms the core of numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib, which is used to treat autoimmune diseases like rheumatoid arthritis.[1][2][3][4] The synthetic utility of this scaffold is largely dependent on the precise functionalization of its structure. The pyrrole nitrogen (N7) is a key reaction site, and its unprotected N-H proton can interfere with desired reactions at other positions, such as nucleophilic aromatic substitution (SNAr) at the C4-chloro position or cross-coupling reactions.

Therefore, the strategic protection of the N7 position is paramount to prevent unwanted side reactions, improve solubility, and direct reactivity, thereby ensuring the regiochemical integrity of the final product. The choice of protecting group is a critical decision, dictated by its stability under subsequent reaction conditions and the ease of its selective removal without compromising the integrity of the elaborated molecule. This guide provides an in-depth comparison of several common N7-protecting groups, with a particular focus on the pivaloyl (Piv) group, and offers experimental data to inform this crucial selection process.

Comparative Analysis of Key Protecting Groups

The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively in high yield under conditions that do not affect other functional groups. Here, we compare four prominent protecting groups for the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core: Pivaloyl (Piv), Tosyl (Ts), tert-Butoxycarbonyl (Boc), and (2-(Trimethylsilyl)ethoxy)methyl (SEM).

Pivaloyl (Piv) Group

The pivaloyl group, derived from pivalic acid, is a sterically hindered acyl protecting group. Its bulkiness confers significant stability compared to less hindered acyl groups like acetyl.

  • Protection: Typically introduced using pivaloyl chloride or pivalic anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent.

  • Stability: The pivaloyl group is notably robust. It is stable to a wide range of conditions, including many acidic and basic environments where other acyl groups might be cleaved.[5] It is also stable to hydrogenolysis and various organometallic reagents.

  • Deprotection: Removal is generally achieved under harsh hydrolytic conditions, such as strong base (e.g., NaOH or KOH in refluxing alcohol) or strong acid. Reductive cleavage using agents like lithium aluminum hydride (LiAlH4) is also a viable method.[6]

  • Causality in Application: The primary reason to choose the pivaloyl group is its exceptional stability. When a synthetic route involves multiple steps with harsh reagents that would cleave more labile groups like Boc or SEM, the pivaloyl group provides the necessary resilience. Its removal, however, requires forcing conditions, which may not be suitable for highly functionalized, sensitive substrates.

Tosyl (Ts) Group

The p-toluenesulfonyl (tosyl) group is one of the most widely employed protecting groups for the N7 position of this scaffold, particularly in large-scale syntheses of Tofacitinib precursors.[1][3]

  • Protection: Readily installed using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP), or using a phase-transfer catalyst system with potassium carbonate.[1][7] High yields are consistently reported.[1]

  • Stability: The tosyl group is exceptionally stable to a broad range of non-reductive conditions, including strongly acidic and oxidizing environments. It is, however, susceptible to cleavage by strong nucleophiles and certain reducing agents.

  • Deprotection: Deprotection can be challenging and often requires reductive methods, such as using sodium naphthalenide or Mg/MeOH.[8][9] Cleavage under strongly acidic conditions (e.g., HBr/AcOH) or with samarium diiodide is also possible but can be harsh.[10]

  • Causality in Application: The tosyl group is chosen for its high crystallinity, ease of introduction, and extreme stability to acidic and oxidative conditions. It is ideal for routes involving electrophilic aromatic substitution or strong acid-catalyzed steps. The primary drawback is the harshness of the deprotection conditions, which limits its orthogonality.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and, more importantly, its facile removal under acidic conditions.

  • Protection: Introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine or DMAP. The reaction is typically clean and high-yielding.[11][12]

  • Stability: The Boc group is stable to basic, hydrogenolytic, and nucleophilic conditions but is highly sensitive to acid.[12] Even mild Lewis acids or protic acids will readily cleave the Boc group.

  • Deprotection: Cleanly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or an alcohol.[11][13] This cleavage generates gaseous byproducts (isobutylene and CO₂), simplifying workup.

  • Causality in Application: Boc is the group of choice when orthogonality with base-labile or hydrogenation-sensitive groups is required. Its primary advantage is the mild, acid-labile deprotection. However, this same sensitivity makes it unsuitable for any subsequent synthetic steps that require acidic conditions. The generation of the tert-butyl cation during deprotection can also lead to side reactions with nucleophilic substrates.[14]

(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group

The SEM group is a versatile protecting group that offers unique deprotection pathways not available to the others.

  • Protection: Installed using SEM-Cl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH).[15]

  • Stability: The SEM group is stable to a wide array of conditions including bases, organometallics, and mild acids.[15]

  • Deprotection: The key feature of the SEM group is its selective cleavage under two main sets of conditions: fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or strong Lewis/protic acids (e.g., TFA, MgBr₂).[15][16]

  • Causality in Application: The SEM group is selected for its unique deprotection mechanism, which is orthogonal to many other protecting groups. The use of fluoride for deprotection is particularly mild and valuable. However, a significant drawback is that SEM deprotection can be challenging and may release formaldehyde, leading to unwanted side reactions, such as the formation of tricyclic byproducts.[17][18]

Data Presentation: At-a-Glance Comparison

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey Advantages & Disadvantages
Pivaloyl (Piv) Pivaloyl chloride, TEA, DCM, 0 °C to RT1. NaOH, EtOH/H₂O, reflux2. LiAlH₄, THF[6]Very stable to acid, base, and organometallics.[5](+) Extremely robust.(-) Harsh deprotection conditions.
Tosyl (Ts) TsCl, TEA, DMAP, DCM, 0 °C to RT[1]1. Mg, MeOH, RT[9]2. Sodium naphthalenide[8]Very stable to acid and oxidation. Labile to some reducing agents.(+) High stability, crystalline.(-) Harsh deprotection, not orthogonal to reduction.
Boc Boc₂O, TEA, DCM or THF, RT[11]TFA/DCM or HCl/Dioxane, RT[13][19]Stable to base, nucleophiles, hydrogenolysis. Labile to acid.[12](+) Mild deprotection, clean byproducts.(-) Acid sensitivity limits utility.
SEM SEM-Cl, DIPEA, DCM, 0 °C to RT1. TBAF, THF, reflux2. TFA, DCM[15][17]Stable to base, organometallics, mild acid.[15](+) Orthogonal deprotection (fluoride).(-) Potential for side reactions from formaldehyde release.[17][18]

Visualization of Synthetic Strategy

General Workflow for N7-Protected Pyrrolopyrimidine

The following diagram illustrates the fundamental strategy of using a protecting group (PG) to enable selective modification of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Synthetic Pathway Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Protected N7-Protected Intermediate (PG = Piv, Ts, Boc, SEM) Start->Protected  Protection   (e.g., PivCl, Base) Modified Selectively Functionalized Intermediate Protected->Modified  Modification   (e.g., S N Ar, Cross-Coupling) Final Deprotected Final Product Modified->Final  Deprotection   (e.g., NaOH, TFA)

General N7-Protection Strategy.
Decision Logic for Protecting Group Selection

Choosing the correct protecting group requires careful consideration of the planned synthetic route. This decision tree provides a simplified logical framework for selection.

G q1 Subsequent reaction involves strong acid? q2 Subsequent reaction involves strong base or nucleophiles? q1->q2 No pg_piv_ts Use robust group: Pivaloyl (Piv) or Tosyl (Ts) q1->pg_piv_ts Yes q3 Need for very mild, non-acidic/non-reductive deprotection? q2->q3 No pg_boc Use acid-labile group: Boc q2->pg_boc Yes pg_sem Use fluoride-labile group: SEM q3->pg_sem Yes pg_other Consider other options or re-evaluate route q3->pg_other No

Decision tree for protecting group choice.

Experimental Protocols

The following protocols are provided as validated, representative procedures. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N7-Pivaloyl Protection
  • Objective: To synthesize 4-Chloro-7-pivaloyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Rationale: This protocol uses pivaloyl chloride, a common and reactive pivaloylating agent. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. DCM is an excellent aprotic solvent for this reaction. The reaction is started at low temperature to control the initial exotherm.

  • Procedure:

    • Suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (TEA, 1.5 eq) dropwise to the stirred suspension.

    • Slowly add pivaloyl chloride (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to yield the title compound.

Protocol 2: N7-Pivaloyl Deprotection
  • Objective: To deprotect 4-Chloro-7-pivaloyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Rationale: This protocol employs basic hydrolysis, a standard method for cleaving robust esters and amides. The use of refluxing ethanol/water provides the necessary energy to overcome the stability of the pivaloyl group.

  • Procedure:

    • Dissolve the N7-pivaloyl protected substrate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (5.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. This may take several hours (8-24 h).

    • After completion, cool the reaction mixture to room temperature and neutralize carefully with aqueous HCl (e.g., 2 M) to pH ~7.

    • Remove the ethanol under reduced pressure.

    • Extract the resulting aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: Comparative N7-Tosyl Protection
  • Objective: To synthesize 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Rationale: This is a well-established, high-yielding industrial method.[1] DMAP is used as a nucleophilic catalyst to accelerate the reaction between the pyrrole nitrogen and TsCl.

  • Procedure:

    • To a stirred solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 12.96 mol) in dichloromethane (40 L), add triethylamine (3.0 eq, 38.4 mol) and 4-dimethylaminopyridine (DMAP) (0.1 eq, 1.28 mol).[1]

    • Cool the mixture to 0 °C.

    • Add a solution of p-toluenesulfonyl chloride (1.05 eq, 13.6 mol) in dichloromethane (30 L) dropwise.[1]

    • Allow the mixture to stir at room temperature for 30 minutes.[1]

    • Upon completion (monitored by TLC), wash the reaction mixture sequentially with water (3 x 16 L).[1]

    • Dry the organic phase under reduced pressure to obtain the product. A reported yield is 97.7%.[1]

Conclusion and Outlook

The selection of an N-protecting group for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign.

  • The Pivaloyl group stands out for its exceptional robustness, making it a strong candidate for multi-step syntheses involving harsh, non-reductive conditions. Its primary limitation is the need for equally harsh conditions for its removal.

  • The Tosyl group offers similar stability and is well-precedented in large-scale synthesis, but its deprotection is often challenging.

  • The Boc group provides an excellent orthogonal option, with its mild, acid-labile cleavage being its defining feature, though this sensitivity restricts its use in acidic reaction environments.

  • The SEM group offers a unique fluoride-based deprotection strategy, but potential complications from formaldehyde release during cleavage must be carefully considered.

Ultimately, the optimal choice is not universal but is instead dictated by the specific demands of the synthetic route. By understanding the causality behind the stability and reactivity of each group, researchers can design more logical, efficient, and robust synthetic pathways toward complex and valuable pharmaceutical targets.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? Guidechem.
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1. ChemicalBook.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [No Source Found].
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Deriv
  • 4-Chloro-7-tosyl-7H-pyrrolo 2,3-d pyrimidine AldrichCPR 479633-63-1. Sigma-Aldrich.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.
  • Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)...
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Deprotection of the pivaloyl group with LiAlH4.
  • SEM Protecting Group: SEM Protection & Deprotection Mechanism –. Total Synthesis.
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. [No Source Found].
  • SEM-deprotection of pyrrole 10a.
  • tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxyl
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. BLDpharm.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Deprotection of different N-Boc-compounds.
  • 4 Chloro 7 Toluene 4 Sulfonyl 7H Pyrrolo 2 3 D Pyrimidine Tosyl 4 Cpp. [No Source Found].
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Amerigo Scientific.
  • Pivalic Acid Esters, Pival
  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem.
  • Can someone suggest an efficient method to deprotection of O-tosylate?
  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. MDPI.
  • Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process.
  • p-Toluenesulfonamides. Organic Chemistry Portal.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic

Sources

A Comparative Guide to TLC Monitoring of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key pharmaceutical intermediates demands robust and reliable in-process controls. The formation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, a pivotal building block, is a critical reaction that necessitates careful monitoring to ensure optimal yield and purity. This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) as a primary monitoring technique, offering field-proven insights and detailed experimental protocols. We will explore the rationale behind methodological choices and compare TLC with alternative analytical methods, grounding our discussion in scientific principles and authoritative references.

The Synthetic Landscape: N-Alkylation of a Deazapurine Core

The synthesis of this compound involves the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chloromethyl pivalate. This reaction introduces a pivaloyloxymethyl (POM) protecting group onto the pyrrole nitrogen of the deazapurine core. The pyrrolo[2,3-d]pyrimidine scaffold is a key component in many commercially available drugs[1].

The primary challenge in this synthesis is to control the regioselectivity of the alkylation. The pyrrole nitrogen (N7) is the desired site of reaction; however, competitive alkylation can occur at other nitrogen atoms in the pyrimidine ring, leading to the formation of undesired isomers. Therefore, a reliable monitoring technique is crucial to track the consumption of the starting material, the formation of the desired product, and the potential emergence of byproducts.

Thin-Layer Chromatography: The Workhorse of Reaction Monitoring

TLC is a rapid, cost-effective, and versatile chromatographic technique ideal for real-time monitoring of organic reactions[2]. Its simplicity and the ability to run multiple samples in parallel make it an indispensable tool in a synthetic chemistry lab.

Core Principle

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). The separation is driven by the polarity of the compounds. Less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.

Visualizing the Unseen

Since the starting material and the product in this reaction are colorless, a visualization technique is required. The fused aromatic ring system in both molecules allows for easy visualization under a UV lamp (254 nm), where they appear as dark spots against a fluorescent background[3][4]. For a more permanent record and potentially to visualize non-UV active impurities, staining with a universal agent like potassium permanganate can be employed[5].

Experimental Protocol: A Validated TLC System

Based on the polarity difference between the starting material and the product, and drawing from experience with similar heterocyclic systems, the following TLC protocol is recommended:

Materials:

  • TLC Plates: Silica gel 60 F254

  • Eluent (Mobile Phase): 30% Ethyl Acetate in Hexane (v/v)

  • Visualization: UV lamp (254 nm) and Potassium Permanganate stain

Procedure:

  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the 30% Ethyl Acetate in Hexane eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot the Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

    • In the "SM" lane, apply a small spot of a dilute solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • In the "RXN" lane, apply a small spot of the reaction mixture.

    • In the "CO" lane, first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • If necessary, the plate can then be dipped in a potassium permanganate stain and gently heated to visualize any non-UV active spots.

Interpreting the Results: A Visual Narrative of the Reaction

The progress of the reaction can be qualitatively assessed by observing the changes in the TLC plate over time:

  • Starting Material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine): Due to the presence of the N-H group, this compound is more polar and will have a lower Rf value.

  • Product (this compound): The introduction of the non-polar pivaloyloxymethyl group significantly decreases the polarity of the molecule, resulting in a higher Rf value compared to the starting material.

  • Co-spot: This lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are close.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.

The following diagram illustrates the expected TLC profile:

TLC_Monitoring cluster_plate TLC Plate lane_labels SM CO RXN origin Origin sm_spot Starting Material (Rf ~0.3) prod_spot Product (Rf ~0.7) co_sm_spot co_sm_spot co_prod_spot co_prod_spot rxn_sm_spot rxn_prod_spot

Sources

A Senior Application Scientist's Guide to N-Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Analysis of Alternatives to Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Protection for a Privileged Scaffold

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry. As a 7-deazapurine analog, it serves as a "privileged scaffold" for targeting the ATP-binding sites of various kinases.[1][2] Its paramount importance is highlighted by its role as a key intermediate in the synthesis of several FDA-approved Janus kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib, which are critical for treating autoimmune diseases and myeloproliferative neoplasms.[1][2]

The pyrrole nitrogen (N-7) of this scaffold possesses a reactive proton. Unchecked, this site can lead to a loss of regioselectivity in subsequent functionalization steps, such as substitution at the C-4 position, or undergo undesirable side reactions. Therefore, transient protection of the N-7 position is a critical strategic decision in any synthetic route involving this intermediate. The protecting group must not only effectively shield the nitrogen but also be compatible with downstream reactions and readily cleavable under conditions that preserve the integrity of the final product.

Chloromethyl pivalate (POM-Cl) is a reagent frequently used to install the pivaloyloxymethyl (POM) protecting group.[3] While effective, the POM group has known liabilities. Its cleavage often proceeds under harsh conditions and releases formaldehyde, a reactive and toxic byproduct that can lead to unwanted side reactions.[4] This guide provides a comparative analysis of superior and more versatile alternative reagents for the N-protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, offering researchers a toolkit of options tailored to specific synthetic strategies. We will explore the mechanisms, experimental performance, and strategic advantages of sulfonyl, silyl, carbamate, and benzyl-based protecting groups.

The Decision-Making Workflow for Selecting an N-Protecting Group

The choice of a protecting group is not arbitrary; it is a function of the entire synthetic plan. The ideal group is stable to all subsequent reaction conditions but can be selectively removed in the presence of other functionalities. The following workflow illustrates a logical approach to this selection process.

G start Start: 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine q1 Will the downstream a) chemistry involve strong bases? b) molecule be base-sensitive? start->q1 q2 Will the downstream a) chemistry involve strong acids? b) molecule be acid-sensitive? q1->q2 Yes pg_sulfonyl Consider Sulfonyl (Ts, Bs) (Robust, stable to acid, labile to strong base) q1->pg_sulfonyl No q3 Are reducible groups (e.g., alkynes, nitro groups) present or planned? q2->q3 Yes pg_sem Consider SEM Group (Stable to base, labile to acid/fluoride) q2->pg_sem No pg_boc Consider Boc Group (Stable to base, labile to acid) q2->pg_boc No pg_bn Consider Benzyl Group (Generally stable, labile to hydrogenolysis) q3->pg_bn No end_node Protected Intermediate q3->end_node Yes (Re-evaluate options) pg_sem->end_node pg_bn->end_node pg_sulfonyl->end_node pg_boc->end_node

Caption: Decision workflow for protecting group selection.

Sulfonyl Protecting Groups: The Robust Shield

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are classic and highly reliable protecting groups for pyrroles. Their strong electron-withdrawing nature significantly deactivates the pyrrole ring, enhancing its stability and preventing unwanted electrophilic side reactions.[5] This deactivation is a key advantage when subsequent chemistry requires potent reagents that might otherwise degrade the electron-rich pyrrole system.

Reagent & Introduction

The protection is typically achieved by reacting 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (BsCl) in the presence of a base.

  • Reagents: p-Toluenesulfonyl chloride (TsCl) or Benzenesulfonyl chloride (BsCl)

  • Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH)

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Yield: Generally high, often >90%.

Deprotection

The stability of the sulfonyl group necessitates relatively harsh conditions for its removal, typically involving strong bases.

  • Conditions: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like methanol or ethanol, often requiring elevated temperatures.

  • Mechanism: Nucleophilic attack of hydroxide on the sulfur atom, leading to cleavage of the S-N bond.

Performance & Causality

The primary reason for choosing a sulfonyl group is its exceptional stability across a wide range of reaction conditions, particularly acidic and oxidative environments.[6] This robustness makes it ideal for multi-step syntheses where the protecting group must endure numerous transformations before its removal. For instance, in the synthesis of 3,5-diarylated-7-azaindoles, a benzenesulfonyl group was used to protect the nitrogen while two successive Suzuki-Miyaura cross-coupling reactions were performed.[6]

Experimental Protocol: N-7 Tosylation
  • To a stirred suspension of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Orthogonal Strategist

The SEM group offers a sophisticated alternative, providing robust protection with the significant advantage of orthogonal deprotection pathways. Unlike sulfonyl groups that require strong base, or Boc groups that require acid, the SEM group can be cleaved under acidic conditions or, uniquely, with a fluoride source. This flexibility is invaluable for complex molecules with sensitive functionalities.

Reagent & Introduction

The SEM group is installed using SEM-Cl and a strong base. The reaction is generally clean and high-yielding.

  • Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Base: Sodium hydride (NaH)

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Yield: Typically >85%.

Deprotection

The SEM group's key advantage lies in its versatile deprotection options.

  • Fluoride-Mediated: Tetrabutylammonium fluoride (TBAF) in THF. This is a very mild method, orthogonal to most other protecting groups.

  • Acid-Mediated: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures.

Performance & Causality

The SEM group was successfully employed in the synthesis of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors.[7] The authors noted that protection of the pyrrole NH ensured higher reaction rates and easier purifications in subsequent amination and Suzuki coupling steps.[7][8] The ability to remove the SEM group with TBAF allows for deprotection without affecting acid-labile esters or base-labile functionalities elsewhere in the molecule, a critical consideration in late-stage synthetic diversification.

Experimental Protocol: SEM Deprotection
  • Dissolve the SEM-protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (1.5 eq, 1.0 M in THF).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected product.

Carbamate Protecting Groups (Boc): The Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and, more importantly, its facile removal under mild acidic conditions.[9] While it is an electron-withdrawing group like sulfonyls, its lability to acid provides a complementary deprotection strategy.[10]

Reagent & Introduction

Protection is straightforward using di-tert-butyl dicarbonate (Boc₂O).

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

  • Base/Catalyst: 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM), Acetonitrile (MeCN)

  • Yield: Generally quantitative.

Deprotection

The Boc group is defined by its sensitivity to acid.

  • Conditions: Trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent (e.g., dioxane, methanol). The reaction is typically rapid at room temperature.

  • Mechanism: Protonation of the carbonyl oxygen initiates a cascade that releases the stable tert-butyl cation and carbon dioxide.

Performance & Causality

The Boc group is ideal when the synthetic route involves base-mediated steps (e.g., Grignard reactions, saponifications) where a sulfonyl group might be cleaved. Its clean decomposition into gaseous byproducts (isobutylene and CO₂) simplifies workup procedures. It is a preferred choice when the final deprotection step needs to be mild and avoid the harsh basic conditions required for sulfonyl groups.[9]

Benzyl-Type Protecting Groups: Cleavage by Hydrogenolysis

Benzyl (Bn) and trityl (Tr) groups offer another orthogonal removal strategy: catalytic hydrogenolysis. This method is exceptionally mild and chemoselective, leaving most other functional groups untouched.

Reagent & Introduction

These groups are introduced via standard alkylation procedures.

  • Reagents: Benzyl bromide (BnBr) or Trityl chloride (TrCl)

  • Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃)

  • Solvent: DMF, THF

  • Yield: Good to excellent.

Deprotection

The defining feature is removal under reductive conditions.

  • Conditions: Hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or ethyl acetate.

  • Mechanism: The catalyst facilitates the cleavage of the C-N bond, releasing toluene as a byproduct. Trityl groups can also be removed with mild acid.

Performance & Causality

Patents related to the synthesis of Tofacitinib intermediates explicitly mention benzyl and trityl as potential nitrogen protecting groups.[11] The key advantage is the mildness of hydrogenolysis. This method is orthogonal to both acid- and base-labile groups. However, its use is precluded if the substrate contains other reducible functionalities, such as alkynes, alkenes, or nitro groups.

Comparative Summary of Alternative Reagents

The table below summarizes the key attributes of the discussed alternatives, providing a quick reference for strategic planning.

Protecting GroupReagent for IntroductionTypical YieldProtection ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
Tosyl (Ts) TsCl>90%NaH, DMFNaOH/MeOH, ΔVery robust; stable to acid/oxidationHarsh basic deprotection
SEM SEM-Cl>85%NaH, DMFTBAF/THF or TFA/DCMOrthogonal removal (fluoride or acid)Reagent is more costly
Boc Boc₂O>95%DMAP, MeCNTFA/DCM or HCl/DioxaneVery mild acidic deprotection; cleanLabile to strong acids
Benzyl (Bn) BnBr>90%NaH, DMFH₂, Pd/CExceptionally mild, neutral deprotectionIncompatible with reducible groups

General Reaction Scheme

The N-protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine follows a general pathway of deprotonation followed by nucleophilic attack on the electrophilic reagent.

Caption: General scheme for N-protection.

Conclusion

Moving beyond chloromethyl pivalate opens a gateway to more refined and efficient synthetic strategies for producing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. The choice of an alternative N-protecting group is a critical decision that impacts yield, purity, and the overall feasibility of a synthetic route.

  • Sulfonyl groups offer maximum stability for lengthy, demanding syntheses.

  • The SEM group provides unparalleled flexibility with its orthogonal fluoride-based deprotection.

  • The Boc group remains the standard for acid-labile deprotection strategies.

  • Benzyl groups allow for exceptionally mild removal via hydrogenolysis, provided the substrate is compatible.

By carefully considering the downstream chemical environment that the protected intermediate must endure, researchers can select the optimal reagent, thereby enhancing the efficiency, elegance, and success of their synthetic endeavors in the vital field of kinase inhibitor development.

References

  • ZHANG Zhongkui, KUANG Chunxiang*. Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. 2013, 44(4): 321-323.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Process for the preparation of tofacitinib and intermediates thereof.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
  • Pyrrole Protection.
  • Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society Perkin Transactions 1.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • Optimizing Organic Synthesis with Chloromethyl Pivalate (CAS 18997-19-8). NINGBO INNO PHARMCHEM CO.,LTD.
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

Sources

Comparative yield analysis of different synthetic routes to Baricitinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal and Process Chemists

Comparative Yield Analysis of Synthetic Routes to Key Baricitinib Intermediates

Abstract

Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has emerged as a critical therapeutic agent for autoimmune disorders, notably rheumatoid arthritis.[1] The commercial viability and sustainable production of this active pharmaceutical ingredient (API) are intrinsically linked to the efficiency of its synthetic pathway. The molecular architecture of Baricitinib is a conjugate of two key heterocyclic systems: a 7H-pyrrolo[2,3-d]pyrimidin-4-yl-pyrazole core and a unique 1-(ethylsulfonyl)azetidine side chain. The synthesis of the latter, specifically the intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , often represents a significant bottleneck and a focal point for process optimization. This guide provides a comparative analysis of distinct synthetic strategies for this crucial intermediate, evaluating them on yield, scalability, and adherence to green chemistry principles. We will dissect the underlying chemical logic of each route to provide actionable insights for researchers and drug development professionals.

Introduction: The Strategic Importance of Baricitinib Intermediates

The synthesis of Baricitinib, {2-[1-(ethylsulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile}, requires the convergent coupling of two advanced intermediates. These are typically:

  • Intermediate A: The Pyrrolopyrimidine Core: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Intermediate B: The Azetidine Side Chain: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[2][3][4]

While the synthesis of the pyrrolopyrimidine core has been well-established, the construction of the strained, functionalized azetidine ring of Intermediate B presents unique challenges.[5][6] Factors such as ring strain, the installation of the exocyclic ylidene-acetonitrile moiety, and the final sulfonation step demand careful strategic planning. Consequently, multiple synthetic routes have been developed, each with distinct advantages and drawbacks. This guide will compare three prominent approaches to synthesizing Intermediate B.

Route 1: The Horner-Wadsworth-Emmons (HWE) Approach

This classical approach is a reliable, albeit multi-step, pathway that builds the target molecule from a commercially available protected azetidinone. It is a foundational route often explored in initial drug discovery and development phases.[7][8]

Strategic Rationale

The core of this strategy is the use of the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is exceptionally well-suited for creating the C=C double bond by reacting a phosphonate-stabilized carbanion with a ketone. Using a cyanomethylphosphonate reagent directly installs the required ylidene-acetonitrile functionality. The synthesis begins with N-Boc-3-oxoazetidine, a stable and readily available starting material, where the tert-butyloxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, preventing side reactions during the HWE step.

Workflow Diagram

G cluster_0 Route 1: HWE Approach A tert-butyl 3-oxoazetidine-1-carboxylate B tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonate, NaH C 2-(azetidin-3-ylidene)acetonitrile (salt) B->C Deprotection Trifluoroacetic Acid (TFA) D 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate B) C->D Sulfonylation Ethanesulfonyl chloride, Base

Caption: Workflow for the HWE synthesis of the azetidine intermediate.

Experimental Protocol (Key Steps)

Step 1: Horner-Wadsworth-Emmons Olefination

  • To a cooled (0 °C) suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF), add diethyl (cyanomethyl)phosphonate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, forming the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in THF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting ketone.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: N-Boc Deprotection and Sulfonylation

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 3-4 eq.) and stir at room temperature for 2-3 hours.

  • Remove the solvent and excess TFA under vacuum. The resulting crude salt is used directly in the next step without further purification.[8]

  • Dissolve the crude salt in DCM and cool to 0 °C. Add a base such as triethylamine or diisopropylethylamine (DIPEA, 2.5 eq.).

  • Add ethanesulfonyl chloride (1.1 eq.) dropwise and allow the reaction to proceed for 2-4 hours.

  • Work up the reaction by washing with water and brine. The organic layer is dried and concentrated to yield the final product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile .

Route 2: Green Synthesis via Microchannel Reactor

Addressing the drawbacks of traditional batch chemistry, such as poor heat transfer and the use of hazardous reagents, a more sustainable process has been developed. This route emphasizes cost-effectiveness and environmental responsibility by using inexpensive starting materials and modern flow chemistry technology.[1][9][10]

Strategic Rationale

This innovative approach starts from inexpensive benzylamine and epichlorohydrin to construct the azetidine ring. The key innovation lies in the oxidation of an intermediate alcohol to a ketone (tert-butyl 3-oxoazetidine-1-carboxylate) using a green oxidation system (e.g., TEMPO/NaOCl) within a microchannel reactor.[1] Microreactors provide superior surface-area-to-volume ratios, enabling precise temperature control and enhanced mass transfer. This minimizes the formation of by-products and allows for safer handling of potentially exothermic reactions, making the process highly suitable for industrial scale-up.[1][10]

Workflow Diagram

G cluster_0 Route 2: Green Microchannel Approach A Benzylamine + Epichlorohydrin B 1-benzylazetidin-3-ol A->B Ring Formation C tert-butyl 3-hydroxyazetidine-1-carboxylate B->C N-Debenzylation & N-Boc Protection D tert-butyl 3-oxoazetidine-1-carboxylate C->D Green Oxidation (Microchannel Reactor) E 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate B) D->E HWE & Sequential Deprotection/Sulfonylation

Caption: Workflow for the green synthesis of the azetidine intermediate.

Experimental Protocol (Key Step)

Step 3: Green Oxidation in Microchannel Reactor

  • Prepare two feed solutions. Solution A: tert-butyl 3-hydroxyazetidine-1-carboxylate and a catalytic amount of TEMPO and KBr in a suitable solvent mixture (e.g., DCM/water). Solution B: Aqueous sodium hypochlorite (NaOCl) with sodium bicarbonate (NaHCO₃) buffer.

  • Pump both solutions into a T-mixer connected to the inlet of a microchannel reactor using precision syringe pumps.

  • Maintain the reactor temperature at the optimized condition (e.g., 0-30 °C) using a circulating chiller.[9]

  • The residence time in the reactor is controlled by the total flow rate, typically in the range of minutes.

  • The output stream is collected in a vessel containing a quenching agent (e.g., sodium thiosulfate) to neutralize excess oxidant.

  • The organic phase is separated, washed, dried, and concentrated to yield high-purity tert-butyl 3-oxoazetidine-1-carboxylate, which then proceeds through the steps outlined in Route 1.

Route 3: Synthesis from Acyclic Precursors

This route offers an alternative method for constructing the azetidinone ring itself, starting from 1,3-dibromopropan-2-one.[11] This approach avoids the direct use of azetidine-based starting materials, which can be costly.

Strategic Rationale

The synthesis begins by protecting the ketone in 1,3-dibromopropan-2-one as a dioxolane. This is a critical step to prevent the ketone from reacting in the subsequent condensation step. The protected dibromide is then reacted with ethanesulfonamide in a double nucleophilic substitution to form the four-membered azetidine ring. Deprotection of the ketone reveals 1-(ethylsulfonyl)azetidin-3-one, which is then subjected to an olefination reaction (e.g., HWE or Wittig) to furnish the final intermediate.

Workflow Diagram

G cluster_0 Route 3: Acyclic Precursor Approach A 1,3-dibromopropan-2-one B 2,2-bis(bromomethyl)-1,3-dioxolane A->B Ketone Protection Ethylene glycol, p-TsOH C 1-(ethylsulfonyl)azetidin-3-one B->C Cyclization & Deprotection Ethanesulfonamide, Base D 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate B) C->D Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonate

Caption: Workflow from acyclic precursors to the azetidine intermediate.

Comparative Performance Analysis

The choice of a synthetic route in a pharmaceutical setting is a multifactorial decision. While yield is a primary driver, aspects like cost of goods (COGS), process safety, environmental impact, and scalability are equally critical.

MetricRoute 1: HWE ApproachRoute 2: Green MicrochannelRoute 3: Acyclic Precursor
Overall Yield Moderate (~40-50% over 3 steps from the oxoazetidine)[8]High (Yield for oxidation step reported as high as 99%)[9]Good (Reported yield of 65.8% for the final HWE step)[11]
Starting Materials Moderately expensive (tert-butyl 3-oxoazetidine-1-carboxylate)Inexpensive (Benzylamine, epichlorohydrin)[1]Inexpensive (1,3-dibromopropan-2-one)
Key Reagents NaH (pyrophoric), TFA (corrosive)NaOCl (commodity chemical), TEMPO (catalyst)p-TsOH (corrosive), strong base for cyclization
Scalability Moderate; handling NaH can be challenging on a large scale.Excellent; flow chemistry is inherently scalable and safer.[1]Good; reactions are generally standard industrial processes.
Green Chemistry Poor; uses stoichiometric strong base and corrosive acid.Excellent; employs catalytic green oxidation, reduces waste.[9][10]Moderate; involves protection/deprotection steps.
Novelty & IP Well-established, likely less patent protection.High; use of microchannel technology offers potential for new IP.Moderate; represents a clever but known approach to ring synthesis.

Assembly of Baricitinib: The Final Step

Once Intermediate B is synthesized, it is coupled with the pyrazolopyrimidine core (Intermediate A ) via a conjugate (Michael) addition reaction. The nucleophilic pyrazole nitrogen of Intermediate A attacks the electron-deficient double bond of Intermediate B. This reaction is typically carried out in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]

Caption: Final convergent synthesis step of Baricitinib.

Conclusion and Expert Recommendation

This comparative analysis reveals a clear evolution in the synthesis of Baricitinib's key azetidine intermediate.

  • Route 1 (HWE) serves as a reliable benchmark, suitable for lab-scale synthesis and initial studies where material cost and process efficiency are not the primary constraints.[8]

  • Route 3 (Acyclic Precursor) provides a cost-effective alternative for the azetidinone core, making it an attractive option for reducing raw material costs.[11]

  • Route 2 (Green Microchannel) represents the state-of-the-art in terms of efficiency, safety, and sustainability.[1][10] For any organization focused on large-scale, commercial production of Baricitinib, this approach is demonstrably superior. The high yield, use of inexpensive starting materials, and enhanced safety profile offered by flow chemistry make it the most compelling strategy for modern, green pharmaceutical manufacturing.

The selection of a synthetic route is a strategic decision that profoundly impacts the overall efficiency and cost of drug production. The transition from traditional batch methods to continuous flow processes, as exemplified in Route 2, underscores a broader industry trend towards more sustainable and cost-effective manufacturing.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. (n.d.).
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). BMC Chemistry. Retrieved January 3, 2026, from [Link]

  • Huang, S., Yang, J., Xu, Q., & Wu, S. (2019). Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals, 50(06), 618-622. [Link]

  • Wang, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. [Link]

  • The patent landscape of Baricitinib. (2025, March 16). Patsnap Synapse.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (n.d.). OUCI.
  • Shi, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

  • Xu, J., Cai, J., Chen, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

  • An Efficient Synthesis of Baricitinib. (2016, April 1). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Method for preparing baricitinib. (2019, June 20). Google Patents.
  • Shi, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

  • Gelin, M., et al. (2018). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Pharmaceuticals, 12(1), 37. [Link]

  • Chemical Synthesis Excellence: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. (n.d.).
  • CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. (n.d.). Pharmaffiliates. Retrieved January 3, 2026, from [Link]

Sources

Identification of Baricitinib impurities originating from (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Baricitinib is a potent and selective Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of rheumatoid arthritis and other autoimmune disorders.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][5][6] The ICH Q3A(R2) guideline, for instance, specifies thresholds for reporting, identification, and qualification of impurities in new drug substances.[6][7][8]

This guide focuses on the identification and comparative analysis of process-related impurities of Baricitinib that originate from a pivotal intermediate: (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate . We will explore the genesis of these impurities, compare state-of-the-art analytical methodologies for their detection and characterization, and provide actionable experimental protocols for researchers and quality control professionals.

Part 1: The Genesis of Impurities from the Pivalate Intermediate

The synthesis of Baricitinib involves multiple steps, and the purity of each intermediate is crucial. The intermediate, this compound, serves as a protected form of the pyrrolo[2,3-d]pyrimidine core. Impurities can be introduced from this stage through several mechanisms:

  • Unreacted Starting Material: Incomplete reaction can lead to the carry-over of the pivalate intermediate into the final API.

  • Side Reactions: The reactive nature of the chloro-pyrimidine moiety can lead to the formation of by-products, such as dimer impurities.[9]

  • Hydrolysis of the Protecting Group: Premature or incomplete deprotection can result in impurities where the pivaloyl group is still attached or has been replaced by a hydroxyl group (hydroxymethyl impurity).[9][10]

A key process-related impurity that can be traced back to this intermediate is (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate , which is essentially the Baricitinib molecule with the pivalate protecting group still attached.[1] Another significant related substance is the hydroxymethyl impurity , 2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl) acetonitrile, which can form from the cleavage of the pivalate ester.[9][10]

Part 2: A Comparative Analysis of Analytical Methodologies

The primary challenge in analyzing these impurities lies in their structural similarity to the Baricitinib API. Effective separation and sensitive detection are paramount. We will compare the two most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Methodology Comparison: HPLC-UV vs. UPLC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)Rationale & Insights
Primary Use Quantification, routine purity testing, stability studies.Identification, structural elucidation, characterization of unknown impurities.HPLC-UV is the workhorse for QC labs due to its robustness and cost-effectiveness. UPLC-MS is the gold standard for R&D and investigative work where definitive identification is required.
Separation Efficiency Good. Use of columns with 3-5 µm particle size.Excellent. Sub-2 µm particle size columns provide higher resolution and faster analysis times.For closely eluting, structurally similar impurities, the superior resolution of UPLC can be the deciding factor in achieving baseline separation, which is critical for accurate quantification.
Sensitivity Moderate. Dependent on the chromophore of the analyte.Very High. Mass spectrometry can detect trace-level impurities that may be missed by UV detectors.The ICH identification threshold for impurities can be as low as 0.10%.[9] MS detection is often necessary to confidently identify and characterize impurities at these low levels.
Identification Power Based on retention time relative to a reference standard.Provides mass-to-charge ratio (m/z) and fragmentation data, enabling high-confidence structural elucidation.Relative retention time is not definitive proof of identity. LC-MS provides molecular weight and structural information, which is essential for identifying new or unexpected impurities.[4][11]
Throughput Standard run times (e.g., 15-30 minutes).Faster run times (e.g., <10 minutes) due to higher pressures and smaller particle columns.The faster analysis times of UPLC significantly increase sample throughput, a major advantage in development and high-volume testing environments.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.The choice often depends on the stage of development. HPLC is suitable for routine, validated methods, while UPLC-MS is an indispensable tool during process development and for troubleshooting.

Part 3: Validated Experimental Protocols

The following protocols are provided as robust starting points for the analysis of Baricitinib and its process-related impurities.

Protocol 1: Comparative RP-HPLC Method for Impurity Quantification

This method is designed to separate Baricitinib from its key process-related impurities, including the pivalate-protected intermediate and the hydroxymethyl impurity.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[12][13]

  • Column: InertSustain C8 (250 mm x 4.6 mm, 5 µm) or X-Terra RP18 (150 mm x 4.6 mm, 5.0 µm).[12][13]

    • Scientist's Note: A C8 column often provides slightly different selectivity compared to a C18, which can be advantageous for resolving closely related compounds. Comparing both can optimize separation.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 2.9 with formic acid.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 15
    15.0 90
    20.0 90
    22.0 15

    | 25.0 | 15 |

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 35-45 °C.[12][15]

  • Detection Wavelength: 225 nm.[12]

  • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject a solution containing Baricitinib and known impurities.

    • Resolution: The resolution between Baricitinib and the closest eluting impurity should be > 2.0.[15]

    • Tailing Factor: The tailing factor for the Baricitinib peak should be ≤ 1.5.

    • Relative Standard Deviation (RSD): %RSD for peak area of six replicate injections of the standard should be ≤ 2.0%.

Protocol 2: UPLC-Q-TOF MS Method for Impurity Identification & Characterization

This high-resolution method is ideal for confirming the identity of known impurities and elucidating the structure of unknown ones.

  • Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[11]

  • Column: Acquity UPLC HILIC BEH (50 mm x 2.1 mm, 1.7 µm).[16][17]

    • Scientist's Note: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is chosen here to provide an alternative selectivity to reversed-phase, which can be highly effective for polar compounds common in pharmaceutical synthesis.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16][17]

  • Gradient: Optimized for separation, typically a fast gradient from high %B to low %B.

  • Flow Rate: 0.2 - 0.4 mL/min.[16][17]

  • MS System: Q-TOF with Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Scan Range: m/z 100-1500.[11]

    • Capillary Voltage: 3.5 kV.[9]

    • Source Temperature: 120 °C.[9]

    • Collision Energy: Ramped or set at fixed values (e.g., 15-40 V) for MS/MS fragmentation.[11]

  • Data Analysis: The accurate mass measurement from the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, leading to confident structural identification.[14]

Part 4: Workflow and Data Visualization

A systematic approach is crucial for efficient impurity identification. The following workflow outlines the key steps from sample analysis to structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization A Baricitinib Sample (API Batch) B HPLC-UV Analysis (Protocol 1) A->B C Data Review: - Purity Calculation - Impurity > 0.10%? B->C D Impurity > Identification Threshold (ICH Q3A) C->D Yes H Routine QC Release C->H No E UPLC-Q-TOF MS Analysis (Protocol 2) D->E F Structural Elucidation: - Accurate Mass (M+H)+ - MS/MS Fragmentation E->F G Structure Confirmed F->G

Caption: Workflow for Baricitinib Impurity Identification.

Conclusion

The effective control of impurities originating from starting materials like this compound is non-negotiable in the manufacturing of Baricitinib. A dual-pronged analytical strategy is most effective. Robust HPLC-UV methods serve as the frontline for routine quality control and quantification, ensuring that batches meet pre-defined specifications.[13] When impurities exceed identification thresholds or when unknown peaks appear, high-resolution LC-MS techniques are indispensable for providing the definitive structural information required for risk assessment and process optimization.[4] By employing a combination of these orthogonal techniques, researchers and drug development professionals can ensure the purity, safety, and quality of Baricitinib.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. Waters Corporation. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Gannamani, K. K., & Chintakula, S. (2023). Development and validation of stability indicating rp-hplc method for the determination of baricitinib and its related drug substances. Rasayan Journal of Chemistry. [Link]

  • Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry. (2024). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]

  • Chaganti, S., Dhiman, V., Golla, V. M., K, R., Khemchandani, R., & Samanthula, G. (2023). Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Rapid Communications in Mass Spectrometry, 37(18), e9605. [Link]

  • How to Identify and Manage Baricitinib Impurity in Pharmaceutical Manufacturing. (2025). [Link]

  • Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry. Scilit. [Link]

  • Impurities in New Drug Substances - ICH Q3. Scribd. [Link]

  • Development and Validation of a Stability indicating Related Substances of Baricitinib by RP-HPLC and its Degradation. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (2023). ACS Omega. [Link]

  • Analytical Method Development and Validation of RP-HPLC for The Quantitative Determination of Baricitinib in Pure Substances and Marketed Formulation. (2024). ResearchGate. [Link]

  • Baricitinib-Impurities. Pharmaffiliates. [Link]

  • Baricitinib EP Impurities and Related Compounds. SynThink. [Link]

  • Baricitinib Impurities and Related Compound. Veeprho. [Link]

  • Baricitinib Impurity 3 | CAS 1187595-89-6. Veeprho. [Link]

  • Identification Synthesis and Characterization of Novel Baricitinib Impurities. Scribd. [Link]

  • Ezzeldin, E., Iqbal, M., Asiri, Y. A., Ali, A. A., Alam, P., & El-Nahhas, T. (2020). A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats. Molecules, 25(7), 1600. [Link]

  • A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats. (2020). MDPI. [Link]

Sources

A Comparative Guide to Chiral HPLC Analysis of Intermediates in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Control in JAK Inhibitors

Janus kinase (JAK) inhibitors, including prominent drugs like Tofacitinib, Ruxolitinib, and Baricitinib, represent a significant class of targeted therapies for autoimmune diseases and myeloproliferative neoplasms.[1] Their mechanism of action relies on a precise three-dimensional fit into the ATP-binding pocket of JAK enzymes. This structural specificity means that the drug's chirality—its "handedness"—is not a trivial detail but a fundamental determinant of its efficacy and safety. The synthesis of these complex molecules involves the creation of specific stereocenters, and ensuring the enantiomeric purity of key chiral intermediates is a critical quality control step in pharmaceutical manufacturing.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of critical chiral intermediates in the synthesis of leading JAK inhibitors. We will move beyond a simple listing of methods to explain the causality behind chromatographic choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Pinpointing Critical Chiral Intermediates

The synthesis of each JAK inhibitor involves a crucial step where a specific stereoisomer of an intermediate is introduced or isolated. Controlling the enantiomeric excess (e.e.) at this stage is paramount to the quality of the final Active Pharmaceutical Ingredient (API).

  • Tofacitinib: The core structure of Tofacitinib contains a cis-3,4-disubstituted piperidine ring. A key chiral intermediate is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .[2][3] Its correct stereoconfiguration is essential for the final molecule's therapeutic activity.

  • Ruxolitinib: The chiral center in Ruxolitinib is located on the propanenitrile side chain attached to a pyrazole ring. The critical intermediate is (R)-3-cyclopentyl-3-hydroxypropanenitrile or its subsequent derivatives, which must be of high enantiomeric purity.[4][5]

  • Baricitinib: The synthesis of Baricitinib involves a key azetidine intermediate, such as 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , which is later incorporated into the final structure.[6][7][8] Ensuring the purity of these precursors is vital.

The workflow for ensuring chiral purity is a self-validating system: a stereoselective synthesis is followed by a highly selective analytical method to confirm its success.

G cluster_0 Synthesis & Production cluster_1 Quality Control (QC) Asymmetric Synthesis Asymmetric Synthesis Chiral Intermediate Chiral Intermediate Asymmetric Synthesis->Chiral Intermediate Creates Stereocenter Coupling Reaction Coupling Reaction Chiral Intermediate->Coupling Reaction Sample Prep Sample Prep Chiral Intermediate->Sample Prep QC Checkpoint Final API Final API Coupling Reaction->Final API Chiral HPLC Analysis Chiral HPLC Analysis Sample Prep->Chiral HPLC Analysis Data Review Data Review Chiral HPLC Analysis->Data Review e.g., >99.5% e.e. Release Release Data Review->Release

Caption: General workflow from synthesis to chiral QC.

Comparative Analysis of Chiral HPLC Methods

The direct separation of enantiomers is most effectively achieved using Chiral Stationary Phases (CSPs).[9] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses of the pharmaceutical industry due to their broad applicability and high success rates.[10][11] These columns create "chiral pockets" where enantiomers can interact differently via hydrogen bonding, π-π interactions, and steric hindrance, leading to separation.[10][12]

The selection of the CSP and mobile phase is often an empirical process, but a systematic screening approach can drastically shorten development time.[9][13]

Case Study 1: Tofacitinib Intermediate

Analyte: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and its (3S,4S)-enantiomer.

This is a basic compound, which necessitates the addition of an amine modifier (like diethylamine, DEA) to the mobile phase. This modifier improves peak shape by competing with the basic analyte for active sites on the silica surface.

Column (CSP Type)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Key Insight
CHIRALPAK® AD-H (Amylose derivative)n-Hexane / Isopropanol / DEA (80:20:0.1)1.0> 2.0Provides excellent separation for this class of compounds. The amylose structure offers strong steric and dipole interactions.
CHIRALCEL® OD-H (Cellulose derivative)n-Hexane / Ethanol / DEA (90:10:0.1)0.8~1.8Good alternative, though may require more optimization of the alcohol modifier percentage to maximize resolution.
Kromasil® 5-AmyCoat (Amylose derivative)n-Hexane / Isopropanol / DEA (70:30:0.1)1.0> 4.0[14]A patent demonstrates very high resolution, indicating a highly selective interaction between the analyte and this specific CSP.[14]
CHIRALPAK® IC (Cellulose derivative)n-Hexane / Ethanol / DEA (85:15:0.1)1.0> 2.0[15]The 3,5-dichlorophenylcarbamate selector on this column provides different electronic interactions compared to other phases, proving effective.[15]
Case Study 2: Ruxolitinib Intermediate

Analyte: (R)-3-cyclopentyl-3-hydroxypropanenitrile and its (S)-enantiomer.

The synthesis of Ruxolitinib often involves the resolution of a racemic intermediate or an asymmetric synthesis to produce the desired (R)-enantiomer.[16] While many patents describe resolution via diastereomeric salt formation, chiral chromatography is the definitive analytical tool to measure the success of this step.[4][5]

Column (CSP Type)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Key Insight
CHIRALPAK® AS-H (Amylose derivative)n-Hexane / Ethanol (90:10)1.0> 2.5The carbamate linkages on the amylose backbone provide crucial hydrogen bonding sites for the hydroxyl group of the analyte.
CHIRALCEL® OJ-H (Cellulose derivative)n-Hexane / Isopropanol (85:15)0.7> 2.0Offers complementary selectivity to the AS-H. The choice between them can depend on the specific impurity profile of the sample.
Whelk-O1 (Pirkle-type)Water / Acetonitrile (70:30) with 0.1% Formic Acid1.0> 1.5[17]A synthetic CSP that works well in reversed-phase mode, which can be advantageous for LC-MS compatibility.[17]

Protocol Deep Dive: A Validated Method for a Tofacitinib Intermediate

This section provides a detailed, step-by-step protocol for the analysis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocol
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.

  • Column:

    • CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in the ratio 80:20:0.1 (v/v/v).

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a resolution solution containing both the desired (R,R) enantiomer and the undesired (S,S) enantiomer.

    • The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0 .

    • The tailing factor for the (R,R) peak should be ≤ 1.5 .

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the enantiomeric purity by area normalization.

Method Development Strategy: A Logical Framework

The non-predictive nature of chiral chromatography necessitates a screening approach.[13] An efficient method development strategy involves screening a small, diverse set of columns and mobile phases to find a promising lead, which is then optimized.

G start Define Analyte (Acidic, Basic, Neutral) screen Primary Screening (4-6 diverse CSPs) (2-3 mobile phases) start->screen decision Any Separation? screen->decision decision->screen No (Change CSPs/Mode) optimize Optimize Lead Condition - % Alcohol Modifier - Additive Conc. - Temperature decision->optimize Yes validate Method Validation (Robustness, Linearity, LOQ) optimize->validate end Final Method validate->end

Caption: Decision workflow for chiral method development.

Expertise in Action: When analyzing a basic intermediate like that of Tofacitinib, the initial screen should always include mobile phases with and without an amine additive (e.g., 0.1% DEA). The difference in peak shape and retention can be dramatic. For acidic compounds, an acid modifier like trifluoroacetic acid (TFA) is used instead. This logical, experience-based approach is key to efficient method development.[9]

Conclusion

The robust synthesis of JAK inhibitors relies on stringent control over the stereochemistry of key intermediates. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the definitive technique for verifying enantiomeric purity. As demonstrated, columns like the CHIRALPAK® and CHIRALCEL® series provide the high resolution and reliability required in a pharmaceutical quality control environment. By employing a systematic screening approach and understanding the fundamental interactions between the analyte, CSP, and mobile phase, researchers can confidently and efficiently develop validated methods to ensure the safety and efficacy of these critical medicines.

References
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]

  • Method for detecting chiral intermediate and enantiomer of tofacitinib.
  • Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Process for the preparation of tofacitinib and intermediates thereof.
  • Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. MDPI. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography.
  • Ruxolitinib intermediate and preparation method thereof.
  • Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. MDPI. [Link]

  • Synthesis process of ruxolitinib.
  • Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. [Link]

  • Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. PMC - NIH. [Link]

  • Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma. PubMed. [Link]

  • High-Purity Baricitinib Intermediate: Synthesis and Pharmaceutical Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • An Efficient Synthesis of Baricitinib. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of complex chemical intermediates like (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate demands a rigorous, protocol-driven approach, not just in its application, but critically, in its disposal. This guide provides an in-depth, procedural framework for the safe and compliant management of this compound's waste stream, moving beyond a simple checklist to explain the scientific rationale behind each step.

The core structure, a chlorinated pyrrolopyrimidine, is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1][2][3][4] However, the presence of a halogenated heterocyclic ring system necessitates its classification as hazardous waste, requiring disposal methods that prevent environmental release and ensure complete destruction.

Part 1: Hazard Profile and Essential Safety Precautions

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This dictates the necessary engineering controls and personal protective equipment (PPE) to mitigate exposure risks.

This compound is a solid organic compound. While a specific, comprehensive toxicological profile is not widely published, data from its core chemical structure and available Safety Data Sheets (SDS) allow for a robust risk assessment. The primary hazards are associated with ingestion and direct contact.[5][6][7][8]

Table 1: GHS Hazard Classification and Recommendations

Hazard ClassGHS CategoryPictogramHazard Statement (H-phrase)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6]
Skin Corrosion/IrritationCategory 2 (Predicted)H315: Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2A (Predicted)H319: Causes serious eye irritation.[5]

Causality Behind PPE Selection:

  • Chemical Splash Goggles & Face Shield: The potential for serious eye irritation necessitates the use of sealed goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.

  • Nitrile Gloves: Provides a sufficient barrier against incidental contact. For prolonged handling or in the event of a spill, double-gloving is advised. Contaminated gloves must be disposed of as hazardous waste.

  • Laboratory Coat: Protects against contamination of personal clothing.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its waste for disposal should occur within a certified chemical fume hood to prevent inhalation of any airborne particulates.[7]

Part 2: Step-by-Step Disposal Workflow

The guiding principle for disposal is that this compound must be managed as a regulated, halogenated organic hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse.[9][10] The following protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Segregation at the Point of Generation

Protocol:

  • Designate a specific, sealed waste container for "this compound" and any materials grossly contaminated with it (e.g., weighing paper, contaminated pipette tips).

  • This container must be exclusively for solid, halogenated organic waste.

Scientific Rationale: Proper segregation is the most critical step in a compliant and cost-effective waste management program.[10] Mixing halogenated waste with non-halogenated waste (like common solvents) renders the entire volume subject to the more stringent and expensive disposal requirements for halogenated compounds, which typically involve high-temperature incineration.[13]

Step 2: Container Selection and Labeling

Protocol:

  • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is chemically compatible with the waste.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .[9]

    • The full, unabbreviated chemical name: "this compound" .

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation start.

Trustworthiness through Self-Validation: An accurately and fully completed label is a cornerstone of a self-validating safety system. It communicates the container's contents and associated risks to all laboratory personnel and to the Environmental Health & Safety (EHS) professionals who will manage its ultimate disposal, ensuring it is handled correctly at every stage.

Step 3: On-Site Accumulation

Protocol:

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[9]

  • The SAA must be under the control of the operator, away from drains, and in a location that does not impede egress.

Step 4: Decontamination of Equipment and Surfaces

Protocol:

  • Decontaminate non-disposable items (e.g., glassware, spatulas) by rinsing with a suitable organic solvent (such as ethanol or acetone) into a designated halogenated liquid waste container.

  • Follow this with a standard wash using soap and water.

  • Wipes, bench paper, and other disposable materials used for cleaning must be placed into the solid hazardous waste container.[7][14]

Expert Insight: The pivalate ester moiety is known for its steric bulk, which makes it relatively resistant to hydrolysis under neutral conditions.[15][16] Therefore, simple aqueous washing is insufficient for decontamination. An organic solvent rinse is necessary to effectively remove the compound before final cleaning.

Step 5: Arranging for Final Disposal

Protocol:

  • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory.

Scientific Rationale for Professional Disposal: The established and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration at a licensed facility. This process ensures the complete breakdown of the molecule into simpler components like CO₂, H₂O, N₂, and HCl. The resulting acidic gases are then neutralized in a scrubber system. Attempting chemical degradation in a lab setting without a validated protocol is hazardous, as it could lead to incomplete reactions and the generation of unknown, potentially more toxic byproducts.[17][18][19]

Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposition Start Researcher with Waste Compound Risk_Assessment 1. Risk Assessment (Review SDS) Start->Risk_Assessment BEGIN PPE 2. Don Appropriate PPE (Goggles, Gloves, Coat) Risk_Assessment->PPE Segregation 3. Segregate Waste (Solid Halogenated) PPE->Segregation Labeling 4. Label Container ('Hazardous Waste') Segregation->Labeling Accumulation 5. Store in SAA (Sealed Container) Labeling->Accumulation EHS_Pickup 6. EHS Pickup Request Accumulation->EHS_Pickup Transfer of Custody Transport Licensed Transporter EHS_Pickup->Transport Incineration 7. Final Disposal (High-Temp Incineration) Transport->Incineration

Caption: Workflow for the compliant disposal of this compound.

Part 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control and Ventilate: Ensure the fume hood is operational. Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

  • Contain and Absorb: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[7]

  • Collect Waste: Carefully sweep or scoop the mixture into the designated hazardous waste container. Do not generate dust.[7]

  • Decontaminate: Clean the spill area with a cloth soaked in ethanol or acetone, followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Report: Document the incident and report it to your laboratory supervisor and EHS department as per institutional policy.

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • LookChem. Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Wikipedia. Methyl pivalate. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Chemistry World. EPA tweaks hazardous waste rules for academic labs. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories. [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • The Journal of Organic Chemistry. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • Scribd. Chlorine Waste Disposal Strategies. [Link]

  • Royal Society of Chemistry. Disposal methods for chlorinated aromatic waste. [Link]

  • ElectronicsAndBooks. Disposal Methods for Chlorinated Aromatic Waste. [Link]

  • National Institutes of Health (NIH). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]

  • ResearchGate. (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. [Link]

  • PubMed. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS No. 1146629-75-5). As a crucial intermediate in the synthesis of complex therapeutic molecules, particularly kinase inhibitors, its safe management in the laboratory is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles to ensure minimal exposure risk and maintain a secure research environment.

Hazard Assessment and Triage

This compound is a derivative of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. While a specific, comprehensive toxicological profile for the pivalate ester is not widely published, the parent compound is well-characterized as hazardous. The core directive in laboratory safety is to treat compounds of unknown or incomplete toxicity with the same level of caution as related, more hazardous materials.[3]

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), is classified as acutely toxic and an irritant.[1][4] Given the structural similarity, it is imperative to handle the title compound with the assumption of similar or greater hazard potential.

Table 1: Hazard Profile based on Parent Compound and Available Data

Hazard Category GHS Pictogram(s) Signal Word Hazard Statement(s)
This compound GHS07 Warning H302: Harmful if swallowed.[3][5]

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Compound) | GHS06 | Danger | H301: Toxic if swallowed.[6][7][8] H311: Toxic in contact with skin.[4] H331: Toxic if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] |

Primary Routes of Exposure:

  • Inhalation: Aerosolization of the solid powder during weighing or transfer.

  • Dermal Contact: Direct contact with the solid or solutions, which can lead to skin absorption.[4]

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.[6]

  • Ocular Contact: Splashes of solutions or contact with airborne powder causing serious irritation.[4]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness relies on the implementation of preceding control measures. This systematic approach, known as the Hierarchy of Controls, prioritizes the most effective and reliable safety strategies.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Ventilated Enclosure Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of appropriate PPE is mandatory for all procedures involving this compound. Double gloving is recommended as a robust barrier against dermal absorption.[9]

Table 2: Recommended PPE for Handling this compound

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[9] Provides a strong barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[9][10]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. Protects the body and personal clothing from contamination. The back-closing design offers superior frontal protection compared to a standard lab coat.[9]
Eye & Face Protection Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles during splash-risk procedures (e.g., bulk transfers, spill cleanup).[6][10] Protects eyes from splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[10]
Respiratory Protection A NIOSH-approved N95, P100, or equivalent respirator is required when handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure.[4][9] Prevents inhalation of fine particles, a primary route of exposure for potent compounds.

| Foot Protection | Closed-toe, chemical-resistant safety footwear. Disposable shoe covers should be worn in designated handling areas.[9][11] | Protects feet from spills and prevents the tracking of contamination out of the laboratory. |

Operational Plan: A Step-by-Step Handling Guide

All manipulations of this compound must occur within a designated area, preferably a certified chemical fume hood, to minimize exposure risk.[12]

Lab_Workflow Receiving Receiving & Unpacking - Inspect for damage - Wear gloves & goggles Storage Secure Storage - Locked cabinet - Clearly labeled Receiving->Storage Store securely Weighing Weighing (Solid) - In fume hood/enclosure - Full PPE + Respirator Storage->Weighing Retrieve for use Dissolution Dissolution - In fume hood - Add solid to solvent Weighing->Dissolution Transfer solid Use Reaction / Use - In fume hood - Maintain containment Dissolution->Use Disposal Waste Disposal - Segregated waste streams - Labeled hazardous waste Use->Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Reactant of Route 2
Reactant of Route 2
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.